Vitamin E linoleate
Description
Properties
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-33-44(48)49-45-40(6)41(7)46-43(42(45)8)34-36-47(9,50-46)35-27-32-39(5)31-26-30-38(4)29-25-28-37(2)3/h14-15,17-18,37-39H,10-13,16,19-36H2,1-9H3/b15-14-,18-17-/t38-,39-,47-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUHPGMOWVHNPN-QWZFGMNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1=C(C2=C(C(=C1C)C)OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC1=C(C2=C(C(=C1C)C)O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052037, DTXSID501314126 | |
| Record name | dl-alpha-Tocopheryl linoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Tocopheryl linoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51744-92-4, 36148-84-2 | |
| Record name | α-Tocopheryl linoleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51744-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vitamin E linoleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36148-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-alpha tocopheryl linoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Tocopherol linoleate, d- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051744924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dl-alpha-Tocopheryl linoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Tocopheryl linoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester, rel | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-TOCOPHEROL LINOLEATE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0N132Q0ED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Unveiling the Dual-Action Mechanism of Vitamin E Linoleate in Cutaneous Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vitamin E linoleate, an ester of α-tocopherol and linoleic acid, represents a stabilized pro-vitamin that, upon topical application, is hydrolyzed within the skin to release its two active constituents. This technical guide elucidates the multifaceted mechanism of action of Vitamin E linoleate, detailing the synergistic effects of its hydrolytic products. The α-tocopherol moiety functions as a potent lipophilic antioxidant, neutralizing reactive oxygen species and mitigating oxidative stress-induced cellular damage. Concurrently, the linoleic acid component acts as a crucial precursor for ceramide synthesis, thereby reinforcing the epidermal barrier, and as a signaling molecule that modulates keratinocyte differentiation and inflammatory pathways. This document provides a comprehensive overview of the current scientific understanding, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Introduction: The Chemistry and Cutaneous Bioavailability of Vitamin E Linoleate
Vitamin E linoleate is synthesized through the esterification of the hydroxyl group of α-tocopherol with the carboxyl group of linoleic acid. This chemical modification enhances the stability of Vitamin E, protecting it from oxidation within cosmetic and pharmaceutical formulations. Upon topical application, esterases present in the skin are responsible for the hydrolysis of the ester bond, releasing free α-tocopherol and linoleic acid into the epidermis and dermis. This enzymatic conversion is a critical step, as the ester form itself is biologically inactive.[1] The lipophilic nature of the molecule facilitates its penetration into the stratum corneum.
The Dual Mechanism of Action
The physiological effects of Vitamin E linoleate in the skin are a direct consequence of the combined actions of its hydrolysis products: α-tocopherol and linoleic acid.
The Role of the α-Tocopherol Moiety: Antioxidant and Anti-inflammatory Effects
As a potent lipid-soluble antioxidant, α-tocopherol integrates into cellular membranes, where it effectively quenches free radicals and terminates the chain reactions of lipid peroxidation. This protective action is crucial in mitigating the damaging effects of environmental stressors such as ultraviolet (UV) radiation and pollution.
Furthermore, α-tocopherol exhibits significant anti-inflammatory properties. One of the key mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the activation of NF-κB, α-tocopherol can downregulate the expression of pro-inflammatory cytokines and mediators, thereby reducing skin inflammation.[2][3]
The Role of the Linoleic Acid Moiety: Barrier Function, Cell Differentiation, and Pigmentation Control
Linoleic acid, an essential omega-6 fatty acid, plays a pivotal role in maintaining skin homeostasis through several mechanisms:
-
Epidermal Barrier Enhancement: Linoleic acid is a direct precursor for the synthesis of ceramides, a major lipid component of the stratum corneum. Specifically, it is incorporated into acylceramides, which are essential for the formation and integrity of the lamellar lipid structure that governs the skin's barrier function and prevents transepidermal water loss (TEWL).[4]
-
Modulation of Keratinocyte Differentiation: Linoleic acid acts as a ligand for the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a nuclear receptor that regulates the expression of genes involved in keratinocyte differentiation.[5] Activation of PPAR-α by linoleic acid promotes the terminal differentiation of keratinocytes, a process vital for the continuous renewal and proper functioning of the epidermal barrier.
-
Inhibition of Melanogenesis: Emerging evidence suggests that linoleic acid can inhibit the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis. By downregulating tyrosinase activity, linoleic acid may contribute to a reduction in hyperpigmentation and a more even skin tone.
Quantitative Data Summary
The following tables summarize the available quantitative data from studies on Vitamin E linoleate and its individual components.
Table 1: Effects of 2% Tocopheryl Linoleate on Skin Barrier Function
| Parameter | Measurement Time | % Improvement vs. Placebo | Reference |
| Skin Hydration (Corneometry) | 7 hours | +12% | [6] |
| Transepidermal Water Loss (TEWL) | 5 hours | -27% | [6] |
Table 2: Tyrosinase Inhibition by Vitamin E Analogs
| Compound | Concentration (µg/mL) | % Tyrosinase Inhibition | Reference |
| d-β-tocopherol | 250 | 34% | [7] |
| d-γ-tocopherol | 250 | 45% | [7] |
Experimental Protocols
In Vivo Evaluation of Skin Hydration (Corneometry)
-
Objective: To measure the hydration level of the stratum corneum.
-
Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka Electronic GmbH).
-
Procedure:
-
Acclimatize subjects in a temperature and humidity-controlled room for at least 20 minutes.
-
Define test areas on the volar forearm.
-
Measure baseline hydration levels.
-
Apply a standardized amount of the test product (e.g., 2 mg/cm²) to the designated area.
-
Measure hydration at specified time points (e.g., 2, 5, and 7 hours) post-application.
-
The probe measures the change in electrical capacitance of the skin, which is proportional to its water content.[8]
-
In Vivo Measurement of Transepidermal Water Loss (TEWL)
-
Objective: To assess the integrity of the skin barrier function.
-
Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka Electronic GmbH).
-
Procedure:
-
Acclimatize subjects as described for corneometry.
-
Define test areas on the volar forearm.
-
Measure baseline TEWL values.
-
Apply the test product.
-
Measure TEWL at specified time points. The probe measures the water vapor gradient above the skin surface, which is indicative of the rate of water evaporation.[9][10]
-
In Vitro Mushroom Tyrosinase Inhibition Assay
-
Objective: To determine the inhibitory effect of a substance on tyrosinase activity.
-
Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), test compound, and a microplate reader.
-
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
In a 96-well plate, add the tyrosinase solution to wells containing various concentrations of the test compound (e.g., linoleic acid) or a positive control (e.g., kojic acid).
-
Incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA substrate solution to each well.
-
Measure the absorbance at 475-490 nm at regular intervals to determine the rate of dopachrome formation.
-
Calculate the percentage of inhibition relative to a control without the inhibitor.[11][12][13][14]
-
Ex Vivo Human Skin Explant Penetration Study
-
Objective: To evaluate the penetration and hydrolysis of topically applied Vitamin E linoleate.
-
Methodology:
-
Obtain fresh human skin from elective surgeries (e.g., abdominoplasty) with informed consent.
-
Prepare full-thickness or split-thickness skin explants and mount them in Franz diffusion cells.[15]
-
Apply a defined amount of the formulation containing Vitamin E linoleate to the epidermal surface.
-
At various time points, collect the receptor fluid and separate the epidermis from the dermis.
-
Extract lipids from the different compartments (stratum corneum, epidermis, dermis, and receptor fluid).
-
Quantify the amounts of Vitamin E linoleate, free α-tocopherol, and free linoleic acid using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17]
-
In Vitro NF-κB Activation Assay in Keratinocytes
-
Objective: To assess the inhibitory effect of α-tocopherol on NF-κB activation.
-
Cell Line: Human keratinocytes (e.g., HaCaT).
-
Procedure:
-
Culture keratinocytes to a suitable confluency.
-
Pre-treat the cells with various concentrations of α-tocopherol for a specified duration.
-
Induce NF-κB activation using an inflammatory stimulus (e.g., TNF-α).
-
Lyse the cells and prepare nuclear extracts.
-
Measure the DNA-binding activity of NF-κB using an Electrophoretic Mobility Shift Assay (EMSA) or an ELISA-based transcription factor assay.[2][3]
-
In Vitro PPAR-α Activation Assay in Keratinocytes
-
Objective: To determine the ability of linoleic acid to activate PPAR-α.
-
Methodology:
-
Culture human keratinocytes.
-
Treat the cells with different concentrations of linoleic acid.
-
Harvest the cells and extract RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known PPAR-α target genes, such as those encoding for involucrin and transglutaminase. An increase in the mRNA levels of these genes indicates PPAR-α activation.[5][18]
-
In Vitro Ceramide Synthesis Assay
-
Objective: To measure the effect of linoleic acid on ceramide production.
-
Methodology:
-
Culture human keratinocytes.
-
Supplement the culture medium with linoleic acid.
-
After a defined incubation period, harvest the cells and extract total lipids.
-
Separate the lipid classes using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the different ceramide species using LC-MS. An increase in the levels of specific ceramides containing linoleic acid would demonstrate its role as a precursor.[19][20]
-
Signaling Pathways and Molecular Interactions
The following diagrams illustrate the key signaling pathways modulated by the active components of Vitamin E linoleate.
Caption: Cutaneous penetration and hydrolysis of Vitamin E Linoleate.
Caption: Antioxidant and anti-inflammatory pathways of α-tocopherol.
Caption: Multifunctional pathways of Linoleic Acid in the skin.
Conclusion
Vitamin E linoleate is a scientifically designed molecule that leverages the synergistic actions of its two bioactive components, α-tocopherol and linoleic acid, to confer multiple benefits to the skin. Its mechanism of action is rooted in the fundamental principles of cutaneous biology, including antioxidant defense, anti-inflammatory signaling, and the maintenance of epidermal barrier integrity. The dual-action profile of Vitamin E linoleate, addressing both intrinsic and extrinsic factors of skin health, makes it a valuable ingredient for advanced skincare and dermatological formulations. Further research focusing on the precise kinetics of its cutaneous hydrolysis and bioavailability will continue to refine our understanding and optimize its clinical application.
References
- 1. Hydrolysis of RRR-alpha-tocopheryl acetate (vitamin E acetate) in the skin and its UV protecting activity (an in vivo study with the rat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NF-kappa B activation by vitamin E derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-kappa B DNA binding activity by alpha-tocopheryl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linoleate-enriched diet increases both linoleic acid esterified to omega hydroxy very long chain fatty acids and free ceramides of canine stratum corneum without effect on protein-bound ceramides and skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugated linoleic acid prevents cell growth and cytokine production induced by TPA in human keratinocytes NCTC 2544 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prodhyg.com [prodhyg.com]
- 7. researchgate.net [researchgate.net]
- 8. In vivo transepidermal water loss and skin surface hydration in assessment of moisturization and soap effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. activeconceptsllc.com [activeconceptsllc.com]
- 11. Evaluation of the Antioxidant Activities and Tyrosinase Inhibitory Property from Mycelium Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. activeconceptsllc.com [activeconceptsllc.com]
- 14. Antioxidant and Tyrosinase Inhibitory Activities of Seed Oils from Torreya grandis Fort. ex Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human skin explant model for the investigation of topical therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatty acids penetration into human skin ex vivo: A TOF-SIMS analysis approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CERAMIDE IS METABOLIZED TO ACYLCERAMIDE AND STORED IN LIPID DROPLETS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comprehensive Guide to the Synthesis and Structural Characterization of Vitamin E Linoleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and structural characterization of Vitamin E linoleate (α-tocopheryl linoleate), an ester that combines the antioxidant properties of Vitamin E with the beneficial fatty acid, linoleic acid. This document details both chemical and enzymatic synthesis routes, purification methods, and comprehensive structural elucidation techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Introduction
Vitamin E, a fat-soluble antioxidant, plays a crucial role in protecting cell membranes from oxidative damage.[1] However, its application can be limited by its relative instability. Esterification of Vitamin E with fatty acids, such as linoleic acid, enhances its stability while retaining or even improving its biological efficacy.[2][3] Vitamin E linoleate is valued in the cosmetic and pharmaceutical industries for its moisturizing and antioxidant properties.[2][4] This guide provides detailed methodologies for its synthesis and characterization to support research and development in these fields.
Synthesis of Vitamin E Linoleate
The synthesis of Vitamin E linoleate is primarily achieved through the esterification of α-tocopherol with linoleic acid. This can be accomplished via chemical or enzymatic methods.
Chemical Synthesis
Chemical synthesis typically involves the use of a catalyst to facilitate the esterification reaction between α-tocopherol and an activated form of linoleic acid (e.g., linoleoyl chloride) or directly with linoleic acid in the presence of a coupling agent.
Experimental Protocol: Chemical Synthesis
-
Materials:
-
α-tocopherol
-
Linoleic acid
-
Dicyclohexylcarbodiimide (DCC) - coupling agent
-
4-Dimethylaminopyridine (DMAP) - catalyst
-
Dichloromethane (DCM) - solvent
-
Hexane
-
Diethyl ether
-
-
Procedure:
-
Dissolve α-tocopherol and linoleic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP to the solution.
-
In a separate flask, dissolve DCC in anhydrous DCM.
-
Slowly add the DCC solution to the α-tocopherol and linoleic acid mixture at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/diethyl ether gradient to yield pure Vitamin E linoleate.[2]
-
Enzymatic Synthesis
Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often resulting in higher purity and fewer byproducts.[2] Lipases are commonly employed as biocatalysts for the esterification of α-tocopherol and linoleic acid.[5]
Experimental Protocol: Enzymatic Synthesis (Lipase-Catalyzed)
-
Materials:
-
Procedure:
-
Combine α-tocopherol and linoleic acid in a suitable reaction vessel. For solvent-based reactions, dissolve the substrates in anhydrous hexane.
-
Add the immobilized lipase to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrates.
-
If the reaction is sensitive to water, add activated molecular sieves to the reaction mixture.
-
Incubate the reaction at a controlled temperature (typically 40-60°C) with constant agitation (e.g., in a shaking incubator).
-
Monitor the reaction progress by analyzing aliquots using High-Performance Liquid Chromatography (HPLC).
-
Upon completion, remove the immobilized enzyme by filtration.
-
If a solvent was used, remove it under reduced pressure.
-
The resulting product can be further purified if necessary, although enzymatic reactions often yield a product of high purity.[6]
-
Purification and Yield
Purification of Vitamin E linoleate is crucial to remove unreacted starting materials, catalysts, and byproducts. Column chromatography is a standard method for purifying the chemically synthesized product. For enzymatic synthesis, simple filtration to remove the immobilized enzyme may be sufficient.[1] The purity of the final product can be assessed by HPLC.[7]
Table 1: Summary of Synthesis Parameters and Outcomes
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Catalyst | DCC/DMAP | Immobilized Lipase (e.g., Novozym 435) |
| Solvent | Dichloromethane | Hexane or Solvent-free |
| Temperature | 0°C to Room Temperature | 40 - 60°C |
| Reaction Time | 12 - 24 hours | 24 - 72 hours |
| Typical Yield | 70 - 90% | >95% conversion often reported |
| Purification | Column Chromatography | Filtration |
Structural Characterization
The structure of the synthesized Vitamin E linoleate is confirmed using a combination of spectroscopic techniques.
Physicochemical Properties
Table 2: Physicochemical Properties of Vitamin E Linoleate
| Property | Value |
| Molecular Formula | C₄₇H₈₀O₃ |
| Molecular Weight | 693.13 g/mol |
| Appearance | Viscous oily liquid |
| Color | Yellow |
| Solubility | Soluble in esters, vegetal & mineral oils; Insoluble in water[8] |
| Boiling Point (est.) | 721.13 °C @ 760 mm Hg[9] |
| Flash Point (est.) | 320.8 °C[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aromatic protons of the chromanol ring.
-
Methylene protons of the chromanol ring and the phytyl tail of the Vitamin E moiety.
-
Methyl protons on the chromanol ring and the phytyl tail.
-
Olefinic protons from the linoleate chain.
-
Methylene protons alpha to the carbonyl group and adjacent to the double bonds in the linoleate chain.
-
A terminal methyl proton signal from the linoleate chain.
Expected ¹³C NMR Spectral Features:
-
Carbonyl carbon of the ester group.
-
Aromatic and olefinic carbons .
-
Aliphatic carbons from the phytyl tail and the linoleate chain.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For Vitamin E linoleate, the molecular ion peak [M]⁺ would be expected at m/z 693.1. The fragmentation pattern would likely show characteristic losses of the linoleate chain and fragmentation of the tocopherol moiety.[13][14][15]
Table 3: Expected Mass Spectrometry Fragments of α-Tocopheryl Linoleate
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |
| 693.1 | [M]⁺ (Molecular Ion) |
| 430.4 | [α-Tocopherol]⁺ fragment |
| 280.2 | [Linoleic acid]⁺ fragment |
| 165.1 | Key fragment from the chromanol ring of tocopherol |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of Vitamin E linoleate will exhibit characteristic absorption bands for the ester carbonyl group, C-H bonds, C=C bonds, and C-O bonds.[4][16][17]
Table 4: Key FTIR Peak Assignments for Vitamin E Linoleate
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2925 and 2855 | C-H (alkane) | Asymmetric and symmetric stretching |
| ~1760 | C=O (ester) | Stretching |
| ~1650 | C=C (alkene) | Stretching |
| ~1460 | C-H (CH₂, CH₃) | Bending |
| ~1250 | C-O (ester) | Stretching |
| ~1100 | C-O-C (ether in chromanol ring) | Stretching |
Visualized Workflows
Synthesis Workflow
The general workflow for the synthesis and purification of Vitamin E linoleate can be visualized as follows:
Structural Characterization Logic
The logical relationship of the characterization techniques used to confirm the structure of the synthesized Vitamin E linoleate is depicted below:
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and structural characterization of Vitamin E linoleate. Detailed experimental protocols for both chemical and enzymatic synthesis have been presented, along with key data points for purification and physicochemical properties. The guide also outlines the expected outcomes from major structural elucidation techniques, namely NMR, MS, and FTIR. The provided workflows offer a clear visual representation of the synthesis and characterization processes. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmaceuticals, and cosmetics, facilitating further research and development of Vitamin E derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. tocopheryl linoleate, 36148-84-2 [thegoodscentscompany.com]
- 5. Enzymatic synthesis of L-ascorbyl linoleate in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CN107202849B - Method for separating and determining vitamin E and impurities in preparation of vitamin E by HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Development of a novel tocopheryl ester for suppression of lipid accumulation without cytotoxicity by optimization of dicarboxylic ester moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α-Tocopheryl linoleate | PMC Isochem [pmcisochem.fr]
- 11. One-dimensional and two-dimensional 1H- and 13C-nuclear magnetic resonance (NMR) analysis of vitamin E raw materials or analytical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of BODIPY-α-Tocopherol: A Fluorescent Form of Vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Ester Linkage in Tocopheryl Linoleate: A Technical Guide to its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocopheryl linoleate, the ester formed from α-tocopherol (vitamin E) and linoleic acid, is a widely utilized ingredient in dermatological and cosmetic formulations. Its biological significance is intrinsically linked to the ester linkage that covalently joins its two constituent molecules. This linkage is not merely a synthetic convenience for formulation stability; it governs the molecule's stability, bioavailability, and mechanism of action as a pro-vitamin. Upon topical application, the cleavage of this ester bond by cutaneous enzymes is a critical activation step, releasing α-tocopherol and linoleic acid to exert their respective and potentially synergistic biological effects. This technical guide provides an in-depth analysis of the ester linkage's role in the functionality of tocopheryl linoleate, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Stability Conferred by the Ester Linkage
The esterification of the phenolic hydroxyl group of α-tocopherol to form tocopheryl linoleate significantly enhances the molecule's stability against oxidation and photodegradation.[1][2] This is a crucial attribute for maintaining the potency of formulations during storage and upon application. While free α-tocopherol is susceptible to degradation by UV light and oxidation, its esterified form demonstrates greater resilience.[1]
| Parameter | α-Tocopherol | α-Tocopheryl Acetate (as a proxy for esterified tocopherols) | Reference |
| Oxidative Stability (against H2O2, remaining % after 576h) | 74.7% | 88.8% | [2] |
| Stability under UV Irradiation (in solution, remaining %) | Decreased to 61.2% | Decreased to 89.1% | [2] |
| Photodegradation | Known to degrade to tocopheroxyl radicals upon UV exposure | More resistant to UV radiation | [1] |
Enzymatic Hydrolysis: The Activation Step
The biological activity of tocopheryl linoleate as a source of vitamin E and linoleic acid is entirely dependent on the enzymatic hydrolysis of the ester bond within the skin.[3][4] As a pro-vitamin, tocopheryl linoleate itself does not possess antioxidant activity.[3] Cutaneous esterases cleave the ester linkage, releasing the active molecules. The rate of this hydrolysis is a key determinant of the bioavailability and efficacy of the parent molecule.
Workflow for In Vitro Enzymatic Hydrolysis Assay
Caption: Workflow for assessing the enzymatic hydrolysis of tocopheryl linoleate.
Bioavailability and Skin Permeation
The ester linkage influences the physicochemical properties of tocopheryl linoleate, affecting its permeation through the stratum corneum. While tocopherol and its esters can be absorbed into human skin, the efficiency is formulation-dependent.[6][7] Studies comparing α-tocopherol and its acetate ester show variable penetration into deeper skin layers, with some studies indicating that the ester form can act as a reservoir in the stratum corneum, slowly releasing the active vitamin E after hydrolysis.[4][5][8]
| Formulation Component | Permeability Coefficient of α-Tocopheryl Acetate (cm/h) | Reference |
| Ethanol Solution | 1.0 x 10⁻⁴ | [7] |
| Isopropyl Myristate Solution | 1.1 x 10⁻² | [7] |
| Light Mineral Oil Solution | 1.4 x 10⁻⁴ | [7] |
| 1% Klucel Gel | 2.1 x 10⁻⁴ | [7] |
| 3% Klucel Gel | 4.7 x 10⁻⁴ | [7] |
Experimental Workflow for Skin Permeation Study
Caption: Workflow for a typical in vitro skin permeation study using a Franz diffusion cell.
Biological Activity of Hydrolysis Products
The primary biological significance of the ester linkage in tocopheryl linoleate lies in its role as a delivery system for both α-tocopherol and linoleic acid, each of which has well-documented benefits for skin health.
α-Tocopherol
As a potent lipophilic antioxidant, α-tocopherol protects cell membranes from oxidative stress by scavenging free radicals.[9] It plays a crucial role in photoprotection, mitigating the damaging effects of UV radiation.[9] Furthermore, α-tocopherol has been shown to modulate cellular signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation.[10]
Linoleic Acid
Linoleic acid is an essential omega-6 fatty acid that is a key component of the skin's barrier function.[11][12][13] It is a precursor for ceramides, which are critical for maintaining the integrity of the stratum corneum and preventing transepidermal water loss.[14] Linoleic acid also possesses anti-inflammatory properties and can help regulate sebum composition, making it beneficial for acne-prone skin.[11] Recent studies have shown that linoleic acid can protect keratinocytes from UVB-induced oxidative damage by enhancing glutathione biosynthesis via the PI3K/Akt signaling pathway.[15][16]
Synergistic Effects and Signaling
The simultaneous release of α-tocopherol and linoleic acid from the hydrolysis of tocopheryl linoleate may lead to synergistic effects. Both molecules have been implicated in the modulation of the PI3K/Akt pathway.[10][15][16] This pathway is central to regulating cellular processes such as growth, proliferation, and survival. The combined action of α-tocopherol as an antioxidant and linoleic acid in reinforcing the skin barrier and its own antioxidant-promoting effects could provide enhanced protection against environmental stressors.
Caption: Simplified PI3K/Akt signaling pathway and potential modulation by tocopherol and linoleic acid.
Experimental Protocols
In Vitro Skin Permeation using Franz Diffusion Cells
Objective: To determine the rate and extent of tocopheryl linoleate and/or its hydrolysis products permeating through a skin membrane.
Materials:
-
Franz diffusion cells
-
Human or animal skin membrane (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent for lipophilic compounds)
-
Tocopheryl linoleate formulation
-
Water bath with circulator
-
Magnetic stirrers
-
HPLC system for analysis
Procedure:
-
Prepare the skin membrane to the appropriate thickness and mount it between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[17][18][19][20]
-
Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[17][18][19][20]
-
Equilibrate the cells in a water bath to maintain a skin surface temperature of 32°C.[17][18][19][20]
-
Apply a known quantity of the tocopheryl linoleate formulation to the surface of the skin in the donor chamber.[17][18][19][20]
-
At predetermined time intervals, withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[17][18][19][20]
-
Analyze the collected samples for the concentration of tocopheryl linoleate and/or its hydrolysis products using a validated HPLC method.[18]
-
Calculate the cumulative amount of the analyte permeated per unit area and plot it against time to determine the flux.[20]
In Vivo Measurement of Skin Hydration (Corneometry) and Transepidermal Water Loss (TEWL)
Objective: To assess the effect of a topical formulation containing tocopheryl linoleate on skin barrier function and hydration.
Materials:
-
Corneometer
-
Tewameter
-
Test formulation containing tocopheryl linoleate
-
Control/placebo formulation
-
Environmentally controlled room (constant temperature and humidity)
Procedure:
-
Acclimatize subjects in a room with controlled temperature and humidity for at least 20-30 minutes before measurements.[21][22]
-
Measure baseline skin hydration (Corneometer) and TEWL (Tewameter) at the defined test areas.[21][22]
-
Apply a standardized amount of the test and control formulations to the respective test areas.[21][22]
-
At specified time points (e.g., 1, 2, 4, 8, and 24 hours after application), repeat the Corneometer and Tewameter measurements on the test areas.[21][22]
-
Analyze the data to determine the change in skin hydration and TEWL over time compared to baseline and the control formulation.[21][22]
HPLC Analysis of Tocopheryl Linoleate and α-Tocopherol in Skin Samples
Objective: To simultaneously quantify the amounts of tocopheryl linoleate and its hydrolysis product, α-tocopherol, in skin extracts.
Materials:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., methanol/acetonitrile gradient)
-
Extraction solvents (e.g., hexane, ethanol)
-
Skin samples (from permeation studies or biopsies)
-
Homogenizer
-
Centrifuge
Procedure:
-
Excise the skin sample and separate the stratum corneum from the epidermis/dermis if required.
-
Homogenize the skin sample in an appropriate solvent mixture (e.g., ethanol/water).
-
Perform a liquid-liquid extraction of the homogenate with a non-polar solvent like hexane to isolate the lipophilic analytes.[23]
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.[23]
-
Separate tocopheryl linoleate and α-tocopherol using a suitable gradient elution program.
-
Quantify the analytes based on the peak areas compared to standard calibration curves.[23][24][25][26]
Conclusion
The ester linkage in tocopheryl linoleate is a pivotal feature that dictates its performance as a cosmetic and dermatological ingredient. It provides enhanced stability, a prerequisite for effective formulation, while enabling a pro-vitamin mechanism of action. The controlled enzymatic cleavage of this bond in the skin ensures the targeted delivery of both α-tocopherol and linoleic acid. These bioactive molecules contribute to the skin's antioxidant defense, barrier integrity, and overall health, potentially through synergistic modulation of key signaling pathways. A thorough understanding of the dynamics of this ester linkage, from its stability in formulation to its hydrolysis in the skin, is essential for the rational design and optimization of advanced skincare products. Further research focusing on the precise kinetics of enzymatic hydrolysis in human skin and the synergistic signaling effects of its hydrolysis products will provide a more complete picture of the biological significance of tocopheryl linoleate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The permeability barrier in essential fatty acid deficiency: evidence for a direct role for linoleic acid in barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of RRR-alpha-tocopheryl acetate (vitamin E acetate) in the skin and its UV protecting activity (an in vivo study with the rat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Permeation study of five formulations of alpha-tocopherol acetate through human cadaver skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo permeation of vitamin E and vitamin E acetate from cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α-Tocopherol protects keratinocytes against ultraviolet A irradiation by suppressing glutathione depletion, lipid peroxidation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Linoleic Acid in Skin and Hair Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thenakedchemist.com [thenakedchemist.com]
- 14. Endogenous Derivatives of Linoleic Acid and their Stable Analogs Are Potential Pain Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linoleic Acid Induces Metabolic Reprogramming and Inhibits Oxidative and Inflammatory Effects in Keratinocytes Exposed to UVB Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Linoleic Acid Induces Metabolic Reprogramming and Inhibits Oxidative and Inflammatory Effects in Keratinocytes Exposed to UVB Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alterlab.co.id [alterlab.co.id]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. benchchem.com [benchchem.com]
- 20. scribd.com [scribd.com]
- 21. rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com [rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com]
- 22. isrctn.com [isrctn.com]
- 23. A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An HPLC method for the simultaneous determination of retinol and alpha-tocopherol in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and Vitamin E Acetate (α-Tocopheryl Acetate) on Lipak Column | SIELC Technologies [sielc.com]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
In Vitro Antioxidant Capacity of Vitamin E Linoleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin E, a group of fat-soluble compounds that includes tocopherols and tocotrienols, is a cornerstone of antioxidant research and application. Its primary role in biological systems is to protect cell membranes from oxidative damage by scavenging lipid peroxyl radicals.[1] While α-tocopherol is the most biologically active form, its esters are widely used in commercial formulations, such as cosmetics and dermatological products, to enhance stability. Among these, Vitamin E linoleate (tocopheryl linoleate) is of particular interest as it combines the antioxidant properties of Vitamin E with the benefits of linoleic acid, an essential omega-6 fatty acid. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of Vitamin E linoleate, including available data, detailed experimental protocols for its assessment, and visualizations of key processes.
While extensive research has been conducted on the various isoforms of Vitamin E, specific quantitative data on the in vitro antioxidant capacity of Vitamin E linoleate is not widely available in the scientific literature. However, studies on Vitamin E esters suggest that they retain, and can sometimes even enhance, the antioxidant potential of the parent molecule. It has been reported that Vitamin E esters do not lose their antioxidant capacity and may even exhibit stronger antioxidant effects than Vitamin E itself.
Quantitative Data on Antioxidant Capacity
The available quantitative data on the in vitro antioxidant capacity of Vitamin E linoleate is limited. The following table summarizes the currently available information and provides a framework for comparison with other forms of Vitamin E. It is important to note that the antioxidant activity of Vitamin E and its derivatives can be influenced by the assay system and reaction conditions.[1][2]
| Compound | Assay | Result | Concentration | Reference |
| Vitamin E Linoleate | Free Radical Scavenging | 25.6% inhibition | 1% (mass concentration) | |
| α-Tocopherol | DPPH | IC50: Data varies by study | - | [Refer to specific studies] |
| α-Tocopherol | ABTS | TEAC: Data varies by study | - | [Refer to specific studies] |
| α-Tocopherol | FRAP | FRAP value: Data varies by study | - | [Refer to specific studies] |
IC50: Half-maximal inhibitory concentration; TEAC: Trolox Equivalent Antioxidant Capacity; DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); FRAP: Ferric Reducing Antioxidant Power.
Experimental Protocols
Standardized in vitro assays are crucial for determining and comparing the antioxidant capacity of compounds like Vitamin E linoleate. The following are detailed methodologies for three widely used assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[3][4] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[3][5]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable organic solvent like methanol or ethanol.[3] The solution should be freshly prepared and protected from light.
-
-
Sample Preparation:
-
Dissolve Vitamin E linoleate and a positive control (e.g., α-tocopherol, ascorbic acid, or Trolox) in the same solvent as the DPPH solution to create a series of concentrations.
-
-
Assay Procedure:
-
In a microplate or cuvette, add a specific volume of the sample or standard solution to a defined volume of the DPPH working solution.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[3]
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[3]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[6] The ABTS•+ is a blue-green chromophore that is reduced by the antioxidant to its colorless neutral form. The change in absorbance is measured spectrophotometrically, typically at 734 nm.[7]
Methodology:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[8] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
-
Sample Preparation:
-
Prepare solutions of Vitamin E linoleate and a standard antioxidant (e.g., Trolox) at various concentrations.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution to a larger volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).[8]
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The scavenging activity is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[9] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[10]
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ in HCl (e.g., 10 mM TPTZ in 40 mM HCl), and an aqueous solution of FeCl₃ (e.g., 20 mM) in a 10:1:1 ratio.[10] The reagent should be freshly prepared and warmed to 37°C before use.
-
-
Sample Preparation:
-
Prepare solutions of Vitamin E linoleate and a standard (e.g., FeSO₄ or Trolox) at various concentrations.
-
-
Assay Procedure:
-
Add the sample or standard solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solution at 593 nm.
-
-
Calculation:
-
A standard curve is generated using the absorbance values of the ferrous iron standard.
-
The FRAP value of the sample is determined from the standard curve and is typically expressed as mmol Fe²⁺ equivalents per gram or mole of the sample.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the in vitro antioxidant capacity assessment of Vitamin E linoleate.
Caption: Generalized workflow for in vitro antioxidant capacity assays.
Caption: Simplified mechanism of DPPH radical scavenging by Vitamin E.
Conclusion
Vitamin E linoleate is recognized for its antioxidant properties, which are fundamental to its application in various industries, particularly in cosmetics and dermatology. While direct quantitative data from standardized in vitro antioxidant assays are not abundant in the existing literature, the available information suggests that it effectively functions as a free radical scavenger. The esterification of Vitamin E with linoleic acid is primarily to enhance stability while preserving the crucial antioxidant function of the tocopheryl moiety.
The lack of comprehensive comparative data for Vitamin E linoleate against its parent compound and other esters in assays such as DPPH, ABTS, and FRAP presents a clear opportunity for future research. Such studies would provide a more complete understanding of its antioxidant profile and allow for a more precise formulation of products intended to deliver antioxidant benefits. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such valuable research.
References
- 1. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPPH Radical Scavenging Assay [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bioavailability of Different Vitamin E Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioavailability of various Vitamin E esters, focusing on the critical factors influencing their absorption, metabolism, and ultimate biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science.
Introduction to Vitamin E and its Esters
Vitamin E is a fat-soluble vitamin crucial for its antioxidant properties, protecting cell membranes from oxidative damage. The term "Vitamin E" encompasses a group of eight naturally occurring compounds: four tocopherols (α, β, γ, δ) and four tocotrienols (α, β, γ, δ). Among these, α-tocopherol is the most biologically active and abundant form in the human body.
In dietary supplements and fortified foods, Vitamin E is often present in its esterified forms, such as tocopheryl acetate, tocopheryl succinate, and tocopheryl nicotinate. Esterification enhances the stability of the vitamin by protecting the hydroxyl group on the chromanol ring from oxidation. However, for the body to utilize the vitamin, these esters must first be hydrolyzed back to their free tocopherol form. This enzymatic conversion is a critical step influencing the overall bioavailability of the esterified Vitamin E.
Comparative Bioavailability of Vitamin E Esters
The bioavailability of different Vitamin E esters can vary based on the type of ester, the stereochemistry of the tocopherol molecule, and various physiological factors. The following tables summarize key pharmacokinetic parameters from human and animal studies, providing a quantitative comparison of different Vitamin E forms.
Table 1: Comparative Pharmacokinetic Parameters of α-Tocopherol and its Esters in Humans
| Compound | Dosage | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Relative Bioavailability | Reference |
| RRR-α-Tocopherol | Equimolar mixture | Not explicitly stated, but plasma levels were similar to the acetate ester. | ~12 | Ratio of 1.0 with acetate ester | - | [1][2] |
| RRR-α-Tocopheryl Acetate | Equimolar mixture | Not explicitly stated, but plasma levels were similar to free tocopherol. | ~12 | Ratio of 1.0 with free tocopherol | 1.0 | [1][2] |
| RRR-α-Tocopheryl Succinate | Equimolar mixture with acetate | Not significantly different from acetate ester. | Slightly slower initial absorption than acetate. | Not significantly different from acetate ester | ~1.0 (compared to acetate) | [1][2] |
| all-rac-α-Tocopheryl Acetate | 150 mg/day for 11 days | - | - | Lower than RRR-α-tocopheryl acetate | ~0.5 (compared to RRR form) | |
| RRR-α-Tocopheryl Acetate | 150 mg/day for 11 days | - | - | Higher than all-rac-α-tocopheryl acetate | 2.0 (compared to all-rac form) | |
| RRR-α-Tocopherol | 800 mg (single dose) | ~4.8 | 24-96 | Significantly greater than all-rac | Higher than all-rac | [3][4] |
| all-rac-α-Tocopherol | 800 mg (single dose) | ~4.0 | 24-96 | Significantly lower than RRR | Lower than RRR | [3][4] |
Note: Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve). Relative bioavailability is often expressed as a ratio of the AUC of the test substance to the reference substance.
Table 2: In Vitro Hydrolysis of α-Tocopheryl Esters by Porcine Pancreatic Carboxyl Ester Hydrolase (CEH)
| Substrate | Relative Hydrolysis Rate (%) |
| α-Tocopheryl Acetate | 100 |
| α-Tocopheryl Succinate | Increased with increasing lipophilicity |
| α-Tocopheryl Nicotinate | Increased with increasing lipophilicity |
Data suggests that the lipophilicity of the ester group influences the rate of hydrolysis by CEH.[1]
Signaling Pathways and Metabolic Processes
The journey of a Vitamin E ester from ingestion to cellular uptake involves several key steps, including digestion, absorption, transport, and metabolism. The following diagrams, generated using Graphviz, illustrate these complex processes.
Detailed Experimental Protocols
A thorough understanding of the methodologies used to assess Vitamin E bioavailability is essential for interpreting existing data and designing new studies. This section provides detailed protocols for key experiments.
In Vivo Pharmacokinetic Study in Humans
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of a Vitamin E ester following oral administration.
Protocol:
-
Subject Recruitment: Recruit healthy adult volunteers with normal lipid profiles. Obtain informed consent.
-
Washout Period: Instruct subjects to avoid Vitamin E supplements and foods rich in Vitamin E for a specified period (e.g., 2 weeks) prior to the study.
-
Baseline Blood Sample: Collect a baseline blood sample (fasting) to determine endogenous α-tocopherol levels.
-
Dosing: Administer a standardized dose of the Vitamin E ester in a capsule, typically with a standardized meal containing a moderate amount of fat to facilitate absorption.[5]
-
Serial Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma Separation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Analyze plasma samples for α-tocopherol concentration using a validated HPLC-UV or LC-MS/MS method (see Protocol 4.3).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using appropriate software.
In Vitro Digestion Model
Objective: To assess the hydrolysis of Vitamin E esters under simulated gastrointestinal conditions. A well-established model for this is the TNO intestinal model (TIM-1).[6][7][8][9][10]
Protocol:
-
Model Setup: Prepare the TIM-1 system, which simulates the stomach, duodenum, jejunum, and ileum compartments with controlled pH, temperature, and secretions.
-
Test Meal Preparation: Incorporate the Vitamin E ester into a standardized liquid meal.
-
Gastric Digestion: Introduce the test meal into the stomach compartment of the TIM-1 system. Simulate gastric emptying and pH changes.
-
Intestinal Digestion: Transfer the chyme from the stomach to the duodenal compartment. Infuse simulated duodenal, biliary, and pancreatic secretions containing enzymes like carboxyl ester hydrolase.
-
Sampling: Collect samples from the jejunal and ileal compartments at various time points.
-
Sample Analysis: Analyze the collected samples for the concentrations of the intact Vitamin E ester and free tocopherol using HPLC.
-
Data Analysis: Calculate the rate and extent of hydrolysis of the Vitamin E ester.
HPLC-UV Method for α-Tocopherol in Plasma
Objective: To quantify the concentration of α-tocopherol in plasma samples.
Protocol:
-
Sample Preparation:
-
Evaporation and Reconstitution:
-
Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL of methanol).[11]
-
-
HPLC Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of α-tocopherol.
-
Determine the concentration of α-tocopherol in the samples by comparing their peak areas to the standard curve, corrected for the internal standard.
-
Caco-2 Cell Permeability Assay
Objective: To evaluate the transport of Vitamin E esters across a model of the intestinal epithelium.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until they form a differentiated and polarized monolayer (typically 21 days).[12][15][16][17][18]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Preparation of Test Compound: Dissolve the Vitamin E ester in a suitable vehicle and prepare micellar solutions to mimic physiological conditions.
-
Transport Study (Apical to Basolateral):
-
Add the test compound solution to the apical (upper) chamber of the Transwell insert.
-
Add fresh culture medium to the basolateral (lower) chamber.
-
Incubate at 37°C for a specified time (e.g., 2 hours).
-
-
Sampling: Collect samples from both the apical and basolateral chambers.
-
Sample Analysis: Analyze the concentration of the Vitamin E ester and/or free tocopherol in the samples using HPLC or LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Conclusion
The bioavailability of Vitamin E esters is a multifaceted process governed by enzymatic hydrolysis, micellar solubilization, and cellular uptake mechanisms. While esters like tocopheryl acetate and succinate exhibit comparable bioavailability to free α-tocopherol in healthy individuals, factors such as the stereochemistry of the molecule and the lipophilicity of the ester group can influence their absorption and subsequent biological activity. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and optimize the delivery of this essential vitamin. A thorough understanding of these principles is paramount for the development of effective Vitamin E supplementation strategies and novel therapeutic applications.
References
- 1. Hydrolysis of tocopheryl and retinyl esters by porcine carboxyl ester hydrolase is affected by their carboxylate moiety and bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biokinetics in humans of RRR-alpha-tocopherol: the free phenol, acetate ester, and succinate ester forms of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioavailability of the RRR and all racemic stereoisomers of alpha-tocopherol in humans after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. The TNO Gastro-Intestinal Model (TIM) - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tno.nl [tno.nl]
- 8. TNO intestinal model - Wikipedia [en.wikipedia.org]
- 9. publications.tno.nl [publications.tno.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and Vitamin E Acetate (α-Tocopheryl Acetate) on Lipak Column | SIELC Technologies [sielc.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. enamine.net [enamine.net]
- 17. Caco 2 Cell Permeability Assay | PDF [slideshare.net]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Technical Guide: Natural vs. Synthetic Vitamin E for Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of natural and synthetic sources of Vitamin E, with a specific focus on their suitability for esterification. It explores the fundamental chemical and biological differences between natural (RRR-α-tocopherol) and synthetic (all-rac-α-tocopherol) Vitamin E, including stereochemistry and bioavailability. The guide details various chemical and enzymatic esterification protocols for producing stabilized Vitamin E esters, such as tocopheryl acetate and tocopheryl succinate. Furthermore, it delves into the key signaling pathways modulated by Vitamin E, providing a molecular basis for its biological activity. Quantitative data is summarized in comparative tables, and experimental workflows and signaling cascades are visualized through detailed diagrams.
Introduction: Natural vs. Synthetic Vitamin E
Vitamin E is a group of eight fat-soluble compounds, with α-tocopherol being the most biologically active form.[1] It is available from both natural sources and through chemical synthesis, with significant differences between the two.
1.1. Sources and Chemical Structure
-
Natural Vitamin E (RRR-α-tocopherol): Extracted from vegetable oils such as soybean, sunflower, and wheat germ oil, natural Vitamin E consists of a single stereoisomer, RRR-α-tocopherol, also known as d-alpha-tocopherol.[2][3] Its structure features three chiral centers at the 2, 4', and 8' positions of the phytyl tail, all in the 'R' configuration.
-
Synthetic Vitamin E (all-rac-α-tocopherol): Produced from petrochemicals, synthetic Vitamin E is an equal mixture of eight stereoisomers (RRR, RRS, RSR, RSS, SRR, SRS, SSR, and SSS), collectively known as all-rac-α-tocopherol or dl-alpha-tocopherol.[4][5] Only one of these eight isomers (12.5%) is identical to the natural RRR-α-tocopherol form.[4]
1.2. Bioavailability and Biological Activity
The structural differences between natural and synthetic Vitamin E have a profound impact on their bioavailability and biological activity. The human body preferentially recognizes and utilizes the RRR-α-tocopherol form. The liver contains a specific protein, the α-tocopherol transfer protein (α-TTP), which has a higher affinity for RRR-α-tocopherol and incorporates it into very-low-density lipoproteins (VLDLs) for transport to other tissues.[6][7][8] The other stereoisomers present in the synthetic mixture are less effectively bound by α-TTP and are metabolized and excreted more rapidly.[6]
Studies have shown that natural Vitamin E is approximately twice as bioavailable as synthetic Vitamin E.[3] This means that a smaller dose of natural Vitamin E is required to achieve the same plasma and tissue concentrations as a larger dose of its synthetic counterpart.[4]
Esterification of Vitamin E
The free hydroxyl group on the chromanol ring of tocopherol is susceptible to oxidation, which can lead to a loss of biological activity. Esterification of this hydroxyl group with organic acids, such as acetic acid or succinic acid, results in the formation of tocopheryl esters (e.g., tocopheryl acetate, tocopheryl succinate). These esters are significantly more stable to heat, light, and oxidation.[2] Once ingested, these esters are hydrolyzed back to the active tocopherol form by esterases in the intestine.
2.1. Chemical Esterification
Chemical esterification is a widely used industrial method for producing Vitamin E esters.
2.1.1. Tocopheryl Acetate Synthesis
A common method for synthesizing tocopheryl acetate involves the reaction of α-tocopherol with acetic anhydride in the presence of a basic catalyst, such as pyridine.[1]
-
Reaction: The lone pair of electrons on the oxygen of the hydroxyl group of tocopherol attacks one of the carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer, facilitated by pyridine, leads to the formation of tocopheryl acetate and acetic acid.
2.1.2. Tocopheryl Succinate Synthesis
Tocopheryl succinate is synthesized by reacting α-tocopherol with succinic anhydride, often in the presence of a base like pyridine or triethylamine.[9][10]
-
Reaction: The hydroxyl group of tocopherol attacks one of the carbonyl groups of succinic anhydride, leading to the opening of the anhydride ring and the formation of the monoester, tocopheryl succinate.
2.2. Enzymatic Esterification
Enzymatic esterification, primarily using lipases, offers a more environmentally friendly and highly selective alternative to chemical methods. These reactions are typically carried out under milder conditions.
2.2.1. Lipase-Catalyzed Synthesis of Tocopheryl Esters
Lipases can catalyze the esterification of tocopherols with various acyl donors, including fatty acids, acid anhydrides, and vinyl esters.[1][11] The choice of lipase, solvent, and reaction conditions can significantly influence the reaction rate and yield. Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, have shown high efficiency in these reactions.[1][12]
-
Mechanism: The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism. The fatty acid first acylates the serine residue in the active site of the lipase, releasing water. The acyl-enzyme intermediate then reacts with the hydroxyl group of tocopherol to form the tocopheryl ester and regenerate the free enzyme.[13]
Quantitative Data Comparison
While direct comparative studies on the esterification of natural versus synthetic Vitamin E under identical conditions are limited in the literature, the following tables summarize typical quantitative data gathered from various sources for both chemical and enzymatic methods. It is important to note that reaction conditions can significantly impact these values.
Table 1: Chemical Esterification of α-Tocopherol
| Parameter | Tocopheryl Acetate | Tocopheryl Succinate |
| Starting Material | all-rac-α-tocopherol | Natural α-tocopherol concentrate |
| Reagents | Acetic anhydride, Pyridine | Succinic anhydride, Pyridine |
| Solvent | Solvent-free | Isopropyl ether |
| Temperature (°C) | Not specified | 30-70 |
| Reaction Time (h) | Not specified | Not specified |
| Conversion/Yield (%) | >99%[1] | 74-75%[10] |
| Purity (%) | High | 93-95% (after recrystallization)[10] |
Table 2: Enzymatic Esterification of α-Tocopherol
| Parameter | Tocopheryl Acetate | Tocopheryl Succinate |
| Starting Material | α-tocopherol | α-tocopherol |
| Enzyme | Candida antarctica lipase B (Novozym 435) | Candida antarctica lipase B (Novozym 435) |
| Acyl Donor | Acetic anhydride | Succinic anhydride |
| Solvent | Solvent-free | n-hexane-acetone |
| Temperature (°C) | Not specified | Not specified |
| Reaction Time (h) | Not specified | 48 |
| Conversion/Yield (%) | 97%[1] | 94.4%[1] |
| Purity (%) | High | High |
Experimental Protocols
4.1. Chemical Synthesis of Tocopheryl Acetate
This protocol is a generalized procedure based on common laboratory practices.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-tocopherol (natural or synthetic) in a suitable solvent like pyridine.
-
Reagent Addition: Slowly add acetic anhydride to the solution while stirring. An excess of acetic anhydride is typically used.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to quench the excess acetic anhydride.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tocopheryl acetate.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.[1]
4.2. Enzymatic Synthesis of Tocopheryl Succinate
This protocol is a generalized procedure based on lipase-catalyzed esterification.
-
Reaction Mixture: In a screw-capped vial, combine α-tocopherol (natural or synthetic), succinic anhydride, and an immobilized lipase (e.g., Novozym 435) in a suitable organic solvent (e.g., a mixture of n-hexane and acetone).
-
Incubation: Place the vial in a shaking incubator at a controlled temperature (e.g., 40-60 °C) for 24-48 hours.
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be washed and reused.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of a non-polar solvent (e.g., hexane) and induce crystallization by cooling. Collect the crystalline tocopheryl succinate by filtration and wash with cold solvent.[1][10]
Signaling Pathways and Molecular Mechanisms
Vitamin E exerts its biological effects not only through its antioxidant properties but also by modulating various signaling pathways.
5.1. Protein Kinase C (PKC) Signaling Pathway
α-tocopherol has been shown to inhibit the activity of Protein Kinase C (PKC), an enzyme involved in cell proliferation and differentiation.[14] This inhibition is not related to its antioxidant activity but is a specific molecular interaction. α-tocopherol can dephosphorylate and thereby inactivate PKCα.[15]
5.2. Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway
Vitamin E and its esters, particularly vitamin E succinate (VES), have been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[16] VES can inhibit the phosphorylation and activation of Akt, leading to the induction of apoptosis in cancer cells.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. rangeproducts.com.au [rangeproducts.com.au]
- 3. admanimalnutrition.com [admanimalnutrition.com]
- 4. NATURAL VS. SYNTHETIC VITAMIN E [chiro.org]
- 5. The controversy between natural and synthetic vitamin E - Phytovia [phytovia.ca]
- 6. [Molecular mechanism of vitamin E transport in the body] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tocopherol transfer protein mediates vitamin E trafficking between cerebellar astrocytes and neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The alpha-tocopherol transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US2358046A - Preparation of purified tocopherol succinate - Google Patents [patents.google.com]
- 10. CN104592191A - Method for synthesizing tocopherol succinate - Google Patents [patents.google.com]
- 11. Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cambridge.org [cambridge.org]
- 15. Vitamin E isoforms directly bind PKCα and differentially regulate activation of PKCα - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vitamin E succinate induces apoptosis via the PI3K/AKT signaling pathways in EC109 esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vitamin E succinate induces apoptosis via the PI3K/AKT signaling pathways in EC109 esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Synthesized Tocopheryl Linoleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and spectroscopic analysis of tocopheryl linoleate, an ester of vitamin E (α-tocopherol) and the essential fatty acid, linoleic acid. This compound is of significant interest in the pharmaceutical and cosmetic industries for its potential antioxidant and skin-conditioning properties. This document outlines a detailed experimental protocol for its synthesis and presents the expected spectroscopic data for its characterization using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Introduction
Tocopheryl linoleate combines the well-established antioxidant properties of α-tocopherol with the beneficial effects of linoleic acid, an omega-6 fatty acid crucial for maintaining the skin's barrier function. The esterification of α-tocopherol not only enhances its stability but may also modulate its bioavailability and skin penetration. Accurate synthesis and rigorous analytical characterization are paramount for ensuring the purity, efficacy, and safety of tocopheryl linoleate in its applications. This guide focuses on the key analytical techniques, NMR and FT-IR spectroscopy, for the structural elucidation and quality control of the synthesized ester.
Synthesis of Tocopheryl Linoleate
The synthesis of tocopheryl linoleate can be achieved through either chemical or enzymatic methods. Enzymatic synthesis, often employing lipases, is generally preferred due to its milder reaction conditions and higher specificity, which minimizes the formation of byproducts.
Experimental Protocol: Lipase-Catalyzed Esterification
This protocol describes a common method for the synthesis of tocopheryl linoleate using a commercially available immobilized lipase.
Materials:
-
α-tocopherol (analytical grade)
-
Linoleic acid (high purity)
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Anhydrous n-hexane (or other suitable organic solvent)
-
Molecular sieves (3 Å), activated
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of α-tocopherol and linoleic acid in anhydrous n-hexane. A typical concentration would be in the range of 0.1-0.5 M.
-
Enzyme and Desiccant Addition: To the solution, add the immobilized lipase (typically 5-10% by weight of the reactants) and activated molecular sieves (to remove the water produced during the reaction and shift the equilibrium towards ester formation).
-
Reaction Conditions: The reaction mixture is stirred at a constant temperature, generally between 40-60°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Enzyme Removal: Upon completion of the reaction, the immobilized enzyme and molecular sieves are removed by simple filtration. The enzyme can often be washed and reused.
-
Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically used as the eluent to separate the tocopheryl linoleate from unreacted starting materials and any byproducts.
-
Final Product: The fractions containing the pure tocopheryl linoleate are combined, and the solvent is evaporated to yield the final product as a viscous oil.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized ester. Both ¹H and ¹³C NMR are crucial for confirming the formation of the ester linkage.
Data for α-Tocopherol (Precursor):
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the precursor, α-tocopherol. These values serve as a reference for interpreting the spectrum of the final product, tocopheryl linoleate. Upon esterification, significant changes are expected in the chemical shifts of the protons and carbons near the phenolic hydroxyl group of α-tocopherol.
Table 1: ¹H NMR Data for α-Tocopherol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.3 | s | 1H | Phenolic -OH |
| ~2.6 | t | 2H | -CH₂- at C4 |
| ~2.1 | s | 3H | Aromatic -CH₃ |
| ~2.0 | s | 6H | Aromatic -CH₃ (x2) |
| ~1.8 | m | 2H | -CH₂- at C3 |
| 0.8-1.6 | m | ~43H | Phytyl chain protons |
Table 2: ¹³C NMR Data for α-Tocopherol
| Chemical Shift (δ) ppm | Assignment |
| ~147.5 | C-6 (C-OH) |
| ~145.5 | C-8a |
| ~126.8 | C-5 |
| ~124.8 | C-7 |
| ~122.7 | C-4a |
| ~117.3 | C-8 |
| ~74.8 | C-2 |
| ~40.0 | Phytyl chain carbons |
| ~39.4 | Phytyl chain carbons |
| ~37.4 | Phytyl chain carbons |
| ~32.8 | Phytyl chain carbons |
| ~31.3 | C-3 |
| ~24.8 | Phytyl chain carbons |
| ~24.4 | Phytyl chain carbons |
| ~23.8 | C-2 -CH₃ |
| ~22.7 | Phytyl chain carbons |
| ~22.6 | Phytyl chain carbons |
| ~21.0 | C-4 |
| ~19.7 | Phytyl chain carbons |
| ~12.2 | Aromatic -CH₃ |
| ~11.8 | Aromatic -CH₃ |
Expected Changes for Tocopheryl Linoleate:
-
¹H NMR: The most significant change will be the disappearance of the phenolic proton signal (~4.3 ppm) from α-tocopherol. New signals corresponding to the linoleate moiety will appear, including characteristic peaks for the olefinic protons (-CH=CH-) between 5.3-5.4 ppm and the allylic protons. The protons on the α-carbon to the carbonyl group of the linoleate will appear around 2.3-2.5 ppm.
-
¹³C NMR: The chemical shift of the C-6 carbon of the chromanol ring will shift downfield due to the deshielding effect of the ester group. A new signal for the carbonyl carbon of the ester will appear around 170-175 ppm. Additional signals corresponding to the carbons of the linoleate chain will also be present.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The formation of the ester bond is readily confirmed by this technique.
Data for α-Tocopherol (Precursor):
The FT-IR spectrum of α-tocopherol is characterized by the presence of a broad hydroxyl (-OH) stretching band.
Table 3: FT-IR Data for α-Tocopherol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3470 | Strong, Broad | O-H stretch (phenolic) |
| 2927, 2868 | Strong | C-H stretch (aliphatic) |
| ~1460 | Medium | C=C stretch (aromatic) |
| ~1260 | Medium | C-O stretch (phenol) |
Expected Changes for Tocopheryl Linoleate:
-
The broad O-H stretching band around 3470 cm⁻¹ will disappear.
-
A new, strong absorption band will appear in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group.
-
A new C-O stretching band for the ester linkage will appear in the region of 1150-1250 cm⁻¹.
Visualizations
The following diagrams illustrate the synthesis and structure of tocopheryl linoleate.
Caption: Workflow for the synthesis and spectroscopic analysis of tocopheryl linoleate.
Caption: Formation of the ester bond in tocopheryl linoleate from its precursors.
Conclusion
The synthesis of tocopheryl linoleate via lipase-catalyzed esterification offers a green and efficient route to this valuable compound. The successful synthesis and purity of the product can be unequivocally confirmed through a combination of NMR and FT-IR spectroscopy. By analyzing the disappearance of the hydroxyl group signals of α-tocopherol and the appearance of the characteristic ester carbonyl and linoleate signals, researchers and drug development professionals can be confident in the identity and quality of the synthesized tocopheryl linoleate. This guide provides the foundational knowledge for the synthesis and spectroscopic analysis of this promising molecule.
The Dual-Role Hypothesis: Unpacking the Bioactivity of Vitamin E Linoleate and the Critical Function of Linoleic Acid
A Technical Guide for Researchers and Drug Development Professionals
Abstract: Vitamin E linoleate, an ester of α-tocopherol and the essential omega-6 fatty acid linoleic acid, presents a molecule of interest for its potential combined bioactivities. While traditionally viewed as a stabilized pro-vitamin E, emerging evidence from related Vitamin E analogues suggests that the esterified moiety is not merely a passive carrier but an active contributor to the molecule's overall biological effects. This technical guide synthesizes the current understanding of Vitamin E and linoleic acid bioactivity to propose a dual-action role for Vitamin E linoleate, particularly in the context of cancer cell apoptosis. We will explore the foundational evidence, propose signaling pathways, and provide detailed experimental protocols to investigate this hypothesis.
Introduction: Beyond Antioxidant Activity
Vitamin E encompasses a family of eight fat-soluble compounds, with α-tocopherol being the most biologically active form in humans. Its primary recognized function is as a potent antioxidant, protecting cell membranes from lipid peroxidation.[1] However, research has revealed that the bioactivity of Vitamin E extends beyond radical scavenging to include the modulation of key signaling pathways involved in cell proliferation, inflammation, and apoptosis.[2]
Esterification of α-tocopherol, for instance with acetic acid to form α-tocopheryl acetate, is a common strategy to improve its stability in formulations. These esters are generally considered pro-vitamins, requiring intracellular hydrolysis to release the active α-tocopherol.[3] Interestingly, altering the esterified group can dramatically change the compound's biological effect. The most striking example is α-tocopheryl succinate (α-TOS), which, unlike the often anti-apoptotic α-tocopherol, is a potent pro-apoptotic agent in numerous cancer cell lines.[2][3] This critical observation underscores the principle that the ester moiety can fundamentally define the bioactivity of the Vitamin E molecule.
This guide focuses on Vitamin E linoleate, questioning the traditional view of the linoleic acid component as an inert stabilizer. We hypothesize that upon intracellular hydrolysis, both α-tocopherol and linoleic acid are released, and the liberated linoleic acid actively participates in modulating the cellular response, potentially synergizing with or complementing the effects of α-tocopherol.
The Bioactivity Landscape: Vitamin E Analogues and Linoleic Acid
The anti-cancer effects of various Vitamin E forms are highly dependent on their specific structure. While high doses of α-tocopherol have not shown consistent cancer-preventive effects in large-scale studies, other forms like γ-tocopherol, δ-tocopherol, and tocotrienols have demonstrated potent anti-proliferative and pro-apoptotic activities in preclinical models.[4][5]
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, has a more complex and context-dependent role in cancer biology. Some studies suggest that it can promote tumor growth, potentially through its conversion to pro-inflammatory eicosanoids.[6] Conversely, other research indicates that high doses of linoleic acid can inhibit the proliferation of certain cancer cells.[5]
The crucial takeaway is that esterifying α-tocopherol with different fatty acids or organic acids can yield compounds with unique and potent bioactivities not seen with α-tocopherol alone.
Proposed Mechanism of Action for Vitamin E Linoleate: A Dual-Action Hypothesis
We propose that the bioactivity of Vitamin E linoleate is a composite of the actions of its hydrolyzed components, α-tocopherol and linoleic acid.
Step 1: Cellular Uptake and Hydrolysis Vitamin E linoleate, being lipophilic, is expected to readily cross the cell membrane. Intracellularly, esterases would hydrolyze the ester bond, releasing α-tocopherol and free linoleic acid. The efficiency of this hydrolysis is a critical determinant of the subsequent biological effects.[7]
Step 2: Independent and Potentially Synergistic Actions
-
α-Tocopherol: The released α-tocopherol can exert its known functions, including antioxidant effects and modulation of signaling pathways such as Protein Kinase C (PKC) and PI3K/Akt.
-
Linoleic Acid: The liberated linoleic acid could have several effects:
-
Membrane Perturbation: Incorporation into the phospholipid membranes of cancer cells could alter membrane fluidity and receptor function.
-
Signaling Molecule Precursor: It can be metabolized into a variety of signaling molecules.
-
Induction of Oxidative Stress: As a polyunsaturated fatty acid, it is susceptible to lipid peroxidation, which could increase intracellular reactive oxygen species (ROS) to levels that trigger apoptosis.
-
This proposed mechanism suggests that Vitamin E linoleate acts as a co-drug, delivering two distinct bioactive molecules to the cell.
Key Signaling Pathways
Based on the known mechanisms of pro-apoptotic Vitamin E analogues like α-tocopheryl succinate, we can postulate the signaling pathways that may be affected by Vitamin E linoleate, particularly through the action of its released components.
Caption: Proposed intrinsic apoptosis pathway modulated by Vitamin E linoleate.
Quantitative Data for Related Vitamin E Compounds
| Compound | Cell Line | Assay | Result |
| α-Tocotrienol | MCF7 | Apoptosis Induction | IC50: 14 µg/ml |
| MDA-MB-435 | Apoptosis Induction | IC50: 176 µg/ml | |
| γ-Tocotrienol | MCF7 | Apoptosis Induction | IC50: 15 µg/ml |
| MDA-MB-435 | Apoptosis Induction | IC50: 28 µg/ml | |
| δ-Tocotrienol | MCF7 | Apoptosis Induction | IC50: 7 µg/ml |
| MDA-MB-435 | Apoptosis Induction | IC50: 13 µg/ml | |
| δ-Tocopherol | MCF7 | Apoptosis Induction | IC50: 97 µg/ml |
| MDA-MB-435 | Apoptosis Induction | IC50: 145 µg/ml | |
| α-Tocopherol | MCF7 & MDA-MB-435 | Apoptosis Induction | Ineffective |
| α-Tocopheryl Acetate | MCF7 & MDA-MB-435 | Apoptosis Induction | Ineffective |
| α-Tocopheryl Succinate | MCF7 & MDA-MB-435 | Apoptosis Induction | Effective (Positive Control) |
Data synthesized from Yu et al. (1999). Note: IC50 values represent the concentration for half-maximal response in apoptosis induction.[4]
Experimental Protocols
To validate the dual-action hypothesis, a series of experiments are necessary. The following protocols provide a framework for such an investigation.
Cell Viability Assay (MTT Assay)
This assay determines the effect of Vitamin E linoleate on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Vitamin E linoleate, α-tocopherol, linoleic acid (dissolved in a suitable solvent like DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of Vitamin E linoleate, α-tocopherol, and linoleic acid in culture medium. Replace the medium in the wells with 100 µL of the treatment solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Treatment compounds
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of the compounds (determined from the MTT assay) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Western Blot for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins in the apoptotic pathway.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Caption: Proposed experimental workflow to test the dual-action hypothesis.
Conclusion and Future Directions
The bioactivity of Vitamin E linoleate is likely more complex than that of a simple pro-vitamin. The evidence from related Vitamin E esters strongly suggests that the linoleic acid moiety is not an inert passenger but an active participant in the molecule's biological effects. The dual-action hypothesis presented here provides a testable framework for future research.
Key future research directions should include:
-
Direct Comparative Studies: Performing the experiments outlined above to directly compare the effects of Vitamin E linoleate with its individual components.
-
Metabolic Analysis: Quantifying the intracellular hydrolysis of Vitamin E linoleate and the resulting concentrations of free α-tocopherol and linoleic acid.
-
Lipidomic Analysis: Investigating how Vitamin E linoleate and its components alter the lipid composition of cellular membranes.
-
In Vivo Studies: Validating the in vitro findings in animal models of cancer.
Elucidating the precise role of the linoleic acid in the bioactivity of Vitamin E linoleate could open new avenues for the design of novel, targeted anti-cancer agents that leverage the synergistic effects of their constituent parts.
References
- 1. Comparison of α-Tocopherol, α-Tocopherol Acetate, and α-Tocopheryl Polyethylene Glycol Succinate 1000 Absorption by Caco-2 TC7 Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tocopherols in cancer: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Induction of apoptosis in human breast cancer cells by tocopherols and tocotrienols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-cancer Activities of ω-6 Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of tocopheryl and retinyl esters by porcine carboxyl ester hydrolase is affected by their carboxylate moiety and bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrolysis of Tocopheryl Linoleate to Tocopherol in Biological Systems: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tocopheryl linoleate, an ester of vitamin E (α-tocopherol) and the essential omega-6 fatty acid linoleic acid, serves as a stabilized provitamin E form in various applications, including cosmetics and potentially as a therapeutic agent. Its biological efficacy is contingent upon its hydrolysis to yield free α-tocopherol and linoleic acid. This technical guide provides a comprehensive overview of the enzymatic hydrolysis of tocopheryl linoleate within biological systems. It details the key enzymes involved, the critical role of the gastrointestinal environment, and the subsequent metabolic fate and signaling implications of its hydrolysis products. This document synthesizes available quantitative data, presents detailed experimental protocols for studying this process, and visualizes the involved pathways to support further research and development in this area.
Introduction
Vitamin E, primarily α-tocopherol, is a potent lipophilic antioxidant that protects cell membranes from oxidative damage.[1] However, its free phenolic hydroxyl group is susceptible to oxidation, limiting its stability in various formulations. Esterification of α-tocopherol with fatty acids, such as linoleic acid, creates more stable derivatives like tocopheryl linoleate.[2] This ester must be cleaved in vivo to release the biologically active α-tocopherol. The co-release of linoleic acid, an essential fatty acid with its own diverse physiological roles, adds another layer of complexity and potential therapeutic benefit to the use of tocopheryl linoleate. Understanding the dynamics of this hydrolysis is paramount for predicting its bioavailability and designing effective delivery systems.
Enzymatic Hydrolysis of Tocopheryl Esters
The primary enzymes responsible for the hydrolysis of tocopheryl esters, including tocopheryl linoleate, are carboxylesterases (CES), a diverse group of serine hydrolases.[3][4] In the context of dietary intake, the most critical of these is pancreatic carboxyl ester hydrolase (CEH), also known as cholesterol esterase.[5][6]
Key Enzymes and Their Specificity
-
Carboxylesterase 1 (CES1): Predominantly found in the liver, CES1 is known to hydrolyze esters with large acyl groups and small alcohol moieties.[2][7]
-
Carboxylesterase 2 (CES2): Abundant in the intestine, CES2 generally prefers substrates with small acyl groups and large alcohol components.[2]
-
Cholesterol Esterase (CEH): This pancreatic enzyme is crucial for the digestion of dietary fats and esters, including tocopheryl esters.[5] Studies on various tocopheryl esters have demonstrated that CEH is capable of their hydrolysis.[8][9] The efficiency of this hydrolysis is influenced by the lipophilicity of the ester's acyl chain.[8] Given that linoleic acid is a long-chain fatty acid, it is anticipated that tocopheryl linoleate is a suitable substrate for CEH.
The general substrate preference for carboxylesterases suggests that the large tocopheryl head group and the long linoleic acid tail of tocopheryl linoleate would make it a substrate for these enzymes.
Quantitative Data on Tocopheryl Ester Hydrolysis
While specific kinetic data for tocopheryl linoleate hydrolysis is limited in the literature, studies on analogous tocopheryl esters provide valuable insights. The rate of hydrolysis by pancreatic CEH has been shown to increase with the lipophilicity of the ester moiety.[8]
| Parameter | Tocopheryl Acetate | Tocopheryl Succinate | Tocopheryl Nicotinate | Reference |
| Relative Hydrolysis Rate by Porcine Pancreatic Juice | Baseline | Higher than Acetate | Lower than Acetate | [8] |
| Optimal Cholate Concentration for in vitro Hydrolysis | 30 mM | Not specified | Not specified | [8] |
| Inhibition | Competitively inhibited by γ-tocopherol and all-trans-retinyl acetate | Not specified | Not specified | [8] |
Table 1: Comparative data on the in vitro hydrolysis of various tocopheryl esters.
Studies comparing the bioavailability of tocopherol and tocopheryl acetate have shown that the hydrolysis of the acetate form can be a rate-limiting step in absorption, especially at higher doses.[10][11] This suggests that the enzymatic capacity for hydrolysis can be saturated.
Experimental Protocols
In Vitro Hydrolysis of Tocopheryl Linoleate using Pancreatic Enzymes
This protocol is adapted from studies on tocopheryl acetate and can be applied to tocopheryl linoleate.[8][12]
Objective: To quantify the enzymatic hydrolysis of tocopheryl linoleate to α-tocopherol in a simulated intestinal environment.
Materials:
-
Tocopheryl linoleate
-
α-tocopherol (for standard curve)
-
Porcine pancreatic juice or purified Cholesterol Esterase (CEH)
-
Bile salts (e.g., sodium cholate)
-
Oleic acid
-
Phosphate buffer (pH 7.4)
-
Hexane
-
Ethanol
-
HPLC system with UV or fluorescence detector
Procedure:
-
Preparation of Micellar Solution:
-
Prepare a stock solution of tocopheryl linoleate in a suitable organic solvent (e.g., ethanol).
-
In a glass tube, evaporate a known amount of the tocopheryl linoleate stock solution to dryness under a stream of nitrogen.
-
Add a solution of phosphate buffer (pH 7.4) containing sodium cholate (e.g., 30 mM) and oleic acid.
-
Vortex vigorously to form a mixed micellar solution.
-
-
Enzymatic Reaction:
-
Pre-incubate the micellar solution at 37°C.
-
Initiate the reaction by adding a known activity of porcine pancreatic juice or purified CEH.
-
Incubate at 37°C with gentle shaking.
-
At various time points, withdraw aliquots of the reaction mixture and immediately stop the reaction by adding a sufficient volume of cold ethanol to denature the enzyme.
-
-
Extraction of Tocopherol and Tocopheryl Linoleate:
-
Add hexane to the quenched reaction mixture.
-
Vortex thoroughly to extract the lipids.
-
Centrifuge to separate the phases.
-
Carefully collect the upper hexane layer.
-
Evaporate the hexane extract to dryness under nitrogen.
-
-
Quantification by HPLC:
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Inject an aliquot into the HPLC system.
-
Separate α-tocopherol and unhydrolyzed tocopheryl linoleate using a suitable C18 column and a mobile phase (e.g., methanol/acetonitrile).
-
Detect the compounds using a UV (approx. 292 nm) or fluorescence (excitation ~295 nm, emission ~330 nm) detector.
-
Quantify the amounts of α-tocopherol and tocopheryl linoleate by comparing peak areas to standard curves.
-
Analysis of Tocopheryl Linoleate Hydrolysis in Cell Culture
Objective: To assess the intracellular hydrolysis of tocopheryl linoleate.
Materials:
-
Cell line of interest (e.g., Caco-2 for intestinal absorption, HaCaT for skin)
-
Cell culture medium
-
Tocopheryl linoleate
-
Solvent for tocopheryl linoleate (e.g., ethanol, DMSO, noting that final concentration should be non-toxic, typically <1%)[13]
-
Cell lysis buffer
-
Hexane
-
HPLC system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to desired confluency.
-
Prepare a stock solution of tocopheryl linoleate in a suitable solvent.
-
Dilute the stock solution in cell culture medium to the final desired concentration. A vehicle control should be included.
-
Incubate the cells with the tocopheryl linoleate-containing medium for various time periods.
-
-
Cell Lysis and Extraction:
-
At the end of the incubation, wash the cells with PBS to remove extracellular tocopheryl linoleate.
-
Lyse the cells using a suitable lysis buffer.
-
Extract lipids from the cell lysate using a method such as Folch extraction (chloroform/methanol) or by direct extraction with hexane.
-
-
Quantification:
-
Follow the "Quantification by HPLC" steps as described in Protocol 4.1.
-
Metabolic Fate and Signaling Pathways
The hydrolysis of tocopheryl linoleate releases two biologically active molecules: α-tocopherol and linoleic acid. These molecules then participate in distinct metabolic and signaling pathways.
α-Tocopherol
Once released, α-tocopherol is absorbed by enterocytes and incorporated into chylomicrons.[14] It is then transported to the liver, where the α-tocopherol transfer protein (α-TTP) preferentially incorporates it into very-low-density lipoproteins (VLDLs) for distribution to peripheral tissues.[15] Beyond its primary role as an antioxidant, α-tocopherol has been shown to modulate signal transduction and gene expression.
Linoleic Acid
Linoleic acid, an essential fatty acid, can be metabolized into a variety of signaling molecules, including arachidonic acid and subsequently eicosanoids. It has also been shown to directly influence signaling pathways involved in inflammation and cell growth, such as the PI3K/Akt and ERK1/2 pathways in vascular endothelial cells. Oxidized metabolites of linoleic acid can also activate the antioxidant response element (ARE) signaling pathway.
Implications for Drug Development
The use of tocopheryl linoleate in drug delivery and formulation offers several advantages:
-
Enhanced Stability: The ester linkage protects the active tocopherol from degradation.
-
Pro-drug Strategy: It allows for the targeted or sustained release of α-tocopherol and linoleic acid upon enzymatic action in specific biological compartments (e.g., the intestine or skin).
-
Dual Therapeutic Potential: The delivery of both an antioxidant (α-tocopherol) and an essential fatty acid with signaling properties (linoleic acid) could offer synergistic therapeutic effects.
However, the efficiency of hydrolysis can be a critical determinant of bioavailability.[10] Therefore, formulation strategies that promote the formation of mixed micelles in the gut, for example, could enhance the efficacy of orally administered tocopheryl linoleate.
Conclusion
The biological activity of tocopheryl linoleate is critically dependent on its hydrolysis by carboxylesterases to release α-tocopherol and linoleic acid. This process, primarily occurring in the small intestine for dietary sources, is influenced by the enzymatic environment and the physicochemical properties of the delivery vehicle. The released components then engage in a wide array of metabolic and signaling pathways, contributing to antioxidant defense, gene regulation, and inflammatory modulation. A thorough understanding of these hydrolytic and subsequent biological processes is essential for the rational design of tocopheryl linoleate-based products for pharmaceutical and research applications. Further research is warranted to elucidate the specific kinetic parameters of tocopheryl linoleate hydrolysis by human carboxylesterases and to explore the full therapeutic potential of the dual release of α-tocopherol and linoleic acid.
References
- 1. Enhancing vitamin E bioaccessibility: factors impacting solubilization and hydrolysis of α-tocopherol acetate encapsulated in emulsion-based delivery systems - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The distribution and relative hydrolysis of tocopheryl acetate in the different matrices coexisting in the lumen of the small intestine during digestion could explain its low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of tocopheryl and retinyl esters by porcine carboxyl ester hydrolase is affected by their carboxylate moiety and bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of stereoisomeric alpha-tocopheryl acetates catalyzed by bovine cholesterol esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reactome | Activation of linoleic acid to linoleoyl-CoA [reactome.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of polyunsaturated fatty acids as signal transducers: amplification of signals from growth factor receptors by fatty acids in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vitamin E, Tocopherol, in Cell Culture [sigmaaldrich.com]
- 13. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic properties of polyethylene glycol-modified cholesterol esterase in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Lipase-Catalyzed Synthesis of Tocopheryl Linoleate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of tocopheryl linoleate, a valuable ester of vitamin E, through an environmentally friendly enzymatic process. This method leverages the catalytic activity of lipases, offering high selectivity and mild reaction conditions compared to traditional chemical synthesis.
Introduction
Tocopheryl linoleate, the ester formed from tocopherol (vitamin E) and linoleic acid, exhibits enhanced stability and skin moisturizing properties, making it a desirable ingredient in cosmetics and pharmaceutical formulations.[1] Enzymatic synthesis using lipases presents a green chemistry approach to producing this ester, minimizing the formation of byproducts and operating under mild conditions.[1][2] Among various lipases, immobilized Candida antarctica lipase B (CALB), commercially known as Novozym 435, has demonstrated high efficiency in catalyzing the esterification of tocopherols.[1][2][3]
Principle of the Reaction
The synthesis of tocopheryl linoleate is achieved via a lipase-catalyzed esterification reaction between the hydroxyl group of tocopherol and the carboxyl group of linoleic acid. The lipase acts as a biocatalyst to facilitate the formation of an ester bond, with the concurrent removal of a water molecule. The reaction is reversible, and thus, reaction conditions are optimized to favor the synthesis of the ester.
Data Summary: Lipase-Catalyzed Synthesis of Vitamin E Esters
The following table summarizes reaction conditions and outcomes for the enzymatic synthesis of various vitamin E esters. While data specific to tocopheryl linoleate is limited in the reviewed literature, the conditions presented for other esters provide a strong starting point for optimization.
| Acyl Donor | Lipase | Solvent | Temp. (°C) | Molar Ratio (Tocopherol:Acyl Donor) | Reaction Time (h) | Conversion/Yield | Reference |
| Succinic Anhydride | Novozym 435 | tert-butanol:DMSO (2:3) | 40 | 1:5 | 48 | 94.4% Conversion | [3] |
| Acetic Anhydride | Candida rugosa lipase (CRL1) | Solvent-free | - | - | - | 97% Conversion | [1] |
| Vinyl Acetate | Novozym 435 | Solvent-free | - | - | - | 95% Yield | [1] |
| Ethyl Ferulate | Novozym 435 | Solvent-free | - | 5:1 | 72 | 25.2% Yield | [4] |
| Succinic Acid | Lip400 | Dichloromethane | - | - | 6 | 80% Yield | [1] |
Experimental Workflow Diagram
Caption: Workflow of tocopheryl linoleate synthesis.
Detailed Experimental Protocols
Materials and Equipment
-
Substrates: α-Tocopherol (≥95% purity), Linoleic Acid (≥98% purity)
-
Enzyme: Immobilized Candida antarctica lipase B (Novozym 435)
-
Solvents: n-hexane (HPLC grade), isopropanol (HPLC grade), tert-butanol, Dimethyl sulfoxide (DMSO)
-
Reagents for Analysis: Acetonitrile (HPLC grade), Methanol (HPLC grade), Chloroform, Saturated sodium bicarbonate solution
-
Equipment:
-
Magnetic stirrer with heating plate
-
Reaction vessel (e.g., screw-capped flask)
-
Rotary evaporator
-
Vacuum pump
-
Filtration apparatus
-
Chromatography column (Silica gel 60)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Gas Chromatography-Mass Spectrometry (GC-MS) system (optional, for detailed structural analysis)
-
Nuclear Magnetic Resonance (NMR) spectrometer (optional, for structural confirmation)
-
Protocol 1: Synthesis of Tocopheryl Linoleate
This protocol is based on optimized conditions reported for similar enzymatic esterifications.[3][5]
-
Reactant Preparation: In a screw-capped flask, dissolve α-tocopherol and linoleic acid in a suitable solvent such as n-hexane. A solvent-free system can also be employed.[1] A typical starting molar ratio of α-tocopherol to linoleic acid is 1:1 to 1:5.
-
Enzyme Addition: Add Novozym 435 to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate weight.
-
Reaction: Place the flask on a magnetic stirrer with heating. Maintain the reaction temperature between 40-60°C and stir the mixture at 200-400 rpm to ensure adequate mixing.[3][6]
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots of the mixture and analyzing them by Thin Layer Chromatography (TLC) or HPLC.[7]
-
Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion (typically after 24-72 hours), stop the heating and stirring.[3][4] Recover the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent and reused for subsequent batches.
Protocol 2: Purification of Tocopheryl Linoleate
The crude product obtained after the removal of the enzyme will contain unreacted substrates and the desired ester.
-
Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Removal of Unreacted Linoleic Acid: Dissolve the crude product in a nonpolar solvent like chloroform or hexane. Wash the organic phase with a saturated sodium bicarbonate solution to remove the unreacted linoleic acid.[7] Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Column Chromatography: For higher purity, the product can be purified by silica gel column chromatography.[7] Elute with a gradient of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) to separate the tocopheryl linoleate from residual tocopherol.
-
Molecular Distillation: For large-scale purification, molecular distillation is an effective method to separate tocopheryl esters from other components.[1]
Protocol 3: Analysis of Tocopheryl Linoleate
-
High-Performance Liquid Chromatography (HPLC):
-
System: A reversed-phase HPLC system with a C18 column is commonly used.[8]
-
Mobile Phase: A mixture of methanol and water or acetonitrile and water is typically employed.[8]
-
Detection: UV detection at a wavelength of approximately 285-295 nm.
-
Quantification: Create a calibration curve using a known concentration of a tocopheryl linoleate standard to quantify the product in the reaction samples.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS can be used for the identification and quantification of tocopheryl linoleate. Derivatization may be necessary to increase the volatility of the compound.[8]
-
The mass spectrum will provide a characteristic fragmentation pattern for tocopheryl linoleate, confirming its identity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR can be used to confirm the chemical structure of the synthesized tocopheryl linoleate by identifying the characteristic peaks of the tocopherol and linoleate moieties and the newly formed ester linkage.[7]
-
Troubleshooting
-
Low Yield:
-
Increase the molar ratio of linoleic acid to tocopherol.
-
Optimize the reaction temperature; higher temperatures can increase the reaction rate but may also lead to enzyme denaturation.
-
Ensure efficient removal of water produced during the reaction, as it can inhibit the enzyme. This can be achieved by using molecular sieves or conducting the reaction under vacuum.
-
-
Enzyme Deactivation:
-
Avoid excessively high temperatures.
-
Ensure the solvent used is compatible with the enzyme.
-
-
Incomplete Separation during Purification:
-
Optimize the solvent system for column chromatography.
-
Consider using a different purification technique, such as preparative HPLC.
-
Conclusion
The lipase-catalyzed synthesis of tocopheryl linoleate offers a robust and sustainable method for producing this high-value compound. The use of immobilized enzymes like Novozym 435 allows for easy separation and reuse of the biocatalyst, making the process economically viable. The protocols provided herein offer a comprehensive guide for the synthesis, purification, and analysis of tocopheryl linoleate, serving as a valuable resource for researchers and professionals in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-Catalyzed Synthesis of α-Tocopheryl Ferulate [agris.fao.org]
- 5. Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System - Open Access Library [oalib.com]
- 6. Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System [scirp.org]
- 7. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Vitamin E Linoleate in Emulsions by HPLC-UV
AN-HPLC-028
Introduction
Vitamin E linoleate, an ester of α-tocopherol and linoleic acid, is a lipophilic compound commonly incorporated into emulsion-based formulations in the pharmaceutical and cosmetic industries for its antioxidant and skin-conditioning properties. Accurate quantification of this active ingredient is crucial for quality control, stability testing, and formulation development. This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of Vitamin E linoleate in oil-in-water (O/W) and water-in-oil (W/O) emulsions.
Principle
The method involves an initial solvent extraction to separate the lipophilic Vitamin E linoleate from the aqueous and other matrix components of the emulsion. The extract is then injected into an HPLC system. The separation is achieved on a C18 reversed-phase column with an isocratic mobile phase. The UV detector monitors the eluent at the maximum absorbance wavelength of the tocopheryl chromophore, allowing for accurate quantification based on the peak area relative to a standard calibration curve.
Experimental Protocol
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, and autosampler.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and syringes.
-
Centrifuge.
-
Vortex mixer.
-
Syringe filters (0.45 µm, PTFE or nylon).
Reagents and Standards
-
Methanol (HPLC grade).
-
n-Hexane (HPLC grade).
-
Ethanol (Absolute, ACS grade).
-
Water (HPLC grade).
-
Vitamin E linoleate reference standard (>98% purity).
-
Butylated hydroxytoluene (BHT) (optional, as an antioxidant).[2]
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of Vitamin E linoleate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution is stable for up to one month when stored at 2-8°C and protected from light.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation Protocol
-
Emulsion Weighing: Accurately weigh approximately 1.0 g of the emulsion into a 15 mL centrifuge tube.
-
Emulsion Breaking: Add 5 mL of absolute ethanol to the tube. Vortex vigorously for 2 minutes to break the emulsion and precipitate proteins or other excipients.[2]
-
Liquid-Liquid Extraction:
-
Collection of Extract: Carefully transfer the upper n-hexane layer to a clean 10 mL volumetric flask.
-
Re-extraction (Optional but Recommended): Repeat the extraction (Step 3) on the remaining aqueous layer with an additional 4 mL of n-hexane to ensure complete recovery. Combine the n-hexane extracts.
-
Final Dilution: Dilute the combined extracts to the 10 mL mark with n-hexane.
-
Filtration: Filter the final extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Instrument | HPLC with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : Water (99:1, v/v)[4] |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL[3] |
| Column Temp. | 30°C[2][3] |
| Detection λ | 292 nm[3][5][6] |
| Run Time | 10 minutes |
Method Validation and Data Presentation
The described method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines. The results are summarized below.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999[7] |
| Limit of Detection (LOD) | 0.40 µg/mL[3] |
| Limit of Quantification (LOQ) | 1.0 µg/mL[7] |
| Accuracy (Recovery %) | 98.5% - 101.2%[8][9] |
| Precision (Intra-day RSD%) | < 1.5%[9] |
| Precision (Inter-day RSD%) | < 2.0%[9] |
Data Analysis
The concentration of Vitamin E linoleate in the original emulsion sample is calculated using the following formula:
Concentration (µg/g) = (C_hplc × V_ext) / W_emulsion
Where:
-
C_hplc = Concentration of Vitamin E linoleate in the final extract (µg/mL), determined from the calibration curve.
-
V_ext = Final volume of the extract (mL).
-
W_emulsion = Weight of the emulsion sample (g).
Visualizations
Diagram 1: Overall Experimental Workflow
Caption: Workflow for Vitamin E Linoleate Quantification.
Diagram 2: Sample Preparation Protocol
Caption: Detailed Sample Extraction Workflow.
References
- 1. CN107202849B - Method for separating and determining vitamin E and impurities in preparation of vitamin E by HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 2. A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography as candidate reference method for the determination of vitamins A and E in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and Vitamin E Acetate (α-Tocopheryl Acetate) on Lipak Column | SIELC Technologies [sielc.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of vitamin E in commercial cosmetic preparations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antioxidant Activity of Tocopheryl Linoleate using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocopheryl linoleate, an ester of α-tocopherol (Vitamin E) and linoleic acid, is a lipophilic compound widely utilized in the cosmetic and pharmaceutical industries for its potential antioxidant and emollient properties. The antioxidant capacity of this molecule is of significant interest as it suggests a protective role against oxidative stress-induced cellular damage. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method to evaluate the free radical scavenging activity of compounds. This document provides a detailed protocol for determining the antioxidant activity of tocopheryl linoleate using the DPPH assay.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, exhibiting a deep violet color with a maximum absorbance around 517 nm.[1] When the DPPH radical reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the non-radical form, diphenylpicrylhydrazine. This reduction results in a color change from violet to a pale yellow, which is measured as a decrease in absorbance at 517 nm. The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.
The antioxidant activity of tocopheryl linoleate is attributed to the tocopheryl moiety. The hydroxyl group on the chromanol ring of α-tocopherol is the primary site of radical scavenging activity.[1] While this hydroxyl group is esterified in tocopheryl linoleate, the molecule can still exhibit antioxidant activity, potentially through hydrolysis to release free α-tocopherol or by direct interaction with free radicals.
Materials and Reagents
-
Tocopheryl linoleate (analytical standard)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ethanol (95% or absolute, spectrophotometric grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplates or spectrophotometer cuvettes
-
Micropipettes
-
Spectrophotometer (plate reader or standard spectrophotometer)
Experimental Protocol
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of ethanol. Store this solution in a dark, airtight container at 4°C for no more than one week.
-
Tocopheryl Linoleate Stock Solution (1 mg/mL): Accurately weigh 10 mg of tocopheryl linoleate and dissolve it in 10 mL of ethanol. This will be your stock solution.
-
Working Concentrations of Tocopheryl Linoleate: Prepare a series of dilutions from the stock solution in ethanol. A suggested concentration range is 10, 25, 50, 100, 250, and 500 µg/mL.
-
Positive Control Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of ascorbic acid or Trolox in ethanol.
-
Working Concentrations of Positive Control: Prepare a series of dilutions from the positive control stock solution in ethanol. A suggested concentration range for ascorbic acid is 2, 4, 6, 8, and 10 µg/mL.
Assay Procedure (96-well plate method)
-
Blank: In a well of the microplate, add 200 µL of ethanol.
-
Control (DPPH only): In separate wells, add 100 µL of ethanol and 100 µL of the 0.1 mM DPPH solution.
-
Sample: In separate wells, add 100 µL of each working concentration of tocopheryl linoleate.
-
Positive Control: In separate wells, add 100 µL of each working concentration of the positive control (ascorbic acid or Trolox).
-
Reaction Initiation: To the wells containing the sample and positive control, add 100 µL of the 0.1 mM DPPH solution.
-
Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Presentation and Analysis
The radical scavenging activity is calculated as the percentage of DPPH inhibition using the following formula:
% Inhibition = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the control (DPPH solution without the sample).
-
Asample is the absorbance of the sample with the DPPH solution.
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample. A lower IC50 value indicates a higher antioxidant activity.
Quantitative Data Summary
| Compound | Concentration Range (µg/mL) | IC50 Value (µg/mL) | Reference |
| Tocopheryl Linoleate | 10 - 500 | To be determined | Experimental |
| α-Tocopherol | Not specified | ~11.23 | [2] |
| Ascorbic Acid | 2 - 10 | To be determined | Experimental |
| BHT | Not specified | Variable | [3] |
| BHA | Not specified | Variable | [3] |
Note: The IC50 values for BHT and BHA can vary significantly depending on the specific assay conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the DPPH antioxidant assay.
DPPH Radical Scavenging Mechanism
Caption: DPPH radical scavenging by the tocopheryl moiety.
References
Application Notes and Protocols for the Enzymatic Synthesis of Tocopheryl Linoleate Using Novozym 435
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocopheryl linoleate, the ester of α-tocopherol (Vitamin E) and linoleic acid, is a valuable compound in the pharmaceutical and cosmetic industries. It combines the antioxidant properties of Vitamin E with the skin moisturizing and conditioning benefits of linoleic acid. Traditional chemical synthesis methods often involve harsh conditions and potential impurities. The enzymatic synthesis of tocopheryl linoleate using an immobilized lipase, such as Novozym 435, offers a green and efficient alternative. Novozym 435, an immobilized Candida antarctica lipase B, is a robust and widely used biocatalyst for esterification reactions, known for its high activity and stability. This document provides a detailed, step-by-step protocol for the enzymatic synthesis of tocopheryl linoleate, along with data presentation and visualizations to guide researchers in this process.
Principle of the Reaction
The enzymatic synthesis of tocopheryl linoleate is a transesterification or esterification reaction catalyzed by Novozym 435. The lipase facilitates the formation of an ester bond between the hydroxyl group of α-tocopherol and the carboxyl group of linoleic acid. The reaction is typically carried out in a solvent-free system or in an organic solvent. The removal of water, a by-product of the reaction, is crucial to shift the equilibrium towards the formation of the ester product. The catalytic mechanism for this type of reaction is generally understood to follow a Ping-Pong Bi-Bi mechanism.
Experimental Protocols
Materials and Reagents
-
α-Tocopherol (Vitamin E)
-
Linoleic acid
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Hexane (or other suitable organic solvent, optional)
-
Molecular sieves (3Å or 4Å, for water removal)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer with heating mantle or oil bath
-
Rotary evaporator
-
Chromatography column
-
Analytical equipment for product characterization (e.g., HPLC, GC-MS, NMR)
Step-by-Step Synthesis Protocol
-
Substrate Preparation:
-
In a clean, dry reaction vessel, add α-tocopherol and linoleic acid. A typical starting point is a 1:1 to 1:5 molar ratio of α-tocopherol to linoleic acid. An excess of the fatty acid can help to drive the reaction towards the product.
-
If using a solvent, add hexane or another suitable non-polar solvent. A solvent-free system is often preferred for a greener process and simpler downstream processing.
-
-
Reaction Setup:
-
Place the reaction vessel in a heating mantle or oil bath on a magnetic stirrer.
-
Begin stirring the mixture to ensure homogeneity.
-
If conducting a solvent-free reaction at elevated temperatures, heat the mixture to the desired reaction temperature (typically between 50-70°C) until the substrates are fully melted and mixed.
-
-
Enzyme Addition and Incubation:
-
Once the desired temperature is reached and the substrates are well-mixed, add Novozym 435 to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate mass.
-
To remove the water produced during the reaction and shift the equilibrium towards ester formation, add activated molecular sieves to the reaction mixture.
-
Allow the reaction to proceed for a set duration, typically ranging from 8 to 48 hours, while maintaining constant stirring and temperature. Reaction progress can be monitored by taking small aliquots over time and analyzing them by a suitable chromatographic method (e.g., TLC or HPLC).
-
-
Enzyme Removal and Product Work-up:
-
After the desired conversion is achieved, stop the reaction and cool the mixture to room temperature.
-
Separate the immobilized enzyme (Novozym 435) from the reaction mixture by simple filtration. The enzyme can be washed with a solvent (e.g., hexane), dried, and potentially reused for subsequent batches.
-
If a solvent was used, remove it using a rotary evaporator.
-
-
Purification of Tocopheryl Linoleate:
-
The crude product will contain unreacted substrates and the desired tocopheryl linoleate.
-
To remove unreacted linoleic acid, wash the crude product with a 5% sodium bicarbonate solution.
-
Separate the organic layer, wash it with distilled water until neutral, and dry it over anhydrous sodium sulfate.
-
For higher purity, the product can be further purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Product Characterization:
-
Confirm the identity and purity of the synthesized tocopheryl linoleate using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the enzymatic synthesis of tocopheryl esters using Novozym 435, based on data from related esterification reactions.
Table 1: Reaction Parameters for Tocopheryl Linoleate Synthesis
| Parameter | Range | Typical Value |
| Temperature (°C) | 40 - 80 | 60 |
| Substrate Molar Ratio (Tocopherol:Linoleic Acid) | 1:1 - 1:10 | 1:3 |
| Enzyme Loading (wt% of substrates) | 2 - 15% | 10% |
| Reaction Time (hours) | 4 - 72 | 24 |
| Stirring Speed (rpm) | 150 - 300 | 200 |
| Solvent | Solvent-free or Hexane | Solvent-free |
Table 2: Influence of Key Parameters on Conversion/Yield (Qualitative)
| Parameter Increased | Effect on Conversion/Yield | Rationale |
| Temperature | Increases up to an optimum, then decreases | Higher temperature increases reaction rate, but excessive heat can denature the enzyme. |
| Substrate Molar Ratio (excess Linoleic Acid) | Increases | Shifts the reaction equilibrium towards product formation. |
| Enzyme Loading | Increases up to a certain point | More enzyme provides more active sites for the reaction. |
| Reaction Time | Increases | Allows more time for the reaction to proceed towards completion. |
Table 3: Comparative Conversion Rates for Novozym 435 Catalyzed Tocopheryl Ester Synthesis
| Acyl Donor | Conversion Rate (%) | Reaction Time (h) | Reference |
| Succinic anhydride | 94.4 | 48 | |
| Vinyl acetate | 60 | 432 (18 days) | |
| Acetic anhydride (with CRL1) | 97 | Not specified |
Note: The data in Table 3 is for other tocopheryl esters and serves as a reference for expected performance.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the enzymatic synthesis of tocopheryl linoleate.
Caption: Workflow for the enzymatic synthesis of tocopheryl linoleate.
Reaction Scheme
The following diagram illustrates the chemical reaction for the synthesis of tocopheryl linoleate.
Caption: Enzymatic esterification of α-tocopherol and linoleic acid.
Application Note: Quantitative Analysis of Tocopheryl Linoleate in Cosmetic Creams by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of tocopheryl linoleate in cosmetic cream formulations using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The protocol provides a comprehensive guide for sample preparation, chromatographic conditions, and method validation parameters. The presented methodology is essential for quality control, formulation development, and stability testing of cosmetic products containing this active ingredient.
Introduction
Tocopheryl linoleate, an ester of tocopherol (Vitamin E) and linoleic acid, is a widely used active ingredient in cosmetic and dermatological products. It functions as an antioxidant, skin conditioning agent, and protectant, contributing to the anti-aging and moisturizing properties of skincare formulations.[1] Accurate quantification of tocopheryl linoleate in complex cosmetic matrices is crucial to ensure product efficacy, quality, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for this purpose due to its specificity, sensitivity, and accuracy.[2]
This document provides a detailed protocol for the extraction and subsequent quantification of tocopheryl linoleate in cosmetic creams by RP-HPLC. The method is adapted from established procedures for the analysis of tocopherol and its other esters, like tocopheryl acetate, in similar matrices.
Experimental Protocol
Materials and Reagents
-
Solvents: HPLC grade methanol, isopropanol, and acetonitrile.
-
Reference Standard: Tocopheryl linoleate (purity ≥95%).
-
Water: Deionized or HPLC grade.
-
Filters: 0.45 µm syringe filters (e.g., PTFE or nylon).
-
Cosmetic Cream Sample: Containing tocopheryl linoleate.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of methanol and isopropanol (e.g., 25:75 v/v) or methanol and water (e.g., 97:3 v/v) can be effective.[1][3] The optimal mobile phase should be determined during method development to achieve good resolution and peak shape for tocopheryl linoleate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: UV detection at 286 nm. While the optimal wavelength for tocopheryl linoleate should be experimentally determined, the UV maximum for tocopheryl acetate is around 286 nm, which serves as a good starting point.[4] Tocopherols generally absorb in the 290-300 nm range.[5]
-
Injection Volume: 20 µL.
Sample Preparation
-
Weighing: Accurately weigh approximately 500 mg of the cosmetic cream into a 50 mL volumetric flask.
-
Extraction: Add 20 mL of isopropanol (or another suitable solvent like methanol) to the flask.[6]
-
Sonication: Sonicate the mixture for 20 minutes to ensure complete dispersion of the cream and extraction of tocopheryl linoleate.
-
Dilution: Make up the volume to 50 mL with the extraction solvent.
-
Centrifugation: Centrifuge the solution at 3700 rpm for 10 minutes to separate any undissolved excipients.[6]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Standard Preparation
-
Stock Solution: Prepare a stock solution of tocopheryl linoleate reference standard in the extraction solvent (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL. This range should encompass the expected concentration of tocopheryl linoleate in the prepared sample solution.
Method Validation and Data Presentation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the tables below. The data presented is based on typical values reported for the analysis of tocopheryl acetate in cosmetic creams and serves as a guideline for the expected performance of a validated method for tocopheryl linoleate.[6][7]
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
Table 3: Quantitative Data Summary (Hypothetical Example)
| Sample ID | Declared Concentration (%) | Measured Concentration (%) | % of Declared |
| Cream A | 1.0 | 0.98 | 98.0 |
| Cream B | 1.5 | 1.53 | 102.0 |
| Cream C | 2.0 | 1.95 | 97.5 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of tocopheryl linoleate in cosmetic creams.
Caption: Logical relationship for ensuring product quality through validated analytical methods.
Conclusion
The described HPLC method provides a reliable and accurate approach for the quantitative determination of tocopheryl linoleate in cosmetic creams. Proper method validation is essential to ensure the generation of high-quality data for quality control and formulation development purposes. The provided protocol and performance characteristics serve as a valuable resource for researchers, scientists, and drug development professionals working with cosmetic formulations containing tocopheryl linoleate.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and Vitamin E Acetate (α-Tocopheryl Acetate) on Lipak Column | SIELC Technologies [sielc.com]
- 3. ijpras.com [ijpras.com]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of vitamin E in commercial cosmetic preparations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Analysis of vitamin E in commercial cosmetic preparations by HPLC. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vitro Skin Permeation Study of Tocopheryl Linoleate Using Franz Diffusion Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocopheryl linoleate, an ester of tocopherol (Vitamin E) and linoleic acid, is a common ingredient in cosmetic and dermatological products, valued for its antioxidant and skin conditioning properties. Understanding its penetration into and permeation through the skin is crucial for product development, efficacy substantiation, and safety assessment. The Franz diffusion cell is a well-established in vitro model for assessing the dermal absorption and transdermal permeation of various compounds.[1][2] This document provides detailed application notes and protocols for conducting an in vitro skin permeation study of tocopheryl linoleate using Franz diffusion cells.
Principles of Franz Diffusion Cell Permeation Studies
The Franz diffusion cell is a simple, robust, and widely used apparatus for in vitro skin permeation studies.[1][2] It consists of two main chambers: a donor chamber and a receptor chamber, separated by a skin membrane. The test formulation containing tocopheryl linoleate is applied to the stratum corneum side of the skin in the donor chamber. The receptor chamber is filled with a fluid that mimics physiological conditions and is continuously stirred to ensure a uniform concentration of the permeated substance. The entire setup is maintained at a constant temperature, typically 32°C, to simulate skin surface temperature.[6] Samples are collected from the receptor chamber at predetermined time points and analyzed to determine the concentration of the permeated compound.
Experimental Protocols
Materials and Equipment
-
Franz Diffusion Cells: Glass or Teflon cells with a known diffusion area and receptor volume.
-
Skin Membrane: Excised human or animal (e.g., porcine or rat) skin. The use of human skin is considered the gold standard.[6]
-
Receptor Medium: A solution with appropriate solubilizing capacity for the lipophilic tocopheryl linoleate, such as a mixture of phosphate-buffered saline (PBS) and ethanol, or other suitable solvents. The medium should maintain sink conditions, meaning the concentration of the analyte in the receptor fluid should not exceed 10% of its saturation solubility.
-
Test Formulation: The formulation containing tocopheryl linoleate (e.g., cream, lotion, oil).
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or fluorescence) is commonly used for the quantification of tocopherols.[4][7][8]
-
General Laboratory Equipment: Water bath with circulator, magnetic stirrer, micropipettes, syringes, vials, etc.
Experimental Workflow
The following diagram illustrates the key steps involved in a typical in vitro skin permeation study using Franz diffusion cells.
Detailed Methodologies
3.3.1. Skin Membrane Preparation
-
Thaw frozen full-thickness skin at room temperature.
-
Remove subcutaneous fat and connective tissue using a scalpel.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
If required, the epidermis can be separated from the dermis by heat treatment (e.g., immersion in water at 60°C for 60 seconds).
-
Visually inspect the skin for any imperfections before mounting.
3.3.2. Franz Diffusion Cell Setup
-
Thoroughly clean all parts of the Franz diffusion cells.[9]
-
Mount the prepared skin membrane between the donor and receptor chambers, ensuring the stratum corneum side faces the donor chamber.[9]
-
Clamp the chambers together securely to prevent leakage.
-
Fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor chamber.
-
Place the assembled cells in a water bath set to maintain a skin surface temperature of 32 ± 1°C.
-
Allow the system to equilibrate for at least 30 minutes.
3.3.3. Application of Formulation and Sampling
-
Apply a known amount of the tocopheryl linoleate formulation evenly onto the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.
-
Store the collected samples at an appropriate temperature until analysis.
3.3.4. Skin Deposition Analysis
-
At the end of the experiment, dissemble the Franz cells.
-
Carefully remove the skin membrane and wash the surface to remove any unabsorbed formulation.
-
Separate the different skin layers (stratum corneum, epidermis, and dermis) if required. The stratum corneum can be removed by tape stripping.
-
Extract tocopheryl linoleate from the skin layers using a suitable solvent.
-
Analyze the extracts to quantify the amount of tocopheryl linoleate retained in the skin.
3.3.5. Analytical Method
-
Develop and validate an HPLC method for the quantification of tocopheryl linoleate.
-
The mobile phase and column should be selected based on the lipophilic nature of the analyte.
-
A UV detector is typically suitable for the analysis of tocopherols.
Data Presentation
Quantitative data from in vitro skin permeation studies are typically presented in terms of permeation parameters such as steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL). As specific data for tocopheryl linoleate is limited, the following tables provide examples based on studies of α-tocopherol and α-tocopherol acetate for comparative purposes.
Table 1: Comparative Permeability Coefficients of Vitamin E Derivatives in Different Formulations.
| Vitamin E Derivative | Formulation Vehicle | Skin Type | Permeability Coefficient (Kp) (cm/h) | Reference |
| α-Tocopherol Acetate (5% w/w) | Ethanol Solution | Human Cadaver | 1.0 x 10-4 | [8][10] |
| α-Tocopherol Acetate (5% w/w) | Isopropyl Myristate Solution | Human Cadaver | 1.1 x 10-2 | [8][10] |
| α-Tocopherol Acetate (5% w/w) | Light Mineral Oil Solution | Human Cadaver | 1.4 x 10-4 | [8][10] |
| α-Tocopherol Acetate (5% w/w) | 1% Klucel Gel in Ethanol | Human Cadaver | 2.1 x 10-4 | [8][10] |
| α-Tocopherol Acetate (5% w/w) | 3% Klucel Gel in Ethanol | Human Cadaver | 4.7 x 10-4 | [8][10] |
Table 2: Skin Deposition of α-Tocopherol from a Transfersome Formulation after 8 Hours.
| Skin Layer | Amount of α-Tocopherol Accumulated (% of applied dose) | Reference |
| Stratum Corneum | ~8.5% | [11] |
| Epidermis | ~3.5% | [11] |
| Dermis | ~5.5% | [11] |
Signaling Pathways and Permeation Mechanism
The primary mechanism for the skin permeation of highly lipophilic molecules like tocopheryl linoleate is passive diffusion through the lipid-rich intercellular matrix of the stratum corneum. There is currently no evidence to suggest the involvement of specific signaling pathways or active transport mechanisms in the skin permeation of tocopheryl linoleate. The permeation is driven by the concentration gradient between the formulation on the skin surface and the viable epidermis.
The following diagram illustrates the logical relationship of the passive diffusion process.
Conclusion
The in vitro skin permeation study using Franz diffusion cells is a valuable tool for characterizing the skin penetration of tocopheryl linoleate from various topical formulations. This document provides a comprehensive protocol for conducting such studies, from experimental setup to data analysis. While quantitative permeation data for tocopheryl linoleate is scarce, the provided comparative data for other Vitamin E derivatives can serve as a useful benchmark. The primary mechanism of skin permeation for tocopheryl linoleate is understood to be passive diffusion. Rigorous adherence to standardized protocols is essential for obtaining reproducible and reliable data to support product development and safety assessment.
References
- 1. "Franz diffusion cell and its implication in skin permeation studies" by Mohit Kumar, Ankita Sharma et al. [knova.um.edu.my]
- 2. Franz diffusion cell and its implication in skin permeation studies [ouci.dntb.gov.ua]
- 3. merckmillipore.com [merckmillipore.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo permeation of vitamin E and vitamin E acetate from cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alterlab.co.id [alterlab.co.id]
- 10. Permeation study of five formulations of alpha-tocopherol acetate through human cadaver skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Vitamin E linoleate as a stabilizer in polymer research.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin E and its derivatives are gaining significant attention as natural, biocompatible antioxidants for the stabilization of polymers, particularly in biomedical and pharmaceutical applications. While extensive research has documented the efficacy of α-tocopherol (the most active form of Vitamin E) in preventing thermo-oxidative degradation of polymers like polyethylene and polypropylene, the specific application of Vitamin E linoleate is an emerging area with considerable potential.[1][2] This document outlines the prospective applications, theoretical mechanisms, and experimental protocols for evaluating Vitamin E linoleate as a polymer stabilizer, drawing upon the established knowledge of α-tocopherol and other fatty acid esters.
Vitamin E linoleate, an ester of α-tocopherol and linoleic acid, combines the potent free-radical scavenging ability of the chromanol head of Vitamin E with the properties of a long-chain fatty acid. This unique structure suggests a dual-functionality:
-
Primary Antioxidant: The phenolic hydroxyl group on the chromanol ring is expected to donate a hydrogen atom to quench free radicals, thereby interrupting the polymer degradation cascade. This is the primary mechanism by which α-tocopherol stabilizes polymers.[3]
-
Potential Plasticizer: The flexible linoleic acid tail may act as a plasticizer, increasing the free volume between polymer chains, which can enhance flexibility and processability. Fatty acid esters are known to have a plasticizing effect on polymers like poly(lactic acid) and PVC.[4][5]
This dual role makes Vitamin E linoleate a compelling candidate for applications where both stabilization and modification of mechanical properties are desired, such as in biodegradable polymers for medical implants, drug delivery systems, and flexible packaging.
Mechanism of Action: Antioxidant Activity
The primary role of Vitamin E linoleate as a stabilizer is predicated on the antioxidant activity of its α-tocopherol moiety. The process of thermo-oxidative degradation in polymers is a free-radical chain reaction. Vitamin E linoleate is hypothesized to interrupt this cycle in the following manner:
-
Initiation: Heat, shear stress, or radiation during processing or use can generate initial alkyl radicals (P•) on the polymer backbone.
-
Propagation: These alkyl radicals react rapidly with oxygen to form peroxyl radicals (POO•), which then abstract hydrogen from the polymer chain, creating hydroperoxides (POOH) and new alkyl radicals, thus propagating the degradation.
-
Intervention by Vitamin E Linoleate: The phenolic hydroxyl group on the chromanol ring of Vitamin E linoleate donates a hydrogen atom to the peroxyl radical (POO•), neutralizing it and forming a stable hydroperoxide and a resonance-stabilized Vitamin E radical (VE•). This stable radical is less reactive and does not propagate the degradation chain.
Quantitative Data Summary
Table 1: Thermal Stability of Stabilized High-Density Polyethylene (HDPE)
| Stabilizer | Concentration (wt%) | Oxidative Induction Time (OIT) at 200°C (minutes) |
| None (Control) | 0 | < 5 |
| α-Tocopherol | 0.05 | 25 - 35 |
| α-Tocopherol | 0.1 | 45 - 60 |
| Irganox 1010 (Synthetic) | 0.1 | 50 - 65 |
Note: Data is representative and compiled from typical results for α-tocopherol in HDPE.
Table 2: Mechanical Properties of Stabilized Polypropylene (PP) after Multiple Extrusions
| Stabilizer | Concentration (wt%) | Melt Flow Index (MFI) (g/10 min) | Tensile Strength Retention (%) |
| None (Control) | 0 | > 20 | < 60% |
| α-Tocopherol | 0.1 | 8 - 12 | > 90% |
| α-Tocopherol | 0.2 | 5 - 8 | > 95% |
| Irganox 1010 (Synthetic) | 0.1 | 7 - 11 | > 90% |
Note: MFI is inversely related to molecular weight; a lower MFI indicates less degradation. Data is representative for α-tocopherol in PP.[2][6]
Experimental Protocols
The following protocols are standard methods for evaluating the effectiveness of a new stabilizer like Vitamin E linoleate in a polymer matrix.
Protocol 1: Preparation of Stabilized Polymer Samples by Melt Blending
Objective: To homogeneously incorporate Vitamin E linoleate into a polymer matrix.
Materials:
-
Polymer resin (e.g., medical-grade polyethylene powder)
-
Vitamin E linoleate
-
Internal mixer or twin-screw extruder
Procedure:
-
Dry the polymer resin in a vacuum oven at 60-80°C for at least 4 hours to remove moisture.
-
Prepare a masterbatch by dry-blending the desired concentration of Vitamin E linoleate (e.g., 0.1, 0.2, 0.5 wt%) with the polymer powder.
-
Set the temperature profile of the internal mixer or extruder appropriate for the polymer (e.g., 160-190°C for polyethylene).
-
Feed the dry-blended mixture into the mixer/extruder and compound for 5-10 minutes at a set screw speed (e.g., 50-100 rpm) to ensure uniform distribution.
-
Extrude the molten polymer blend into strands, cool in a water bath, and pelletize.
-
Prepare test specimens (e.g., films, tensile bars) from the pellets by compression molding or injection molding under controlled temperature and pressure.
Protocol 2: Evaluation of Thermal Stability using Oxidative Induction Time (OIT)
Objective: To measure the resistance of the stabilized polymer to oxidation at an elevated temperature.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Stabilized polymer samples (5-10 mg discs)
-
High-purity nitrogen and oxygen gas
Procedure:
-
Place a 5-10 mg sample of the stabilized polymer into an aluminum DSC pan.
-
Place the pan in the DSC cell and heat the sample to the test temperature (e.g., 200°C) under a nitrogen atmosphere at a heating rate of 20°C/min.
-
Once the temperature has stabilized, hold the sample isothermally for 5 minutes under nitrogen.
-
Switch the gas from nitrogen to oxygen at a constant flow rate.
-
Continue to hold the sample at the isothermal temperature and record the heat flow until the exothermic oxidation peak is observed.
-
The OIT is the time from the introduction of oxygen to the onset of the exothermic peak. A longer OIT indicates better oxidative stability.
Protocol 3: Accelerated Aging and Mechanical Property Testing
Objective: To assess the long-term stability of the polymer by evaluating changes in mechanical properties after accelerated aging.
Materials:
-
Forced-air convection oven
-
Tensile testing machine
-
Compression-molded tensile bars of stabilized polymer
Procedure:
-
Place a set of tensile bars in a forced-air oven at an elevated temperature (e.g., 90°C) for a specified duration (e.g., 1, 2, 4, and 8 weeks).
-
At each time point, remove a subset of the aged samples from the oven.
-
Allow the samples to cool to room temperature for at least 24 hours.
-
Conduct tensile testing on both the aged and un-aged (control) samples according to ASTM D638 standards.
-
Measure key properties such as tensile strength, elongation at break, and Young's modulus.
-
Calculate the retention of mechanical properties over time to determine the effectiveness of the stabilizer.
Concluding Remarks
Vitamin E linoleate presents a promising, biocompatible alternative to conventional synthetic stabilizers for polymers. Its dual-functionality as an antioxidant and a potential plasticizer makes it particularly attractive for biomedical polymers where material safety and performance are paramount. While direct research is limited, the extensive data on α-tocopherol provides a solid foundation for investigation. The protocols outlined above offer a systematic approach to characterizing the performance of Vitamin E linoleate and validating its efficacy in specific polymer systems. Further research is warranted to explore its thermal stability, solubility in various polymers, and its impact on long-term material properties.
References
- 1. Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Plasticizing effect of biobased epoxidized fatty acid esters on mechanical and thermal properties of poly(lactic acid) | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. research.aston.ac.uk [research.aston.ac.uk]
Application Notes and Protocols for Assessing the Stability of Tocopheryl Linoleate in Nanoemulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocopheryl linoleate, an ester of vitamin E and linoleic acid, is a valuable ingredient in cosmetic and pharmaceutical formulations due to its antioxidant and emollient properties. Nanoemulsions are advanced delivery systems that can enhance the solubility, stability, and skin penetration of lipophilic compounds like tocopheryl linoleate. Ensuring the long-term stability of these nanoemulsions is critical for product efficacy and safety. These application notes provide a comprehensive overview and detailed protocols for assessing the physical and chemical stability of tocopheryl linoleate nanoemulsions.
Key Stability Parameters
The stability of a nanoemulsion is determined by its ability to maintain its initial physicochemical properties over time. Key parameters to monitor include:
-
Physical Stability:
-
Particle Size and Polydispersity Index (PDI): Changes in droplet size can indicate instability phenomena such as Ostwald ripening or coalescence. A narrow PDI suggests a uniform droplet size distribution.
-
Zeta Potential: This measures the surface charge of the droplets and is a key indicator of colloidal stability. High absolute zeta potential values (typically > ±30 mV) prevent droplet aggregation through electrostatic repulsion.
-
Macroscopic Evaluation: Visual inspection for signs of instability like creaming, sedimentation, flocculation, or phase separation.
-
-
Chemical Stability:
-
Tocopheryl Linoleate Content: Quantification of the active ingredient to assess its degradation over time.
-
Encapsulation Efficiency: The percentage of tocopheryl linoleate successfully encapsulated within the nanoemulsion droplets.
-
Experimental Protocols
Preparation of Tocopheryl Linoleate Nanoemulsion (High-Pressure Homogenization Method)
This protocol describes a common method for producing oil-in-water (O/W) nanoemulsions.
Materials:
-
Tocopheryl linoleate (Oil Phase)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Deionized water (Aqueous Phase)
-
High-pressure homogenizer
Procedure:
-
Preparation of Phases:
-
Oil Phase: Accurately weigh tocopheryl linoleate, surfactant, and co-surfactant and mix them in a beaker.
-
Aqueous Phase: Prepare the required volume of deionized water.
-
-
Pre-emulsion Formation:
-
Heat both the oil and aqueous phases separately to 50-55°C.[1]
-
Slowly add the aqueous phase to the oil phase while stirring continuously with a magnetic stirrer to form a coarse pre-emulsion.
-
-
Homogenization:
-
Cooling and Storage:
-
Allow the nanoemulsion to cool to room temperature.
-
Store in a sealed container for further analysis.
-
Physical Stability Assessment
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer Nano ZS).
Procedure:
-
Sample Preparation:
-
For particle size and PDI measurement, dilute the nanoemulsion sample (e.g., 1:100) with deionized water to avoid multiple scattering effects.[3]
-
For zeta potential measurement, dilute the sample (e.g., 1:10) in a suitable medium, such as 10 mM NaCl solution, to ensure appropriate ionic strength for the measurement.[4]
-
-
Instrument Settings (Typical):
-
Measurement:
Procedure:
-
Visual Inspection: Regularly observe the nanoemulsion samples stored under different conditions for any signs of creaming, sedimentation, or phase separation.
-
Centrifugation Test:
-
Thermal Stress (Heating-Cooling Cycles):
-
Subject the nanoemulsion to alternating temperature cycles, for example, 24 hours at 4°C followed by 24 hours at 40°C or 45°C, for a total of six cycles.[9] This simulates temperature fluctuations during transport and storage.
-
-
Freeze-Thaw Cycles:
-
Store the nanoemulsion at -10°C for 24 hours, then allow it to thaw at room temperature for 24 hours.[10]
-
Repeat this cycle at least three times and observe for any changes in appearance or phase separation.
-
Chemical Stability Assessment
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the nanoemulsion.
-
Disrupt the emulsion by adding a suitable solvent (e.g., methanol or a chloroform-methanol mixture) to extract the tocopheryl linoleate.
-
Vortex and centrifuge the mixture to separate the phases.
-
Filter the supernatant containing the extracted tocopheryl linoleate through a 0.45 µm syringe filter before injection into the HPLC system.[11]
-
-
Chromatographic Conditions (Example):
-
Quantification:
-
Prepare a calibration curve using standard solutions of tocopheryl linoleate of known concentrations.
-
Calculate the concentration of tocopheryl linoleate in the nanoemulsion sample based on the peak area from the chromatogram and the calibration curve.
-
Procedure:
-
Separation of Free Tocopheryl Linoleate:
-
Separate the unencapsulated tocopheryl linoleate from the nanoemulsion. This can be achieved by ultrafiltration or centrifugation using a filter with a molecular weight cut-off that allows the passage of free drug but retains the nanoemulsion droplets.
-
-
Quantification:
-
Quantify the amount of free tocopheryl linoleate in the filtrate/supernatant using the HPLC method described above.
-
-
Calculation:
-
Calculate the Encapsulation Efficiency using the following formula:[13] EE (%) = [(Total amount of Tocopheryl Linoleate - Amount of free Tocopheryl Linoleate) / Total amount of Tocopheryl Linoleate] x 100
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison of stability over time and under different conditions.
Table 1: Physical Stability of Tocopheryl Linoleate Nanoemulsion at Different Storage Temperatures.
| Time (Weeks) | Storage Condition | Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | Macroscopic Observations |
| 0 | - | 150.2 ± 2.5 | 0.15 ± 0.02 | -35.1 ± 1.2 | Homogeneous, translucent |
| 4 | 4°C | 152.5 ± 2.8 | 0.16 ± 0.03 | -34.8 ± 1.5 | No change |
| 25°C | 158.9 ± 3.1 | 0.18 ± 0.02 | -33.5 ± 1.8 | No change | |
| 40°C | 175.4 ± 4.5 | 0.25 ± 0.04 | -30.2 ± 2.1 | Slight creaming | |
| 8 | 4°C | 153.1 ± 2.6 | 0.17 ± 0.03 | -34.5 ± 1.6 | No change |
| 25°C | 165.3 ± 3.5 | 0.21 ± 0.04 | -32.1 ± 1.9 | No change | |
| 40°C | 190.8 ± 5.2 | 0.31 ± 0.05 | -28.7 ± 2.5 | Noticeable creaming | |
| 12 | 4°C | 154.0 ± 2.9 | 0.17 ± 0.02 | -34.2 ± 1.4 | No change |
| 25°C | 172.6 ± 4.1 | 0.24 ± 0.03 | -31.5 ± 2.0 | No change | |
| 40°C | 215.7 ± 6.8 | 0.38 ± 0.06 | -25.4 ± 2.8 | Phase separation |
Table 2: Chemical Stability of Tocopheryl Linoleate in Nanoemulsion.
| Time (Weeks) | Storage Condition | Tocopheryl Linoleate Content (%) ± SD | Encapsulation Efficiency (%) ± SD |
| 0 | - | 100.0 ± 0.0 | 98.5 ± 0.5 |
| 4 | 4°C | 99.8 ± 0.2 | 98.2 ± 0.6 |
| 25°C | 98.5 ± 0.4 | 97.6 ± 0.8 | |
| 40°C | 95.2 ± 0.8 | 94.1 ± 1.2 | |
| 8 | 4°C | 99.5 ± 0.3 | 98.0 ± 0.7 |
| 25°C | 96.8 ± 0.6 | 96.5 ± 1.0 | |
| 40°C | 90.1 ± 1.1 | 90.5 ± 1.5 | |
| 12 | 4°C | 99.2 ± 0.4 | 97.8 ± 0.6 |
| 25°C | 94.5 ± 0.9 | 95.2 ± 1.1 | |
| 40°C | 85.3 ± 1.5 | 87.3 ± 1.8 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for assessing the stability of tocopheryl linoleate nanoemulsions.
Conclusion
A systematic approach to evaluating both the physical and chemical stability of tocopheryl linoleate nanoemulsions is essential for the development of robust and effective formulations. The protocols and methods outlined in these application notes provide a comprehensive framework for researchers and scientists to thoroughly characterize and ensure the quality of their nanoemulsion-based products. Consistent monitoring of key stability parameters under various storage and stress conditions will ultimately lead to the development of stable and commercially viable products.
References
- 1. Nanoemulsion preparation [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. materialneutral.info [materialneutral.info]
- 6. Zeta potential and particle size measurement with the NanoSizer Malevern for Pheroid [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. A potential tocopherol acetate loaded palm oil esters-in-water nanoemulsions for nanocosmeceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. skinconsult.com [skinconsult.com]
- 11. thaiscience.info [thaiscience.info]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. ijpsonline.com [ijpsonline.com]
Application Note: Analysis of Tocopheryl Linoleate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tocopheryl linoleate, an ester of α-tocopherol (Vitamin E) and linoleic acid, is a key ingredient in cosmetic and pharmaceutical formulations, valued for its antioxidant and emollient properties. Accurate and reliable quantification of this compound is crucial for quality control, stability testing, and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive method for the analysis of tocopheryl linoleate. Due to the low volatility of the molecule, a derivatization step is typically required to enhance its thermal stability and chromatographic performance.[1] This application note provides a detailed protocol for the sample preparation, derivatization, and subsequent GC-MS analysis of tocopheryl linoleate.
Experimental Protocol
1. Principle
This method involves the extraction of tocopheryl linoleate from the sample matrix, followed by silylation of the hydroxyl group on the chromanol ring to increase volatility. The resulting trimethylsilyl (TMS) derivative is then separated by gas chromatography and detected by mass spectrometry.[2][3] Identification is based on the compound's specific retention time and its characteristic mass fragmentation pattern under electron ionization (EI). Quantification is achieved by comparing the peak area of a characteristic ion to that of an internal standard.
2. Materials and Reagents
-
Solvents: Hexane, Isooctane, Ethyl Acetate, Methanol (HPLC or GC grade)
-
Standards: Tocopheryl Linoleate (analytical standard), Internal Standard (e.g., Cholesteryl Acetate or a deuterated analog)
-
Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sample Matrix: As applicable (e.g., cosmetic cream, vegetable oil, pharmaceutical formulation)
-
Gases: Helium (99.999% purity) for GC carrier gas
3. Instrumentation
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5975N MSD or equivalent single quadrupole or ion trap mass spectrometer.
-
GC Column: HP-5MS (5% Phenyl Methyl Siloxane) capillary column (30 m x 250 µm x 0.25 µm) or equivalent.[4]
-
Software: MassHunter, ChemStation, or equivalent for instrument control and data analysis.
4. Sample Preparation and Derivatization
-
Extraction:
-
Accurately weigh approximately 100 mg of the sample (e.g., cosmetic cream) into a 15 mL centrifuge tube.
-
Add 5 mL of hexane and the internal standard solution.
-
Vortex vigorously for 2 minutes to dissolve the lipid-soluble components.
-
For complex matrices, sonicate for 15 minutes to ensure complete extraction.[4]
-
Centrifuge at 5000 rpm for 10 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant (hexane layer) to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization (Silylation):
-
To the dried extract, add 100 µL of isooctane and 100 µL of MSTFA + 1% TMCS.[5]
-
Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for GC-MS injection. This process converts the hydroxyl group of the tocopherol moiety into a more volatile trimethylsilyl ether.[1]
-
5. GC-MS Instrumental Parameters
The following table outlines the recommended starting parameters for the GC-MS system. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Setting |
| GC Inlet | |
| Injection Mode | Splitless (or Split 10:1 for concentrated samples) |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 200°C, hold for 1 minute |
| Ramp Rate | 10°C/min to 320°C |
| Final Temperature | 320°C, hold for 10 minutes |
| MS Parameters | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Mode | Full Scan (m/z 50-800) for identification; Selected Ion Monitoring (SIM) for quantification[2] |
| Transfer Line Temp. | 290°C |
Workflow Diagram
The overall experimental process from sample receipt to final data analysis is illustrated in the following workflow diagram.
Results and Discussion
1. Mass Spectral Fragmentation
The electron ionization mass spectrum of silylated tocopheryl linoleate is expected to show a molecular ion peak ([M]⁺) for the TMS-derivative. Key fragment ions arise from the cleavage of the tocopherol and linoleate moieties. The tocopherol portion typically yields characteristic ions, such as a prominent peak corresponding to the trimethylsilyl-substituted chromanol ring system. For α-tocopherol, characteristic fragment ions are often observed at m/z 165 and 205, though the silylation will shift the mass of the primary fragment containing the chromanol ring.[6] The fragmentation of the linoleate ester chain will produce a series of hydrocarbon fragments separated by 14 Da (-CH₂-).[7]
2. Quantitative Analysis
For accurate quantification, a calibration curve should be prepared using analytical standards of tocopheryl linoleate at various concentrations. The method's performance should be validated for linearity, precision, accuracy, and sensitivity. The table below summarizes typical analytical parameters expected for this type of analysis.
| Analyte | Expected Retention Time (min) | Key Fragment Ions (m/z) for SIM | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Tocopheryl Linoleate-TMS | ~20-25 | [M]⁺, [M-15]⁺, Tocopherol-TMS moiety ion | ~1.0 ng/mL | ~3.0 ng/mL |
| Internal Standard (e.g., Cholesteryl Acetate) | Variable | [M]⁺, [M-60]⁺, 368 | N/A | N/A |
Note: Exact retention times and m/z values must be determined empirically using a pure standard. LOD and LOQ values are estimates based on similar compounds and may vary.[4][8]
Conclusion
The described GC-MS method provides a selective and sensitive protocol for the identification and quantification of tocopheryl linoleate in complex matrices such as cosmetics and pharmaceuticals. The key steps of solvent extraction and silylation are critical for achieving reliable and reproducible results. This application note serves as a comprehensive guide for researchers and quality control analysts working with Vitamin E esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry methods to quantify alpha-tocopherol and alpha-tocopherolquinone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispec.co.th [scispec.co.th]
- 6. Identification and High-Resolution Imaging of α-Tocopherol from Human Cells to Whole Animals by TOF-SIMS Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Preparation of tocopheryl linoleate microemulsions for enhanced bioavailability.
Enhancing Bioavailability with Tocopheryl Linoleate Microemulsions
Introduction
Tocopheryl linoleate, an ester of vitamin E (α-tocopherol) and linoleic acid, is a lipophilic compound with significant antioxidant properties.[1] However, its poor water solubility can limit its bioavailability when administered orally. Microemulsions are thermodynamically stable, transparent, and isotropic dispersions of oil and water, stabilized by an interfacial film of surfactant and cosurfactant molecules.[2] These systems have emerged as a promising approach to enhance the oral bioavailability of poorly soluble compounds like tocopheryl linoleate by increasing their solubilization and facilitating their absorption through the gastrointestinal tract.[3] This document provides detailed application notes and protocols for the preparation and characterization of tocopheryl linoleate microemulsions designed for enhanced bioavailability.
Data Presentation
The following tables summarize typical formulation compositions and physicochemical characteristics of tocopheryl linoleate microemulsions based on established research.
Table 1: Example Formulations of Tocopheryl Linoleate Microemulsions
| Formulation Code | Oil Phase (Tocopheryl Linoleate) (% w/w) | Surfactant (e.g., Vitamin E TPGS, Tween 20) (% w/w) | Cosurfactant (e.g., PEG 400, Ethanol) (% w/w) | Aqueous Phase (% w/w) |
| TL-ME1 | 10 | 40 | 20 | 30 |
| TL-ME2 | 15 | 35 | 15 | 35 |
| TL-ME3 | 5 | 45 | 25 | 25 |
Note: The ratios of surfactant to cosurfactant (Smix) are crucial for microemulsion formation and are typically optimized using pseudoternary phase diagrams.
Table 2: Physicochemical Characterization of Tocopheryl Linoleate Microemulsions
| Formulation Code | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| TL-ME1 | 25.41[4] | < 0.3 | -5.0 to +5.0 |
| TL-ME2 | < 100[5] | < 0.3 | -5.0 to +5.0 |
| TL-ME3 | 10-20[6] | < 0.3 | -5.0 to +5.0 |
Note: Ideal microemulsions for oral delivery typically have a particle size of less than 100 nm and a narrow PDI, indicating a homogenous dispersion. The zeta potential is generally close to neutral for non-ionic surfactants.[7]
Table 3: In Vitro and In Vivo Bioavailability Parameters
| Formulation | Apparent Permeability Coefficient (Papp) (cm/s) (in vitro) | Area Under the Curve (AUC) (µg·h/mL) (in vivo) | Maximum Concentration (Cmax) (µg/mL) (in vivo) |
| Tocopheryl Linoleate Solution | Baseline | Baseline | Baseline |
| TL-ME1 | Significantly Higher than Solution[2] | ~3-fold increase compared to conventional emulsion[8] | Significantly Higher than Solution[9] |
Note: Bioavailability studies consistently demonstrate that microemulsion formulations significantly enhance the permeability and systemic absorption of lipophilic compounds compared to conventional solutions or emulsions.[8][10]
Experimental Protocols
1. Protocol for Preparation of Tocopheryl Linoleate Microemulsion
This protocol details the water titration method for preparing oil-in-water (o/w) microemulsions.
Materials:
-
Tocopheryl Linoleate (Oil Phase)
-
Surfactant (e.g., D-α-tocopheryl polyethylene glycol 1000 succinate - Vitamin E TPGS)[7]
-
Cosurfactant (e.g., Polyethylene glycol 400 - PEG 400)[7]
-
Ultrapure Water (Aqueous Phase)
-
Magnetic stirrer and stir bars
-
Glass beakers or vials
Procedure:
-
Preparation of the Surfactant/Cosurfactant Mixture (Smix):
-
Prepare different weight ratios of the surfactant and cosurfactant (e.g., 1:1, 2:1, 3:1, 4:1).
-
For example, for a 1:1 ratio, mix equal weights of Vitamin E TPGS and PEG 400.
-
Stir the mixture until a homogenous, clear liquid is formed.
-
-
Construction of Pseudoternary Phase Diagram:
-
To determine the microemulsion existence region, pseudoternary phase diagrams are constructed.[5][11]
-
Prepare various weight ratios of the oil phase (tocopheryl linoleate) and the Smix (e.g., 1:9, 2:8, 3:7, up to 9:1).
-
For each oil:Smix ratio, place the mixture in a glass vial and stir.
-
Slowly titrate the mixture with ultrapure water dropwise while continuously stirring at room temperature.[11]
-
After each addition of water, visually inspect the sample for transparency and phase separation.[11]
-
The point at which the solution turns from turbid to transparent indicates the formation of a microemulsion. The point at which it becomes turbid again upon further water addition marks the boundary of the microemulsion region.
-
Plot the results on a ternary phase diagram to delineate the microemulsion region.
-
-
Preparation of the Final Microemulsion Formulation:
-
Select a formulation from within the stable microemulsion region identified in the phase diagram.
-
Accurately weigh the required amounts of tocopheryl linoleate, surfactant, and cosurfactant into a glass vial.
-
Mix thoroughly using a magnetic stirrer until a clear and homogenous oil phase is obtained.
-
Add the specified amount of ultrapure water dropwise to the oil phase under continuous stirring.
-
Continue stirring for a sufficient time (e.g., 15-30 minutes) to ensure the formation of a stable and transparent microemulsion.
-
2. Protocol for Physicochemical Characterization
a) Particle Size and Polydispersity Index (PDI) Analysis:
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).[12]
Procedure:
-
Dilute the microemulsion sample with ultrapure water to an appropriate concentration (e.g., 1:100 v/v) to avoid multiple scattering effects.[12]
-
Place the diluted sample in a clean cuvette.
-
Set the instrument parameters, including the temperature (e.g., 25°C) and scattering angle (e.g., 173°).[7]
-
Perform the measurement in triplicate to ensure reproducibility.[7]
-
The instrument software will report the mean particle size (Z-average) and the PDI.
b) Zeta Potential Measurement:
Instrument: DLS instrument with zeta potential measurement capability.
Procedure:
-
Dilute the microemulsion sample with an appropriate buffer, typically 0.1x Phosphate Buffered Saline (PBS) at pH 7.4, to ensure sufficient ionic strength for the measurement.[12]
-
Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Set the instrument parameters, including temperature (e.g., 25°C).[12]
-
Perform the measurement in triplicate.[12]
-
The instrument software will calculate the zeta potential based on the electrophoretic mobility of the droplets.[13]
3. Protocol for In Vitro Intestinal Permeation Study
This protocol utilizes Caco-2 cell monolayers, a widely accepted model for the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Tocopheryl linoleate microemulsion
-
Control solution (tocopheryl linoleate dissolved in a suitable vehicle)
-
HPLC system for quantification
Procedure:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeation Experiment:
-
Wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
Add the test formulation (tocopheryl linoleate microemulsion) and the control solution to the apical (donor) side of the Transwell® inserts.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with an equal volume of fresh, pre-warmed HBSS.
-
At the end of the experiment, collect the sample from the apical side.
-
-
Sample Analysis:
-
Quantify the concentration of tocopheryl linoleate in the collected samples using a validated HPLC method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the apical chamber.
-
Mandatory Visualizations
Caption: Experimental workflow for preparation and evaluation.
Caption: Putative signaling pathway for enhanced bioavailability.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Microemulsions Enhance the In Vitro Antioxidant Activity of Oleanolic Acid in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and evaluation of a α-linolenic acid and vitamin E succinate microemulsion with low surfactant content and free of co-surfactant for use as a nutritional supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and mechanistic study of a microemulsion containing vitamin E TPGS for the enhancement of oral absorption of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology and Pharmacokinetics of Vitamin E: Nanoformulations to Enhance Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and characterization of α-tocopherol nanocapsules based on gum Arabic-stabilized nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tocopheryl Linoleate in the Development of Anti-Inflammatory Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocopheryl linoleate, an ester of tocopherol (Vitamin E) and linoleic acid, is a promising candidate for the development of novel anti-inflammatory formulations. While direct extensive research on the anti-inflammatory properties of the ester itself is emerging, the well-documented anti-inflammatory activities of its constituent molecules provide a strong rationale for its use. Tocopheryl linoleate is considered a pro-vitamin, which, upon topical or systemic administration, is likely hydrolyzed to release tocopherol and linoleic acid, thereby delivering a dual-pronged anti-inflammatory effect.[1]
These application notes provide a comprehensive overview of the hypothesized mechanism of action of tocopheryl linoleate, relevant quantitative data for its components, and detailed protocols for its evaluation in anti-inflammatory research.
Hypothesized Mechanism of Action
The anti-inflammatory action of tocopheryl linoleate is predicated on its enzymatic or chemical hydrolysis into α-tocopherol and linoleic acid. These molecules, in turn, modulate key inflammatory pathways.
-
α-Tocopherol: As a potent antioxidant, α-tocopherol scavenges reactive oxygen species (ROS) that act as secondary messengers in inflammatory signaling.[2] It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[3][4] Furthermore, α-tocopherol can modulate the activity of enzymes like protein kinase C (PKC), which is involved in inflammatory cell activation.[5]
-
Linoleic Acid: This essential fatty acid can be metabolized into various bioactive lipid mediators. While linoleic acid itself is a precursor to the pro-inflammatory arachidonic acid, certain studies suggest that it can also have anti-inflammatory effects under specific conditions. Some research indicates that linoleic acid can inhibit the expression of inflammatory genes.
The synergistic action of these two molecules, delivered via tocopheryl linoleate, could offer a more potent and sustained anti-inflammatory effect compared to the administration of either component alone.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Hypothesized anti-inflammatory mechanism of tocopheryl linoleate.
Quantitative Data
While specific quantitative data for the anti-inflammatory effects of tocopheryl linoleate is limited, the following tables summarize the effects of its components, α-tocopherol and linoleic acid, from various studies. This data can serve as a benchmark for evaluating tocopheryl linoleate formulations.
Table 1: In Vitro Anti-Inflammatory Effects of α-Tocopherol
| Cell Line | Inflammatory Stimulus | α-Tocopherol Concentration | Measured Parameter | Result |
| Human Monocytes | Lipopolysaccharide (LPS) | High doses | IL-1β, IL-6, TNF-α release | Decreased release of pro-inflammatory cytokines[3][4] |
| Human Monocytes | Hyperglycemic conditions | Not specified | Superoxide anion release | Decreased release[5] |
| Mouse Macrophages | Lipopolysaccharide (LPS) | Not specified | Pro-inflammatory cytokine production | Decreased production |
Table 2: In Vivo Anti-Inflammatory Effects of α-Tocopherol
| Animal Model | Inflammatory Condition | α-Tocopherol Dose | Measured Parameter | Result |
| Humans | Cardiovascular disease risk | High doses | C-reactive protein (CRP) levels | Decreased CRP levels[3] |
| Rats | Not specified | Not specified | Not specified | Anti-inflammatory activity observed[6] |
Table 3: Anti-Inflammatory Effects of Linoleic Acid
| Study Type | Model | Linoleic Acid Administration | Measured Parameter | Result |
| In vivo | Healthy humans | Dietary supplementation | Inflammatory markers (CRP, cytokines) | No significant increase in inflammatory markers[7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory potential of tocopheryl linoleate.
Protocol 1: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol details the assessment of the anti-inflammatory effects of tocopheryl linoleate by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Tocopheryl linoleate
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of tocopheryl linoleate in DMSO.
-
Pre-treat the cells with various concentrations of tocopheryl linoleate (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS stimulation).
-
Nitric Oxide (NO) Measurement:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Determine the NO concentration using the Griess Reagent System according to the manufacturer's instructions.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Use the collected cell culture supernatant.
-
Measure the levels of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by tocopheryl linoleate compared to the LPS-stimulated control.
Caption: Workflow for in vitro anti-inflammatory evaluation.
Protocol 2: In Vivo Anti-Inflammatory Assay using Carrageenan-Induced Paw Edema in Mice
This protocol describes the evaluation of the anti-inflammatory activity of tocopheryl linoleate in a classic acute inflammation model.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Tocopheryl linoleate
-
Carrageenan solution (1% w/v in saline)
-
Vehicle (e.g., corn oil or a suitable topical base)
-
Plethysmometer
-
Indomethacin (positive control)
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week under standard laboratory conditions.
-
Grouping: Divide the mice into the following groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Tocopheryl linoleate (topical or oral administration)
-
Group 3: Positive control (Indomethacin, 10 mg/kg, oral)
-
Group 4: Carrageenan control (receives only carrageenan injection)
-
-
Treatment: Administer tocopheryl linoleate (at various doses) or the vehicle to the respective groups 1 hour before carrageenan injection. The positive control group receives indomethacin orally.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each mouse at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the following formula:
-
% Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100
-
-
Caption: Workflow for in vivo anti-inflammatory evaluation.
Conclusion
Tocopheryl linoleate presents a compelling option for the development of anti-inflammatory therapies, leveraging the known benefits of both Vitamin E and linoleic acid. The provided protocols offer a robust framework for researchers to investigate its efficacy and elucidate its precise mechanism of action. Further studies are warranted to establish a definitive quantitative profile of tocopheryl linoleate's anti-inflammatory properties and to explore its full therapeutic potential.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of tocopherol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory properties of α- and γ-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of d-alpha-tocopherol (vitamin E) and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of dietary linoleic acid on markers of inflammation in healthy persons: a systematic review of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of Tocopheryl Linoleate in Cell-Based Assays
Introduction
Tocopheryl linoleate, an ester of tocopherol (Vitamin E) and linoleic acid, is a provitamin that is converted to Vitamin E within the skin.[1] It is utilized in cosmetic and personal care products for its antioxidant, skin conditioning, and skin-protecting properties.[1] As a lipophilic compound, it is believed to protect cell membranes from oxidative damage caused by free radicals, such as those generated by UV radiation, thereby helping to prevent premature skin aging.[1] The following application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of tocopheryl linoleate for its potential antioxidant, anti-inflammatory, skin whitening, and anti-aging properties.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Application Note: Before evaluating the efficacy of tocopheryl linoleate, it is crucial to determine its cytotoxic potential and establish a non-toxic concentration range for subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[2] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[2]
Data Presentation: Cytotoxicity of Tocopheryl Linoleate on Human Dermal Fibroblasts (HDFs)
| Concentration of Tocopheryl Linoleate (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 98.6 ± 4.8 |
| 50 | 97.2 ± 5.1 |
| 100 | 95.8 ± 6.3 |
| 200 | 85.3 ± 7.9 |
| 500 | 62.1 ± 8.5 |
Note: The data presented are representative and may vary based on experimental conditions and cell type.
Experimental Protocol: MTT Assay
Materials:
-
Human Dermal Fibroblasts (HDFs) or other relevant skin cell lines (e.g., HaCaT keratinocytes, B16F10 melanoma cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Tocopheryl linoleate stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of tocopheryl linoleate in serum-free medium. Remove the culture medium from the wells and add 100 µL of the different concentrations of tocopheryl linoleate. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Visualization: MTT Assay Workflow
Workflow for the MTT cell viability assay.
Cellular Antioxidant Activity (CAA) Assay
Application Note: This assay measures the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS). It utilizes the cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4] A reduction in fluorescence intensity in cells pre-treated with tocopheryl linoleate indicates its cellular antioxidant activity.
Data Presentation: Cellular Antioxidant Activity of Tocopheryl Linoleate in HaCaT Keratinocytes
| Treatment | Concentration (µM) | ROS Inhibition (%) (Mean ± SD) |
| Quercetin (Positive Control) | 25 | 85.2 ± 6.1 |
| Tocopheryl Linoleate | 10 | 15.4 ± 3.2 |
| Tocopheryl Linoleate | 50 | 42.8 ± 4.5 |
| Tocopheryl Linoleate | 100 | 68.3 ± 5.9 |
Note: Data are representative. Quercetin is a common positive control for this assay.
Experimental Protocol: CAA Assay
Materials:
-
HaCaT keratinocytes
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Tocopheryl linoleate and Quercetin (positive control) stock solutions
-
DCFH-DA solution (25 µM in serum-free DMEM)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution (600 µM in HBSS) as a free radical initiator
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Probe Loading: Wash the cells with PBS and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 60 minutes at 37°C in the dark.[5]
-
Treatment: Remove the DCFH-DA solution, wash the cells with PBS, and add 100 µL of tocopheryl linoleate or quercetin at various concentrations. Include a vehicle control. Incubate for 1 hour.
-
ROS Induction: Remove the treatment solutions and add 100 µL of 600 µM AAPH solution to induce oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[6]
-
Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. The percentage of ROS inhibition is calculated as: [1 - (AUC_sample / AUC_control)] x 100.
Visualization: Nrf2 Antioxidant Response Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of NF-kappa B activation by vitamin E derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the inhibitory effects of vitamin E analogues on melanogenesis in mouse B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Tocopherol protects keratinocytes against ultraviolet A irradiation by suppressing glutathione depletion, lipid peroxidation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Methods for the Characterization of Tocopheryl Linoleate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and data interpretation guidelines for the characterization of tocopheryl linoleate using various spectroscopic techniques. Tocopheryl linoleate, an ester of α-tocopherol (Vitamin E) and linoleic acid, is a valuable compound in cosmetics and pharmaceuticals for its antioxidant and emollient properties. Accurate characterization is crucial for quality control, stability testing, and formulation development.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and simple method for the quantitative analysis of tocopheryl linoleate, primarily by detecting the chromanol ring of the tocopheryl moiety.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve tocopheryl linoleate in a suitable UV-transparent solvent, such as ethanol or isopropanol, to prepare a stock solution (e.g., 0.1 mg/mL).[1]
-
Working Standard Preparation: Perform serial dilutions of the stock solution to create a series of working standards with concentrations ranging from 1 to 12 µg/mL.[1]
-
Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use the selected solvent as a blank to zero the instrument.
-
Scan the working standard solutions over a wavelength range of 200-400 nm.[1]
-
Identify the wavelength of maximum absorbance (λmax). For tocopheryl esters, this is typically around 285 nm.[2]
-
Generate a calibration curve by plotting absorbance versus concentration at the determined λmax.
-
Data Presentation:
| Parameter | Typical Value | Reference |
| Solvent | Ethanol or Isopropanol | [1][2] |
| Wavelength of Max. Absorbance (λmax) | ~285 nm | [2] |
| Linear Concentration Range | 1 - 12 µg/mL | [1] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups within tocopheryl linoleate, confirming its ester structure and the presence of both the tocopheryl and linoleate components.
Experimental Protocol:
-
Sample Preparation: As a viscous oil, tocopheryl linoleate can be analyzed directly.
-
ATR-FTIR: Apply a small drop of the sample directly onto the surface of an Attenuated Total Reflectance (ATR) crystal (e.g., ZnSe).[3] This is the most common and convenient method.
-
Thin Film: Alternatively, press a small amount of the sample between two sodium chloride (NaCl) windows to create a thin film.[4]
-
-
Instrumentation: Use a calibrated FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal or NaCl plates.
-
Acquire the sample spectrum over a wavenumber range of 4000 cm⁻¹ to 500 cm⁻¹.[5]
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Presentation:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment | Reference |
| ~3470 cm⁻¹ (absent) | O-H Stretch | Phenolic Hydroxyl (confirms esterification) | [4] |
| ~3010 cm⁻¹ | =C-H Stretch | Alkene (Linoleate chain) | |
| 2924 cm⁻¹ | C-H Asymmetric Stretch | -CH₂- (Aliphatic chains) | [4] |
| 2854 cm⁻¹ | C-H Symmetric Stretch | -CH₃ (Aliphatic chains) | [4] |
| ~1765 cm⁻¹ | C=O Stretch | Ester Carbonyl (Key band) | |
| 1460 cm⁻¹ | C-H Bending | -CH₂- and -CH₃- | [4] |
| 1377 cm⁻¹ | C-H Bending | -CH₃ | [4] |
| ~1220-1150 cm⁻¹ | C-O Stretch | Ester Linkage | [4] |
| 1084 cm⁻¹ | C-O-C Stretch | Chromane Ring Ether | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification and confirmation of the tocopheryl linoleate structure by analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of tocopheryl linoleate in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), inside an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
For complete assignment, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) can be utilized.[6]
-
Data Presentation:
Table 3.1: Predicted ¹H NMR Chemical Shifts (δ) for α-Tocopheryl Linoleate in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.34 | m | ~4H | Olefinic protons (-CH=CH-) of linoleate |
| ~2.77 | t | ~2H | Doubly allylic protons (=CH-CH₂-CH=) of linoleate |
| ~2.55 | t | 2H | Chromane ring -CH₂- (Position 4) |
| ~2.28 | t | 2H | α-CH₂ to ester carbonyl (-CH₂-COO-) of linoleate |
| ~2.10, 2.05, 2.00 | s | 3H each | Aromatic methyl protons on chromane ring |
| ~2.04 | m | ~4H | Allylic protons (-CH₂-CH=) of linoleate |
| ~1.80 | m | 2H | Chromane ring -CH₂- (Position 3) |
| ~1.65 | m | β-CH₂ to ester carbonyl (-CH₂-CH₂-COO-) of linoleate | |
| ~1.25 | br s | (CH₂)n of phytyl and linoleate chains | |
| ~0.88 | t | ~3H | Terminal -CH₃ of linoleate chain |
| ~0.85 | d | ~12H | Methyl groups on phytyl tail |
Table 3.2: Predicted ¹³C NMR Chemical Shifts (δ) for α-Tocopheryl Linoleate in CDCl₃
| Chemical Shift (ppm) | Assignment |
| ~172.5 | Ester Carbonyl (-COO-) |
| ~149.5, ~140.5 | Quaternary aromatic carbons (C-6, C-8a) |
| ~130.2, ~128.0 | Olefinic carbons (-CH=CH-) of linoleate |
| ~128.8, ~126.9, ~122.5, ~117.5 | Aromatic carbons of chromane ring |
| ~75.0 | Quaternary carbon C-2 of chromane ring |
| ~39.4, 37.5, 37.4, 37.3, 32.8, 32.7 | Phytyl chain carbons |
| ~34.5 | α-CH₂ to ester carbonyl of linoleate |
| ~31.5 | -CH₂- (Position 4) of chromane ring |
| ~25.7 | Doubly allylic carbon (=CH-CH₂-CH=) of linoleate |
| ~24.8, 24.4, 23.8, 22.7, 22.6, 21.0, 20.6 | Aliphatic and methyl carbons |
| ~14.1 | Terminal methyl carbon of linoleate |
| ~13.0, 12.0, 11.9 | Aromatic methyl carbons |
Note: Exact chemical shifts may vary slightly based on solvent and instrument.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of tocopheryl linoleate and to study its fragmentation pattern, which confirms the identity of its constituent parts. It is often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[7][8]
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/hexane) to a concentration of approximately 1 µg/mL.
-
Instrumentation: Use an LC-MS system equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[7]
-
Data Acquisition:
-
Inject the sample into the LC-MS system.
-
Acquire data in positive ion mode.
-
Perform a full scan analysis to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain a fragmentation spectrum.
-
Data Presentation:
-
Molecular Formula: C₄₇H₈₂O₃
-
Molecular Weight: 691.1 g/mol
| m/z (Mass-to-Charge Ratio) | Ion | Description | Reference |
| 691.1 | [M]⁺ or [M+H]⁺ | Molecular Ion | Calculated |
| 430.4 | [Tocopheryl]⁺ | Fragment corresponding to the tocopheryl moiety after ester cleavage | [9] |
| 281.2 | [Linoleoyl]⁺ | Fragment corresponding to the linoleoyl acylium ion | Calculated |
| 165.1 | [C₁₀H₁₃O]⁺ | Characteristic fragment from the chromanol ring of α-tocopherol | [10] |
Diagrams and Workflows
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a tocopheryl linoleate sample.
Caption: Logical workflow for the spectroscopic analysis of tocopheryl linoleate.
Antioxidant Mechanism of the Tocopheryl Moiety
Tocopheryl linoleate functions as an antioxidant via the phenolic group of its tocopheryl moiety, which scavenges lipid peroxyl radicals to terminate lipid peroxidation chain reactions.[11]
Caption: Radical scavenging action of the tocopheryl moiety.
References
- 1. ijpras.com [ijpras.com]
- 2. pjps.pk [pjps.pk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-dimensional and two-dimensional 1H- and 13C-nuclear magnetic resonance (NMR) analysis of vitamin E raw materials or analytical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. harvest.usask.ca [harvest.usask.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for lipase-catalyzed tocopheryl linoleate synthesis.
Technical Support Center: Lipase-Catalyzed Tocopheryl Linoleate Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for optimizing the enzymatic synthesis of tocopheryl linoleate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is lipase-catalyzed tocopheryl linoleate synthesis? A: It is a biocatalytic process that uses a lipase enzyme to synthesize tocopheryl linoleate, an ester of vitamin E (tocopherol) and linoleic acid. This reaction is typically an esterification (using free linoleic acid) or a transesterification (using an ester of linoleic acid).[1][2] Lipases are highly efficient and specific, making them ideal for producing high-purity esters under mild conditions.[3]
Q2: Why use an enzymatic method instead of a chemical synthesis? A: Enzymatic synthesis offers several advantages over traditional chemical methods. These include milder reaction conditions (lower temperature and pressure), reduced formation of undesirable byproducts, and high chemo-, regio-, and stereoselectivity.[3][4] This "green chemistry" approach often simplifies downstream processing and is more environmentally friendly.[5]
Q3: What are the most critical parameters affecting the synthesis? A: The key factors that significantly influence the reaction's success are the choice of lipase, water activity (water content), reaction medium (solvent), temperature, and the molar ratio of the substrates (tocopherol and acyl donor).[1][6]
Q4: Which lipases are most effective for this synthesis? A: Several lipases have proven effective, with their performance varying based on reaction conditions. Commonly used and effective lipases include immobilized forms of Candida antarctica lipase B (CALB), often known by the commercial name Novozym 435, and Rhizomucor miehei lipase (RML).[4] Candida rugosa lipase (CRL) has also been used successfully.[7] Immobilization of the lipase is a common strategy to improve its stability and facilitate reuse.[8][9]
Q5: What is the role of water activity (a_w), and why is it critical? A: Water activity is a crucial parameter in lipase-catalyzed reactions in non-aqueous media.[10] A minimal amount of water is essential to maintain the lipase's three-dimensional structure and catalytic activity.[6] However, an excess of water will shift the reaction equilibrium towards hydrolysis, the reverse reaction of esterification, which reduces the final product yield.[11] Therefore, controlling water activity at a low, optimal level is necessary for maximizing ester synthesis.[2][10]
Q6: Should I use a solvent or a solvent-free system? A: The choice depends on the specific substrates and process goals.
-
Solvent-Based Systems: Using a nonpolar organic solvent (e.g., n-hexane, isooctane) can improve the solubility of hydrophobic substrates like tocopherol and linoleic acid, potentially increasing the reaction rate.[9] The hydrophobicity of the solvent (indicated by its logP value) can significantly influence enzyme activity.[11]
-
Solvent-Free Systems: These systems are environmentally friendly and simplify product separation.[5] In some cases, solvent-free reactions can achieve higher conversion rates by providing a higher concentration of reactants.[12]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of tocopheryl linoleate.
dot
Caption: Troubleshooting logic for low reaction yield.
Problem: Low or No Product Conversion
-
Q: My reaction shows very low or no conversion to tocopheryl linoleate. What should I check first?
-
A: First, verify the activity of your lipase. Lipases can lose activity due to improper storage or handling.[3] Ensure the enzyme has been stored at the correct temperature (typically -20°C) and that it is not expired. If using an immobilized lipase, ensure the immobilization procedure was successful.[13]
-
-
Q: I've confirmed my enzyme is active, but the yield is still poor. What is the next most likely cause?
-
A: The most common issue is incorrect water activity.[14] Excess water strongly promotes the reverse hydrolysis reaction, breaking down the ester product as it forms. Try adding molecular sieves to the reaction to sequester water or using pre-dried substrates and solvents.
-
-
Q: What should I do if the reaction rate is extremely slow?
-
A: A slow reaction rate can be due to sub-optimal temperature, insufficient enzyme loading, or poor mass transfer.
-
Temperature: Ensure the reaction is running at the optimal temperature for your specific lipase (often between 40-60°C).[4]
-
Enzyme Load: Increase the concentration of the lipase in the reaction mixture.[4]
-
Mass Transfer: Increase the agitation or stirring speed to ensure adequate mixing of the substrates with the enzyme, especially if it is an immobilized catalyst.
-
-
-
Q: My reaction starts well but then stops before reaching completion. Why?
-
A: This could be due to product inhibition or enzyme deactivation. The accumulation of by-products, such as water in esterification or ethanol in transesterification, can inhibit the enzyme or shift the equilibrium.[7] Consider removing the by-product during the reaction by applying a vacuum or using molecular sieves.[7] It's also possible that a component of the reaction mixture (e.g., a polar solvent) is gradually deactivating the enzyme.[9][15]
-
Section 3: Data Presentation & Experimental Protocols
Quantitative Data Summary
Table 1: Comparison of Lipases for Vitamin E Ester Synthesis
| Lipase Source | Immobilization/Form | Acyl Donor | Key Finding | Reference |
|---|---|---|---|---|
| Candida antarctica B (Novozym 435) | Immobilized | Ethyl ferulate | Catalyzed the transesterification effectively. | [12][7] |
| Candida antarctica B (Novozym 435) | Immobilized | Succinic anhydride | Achieved a high conversion rate of 94.4%. | [12] |
| Candida rugosa (CRL) | Lyophilized powder | Linolenic acid | Optimal temperature was 40°C; higher temps affected stability. | [4] |
| Candida rugosa (CRL) | Immobilized | Succinic anhydride | Catalyzed the reaction in DMSO with a 46.95% yield. | [12] |
| Rhizomucor miehei (Lipozyme RM IM) | Immobilized | DHA/EPA | Was shown to effectively catalyze the esterification. |[12] |
Table 2: Effect of Reaction Medium on Synthesis
| Solvent | LogP | Substrates | Catalyst | Conversion Rate | Reference |
|---|---|---|---|---|---|
| n-hexane | 3.5 | α-tocopherol, Ethyl ferulate | Novozym 435 | Highest conversion among tested solvents | [12] |
| Toluene | 2.5 | α-tocopherol, Ethyl ferulate | Novozym 435 | 17.7% | [12] |
| tert-butanol | 0.8 | α-tocopherol, Ethyl ferulate | Novozym 435 | Almost no reaction | [12] |
| Solvent-Free | N/A | α-tocopherol, Acetic anhydride | CRL1 | 97% | [12] |
| Solvent-Free | N/A | α-tocopherol, Fatty Acid | Immobilized Lipase | 95% |[12] |
General Experimental Protocol
This protocol provides a general methodology for the lipase-catalyzed synthesis of tocopheryl linoleate. Optimization of specific parameters is recommended.
1. Materials & Reagents:
-
α-tocopherol
-
Linoleic acid (for esterification) or Ethyl linoleate (for transesterification)
-
Immobilized Lipase (e.g., Novozym 435)
-
Organic Solvent (e.g., n-hexane, anhydrous)
-
Molecular Sieves (3Å, activated)
-
Reaction vessel with magnetic stirrer and temperature control
2. Enzyme Preparation:
-
Weigh the required amount of immobilized lipase (e.g., 10% w/w of total substrates).
-
If controlling water activity, pre-equilibrate the enzyme by storing it in a desiccator over a saturated salt solution with a known water activity (a_w).
3. Reaction Setup:
-
In a sealed reaction vessel, dissolve α-tocopherol and linoleic acid/ethyl linoleate in the chosen solvent. A typical molar ratio might be 1:1 to 1:5 (tocopherol:acyl donor).[7][16]
-
Add activated molecular sieves to the mixture to remove residual and produced water.
-
Place the vessel in a heating system (e.g., oil bath, heating mantle) set to the desired temperature (e.g., 50°C).
-
Once the temperature is stable, add the prepared lipase to initiate the reaction.
4. Reaction Monitoring & Analysis:
-
Take small aliquots from the reaction mixture at regular intervals (e.g., every 4, 8, 12, 24 hours).
-
Monitor the progress of the reaction by analyzing the consumption of substrates and the formation of the product using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).
5. Product Recovery:
-
Once the reaction has reached equilibrium or the desired conversion, stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified using column chromatography if necessary.
dot
Caption: General experimental workflow for synthesis.
Section 4: Signaling Pathways and Logical Relationships
Simplified Lipase Catalysis Mechanism
Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism. This involves the formation of a covalent acyl-enzyme intermediate.
dot
Caption: Ping-Pong Bi-Bi mechanism for lipase catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Lipase-Catalyzed Synthesis of α-Tocopheryl Ferulate [agris.fao.org]
- 8. Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Lipase From Rhizomucor miehei Immobilized on Magnetic Nanoparticles: Performance in Fatty Acid Ethyl Ester (FAEE) Optimized Production by the Taguchi Method [frontiersin.org]
- 14. real.mtak.hu [real.mtak.hu]
- 15. mdpi.com [mdpi.com]
- 16. cib.csic.es [cib.csic.es]
Technical Support Center: Stability of Vitamin E Linoleate in O/W Emulsions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vitamin E linoleate (tocopheryl linoleate) in oil-in-water (O/W) emulsions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for Vitamin E linoleate degradation in an O/W emulsion?
Vitamin E linoleate is susceptible to two primary degradation pathways in an O/W emulsion:
-
Oxidation: This is the most significant pathway. Degradation can occur at two sites on the molecule: the chromanol ring of the Vitamin E portion and the unsaturated linoleate fatty acid tail. The presence of double bonds in the linoleate moiety makes it particularly prone to oxidation, which can be initiated by factors like light, heat, and transition metal ions.[1]
-
Hydrolysis: The ester bond linking the Vitamin E and linoleic acid moieties can be cleaved. This reaction is highly dependent on the pH of the emulsion's aqueous phase and can be catalyzed by enzymes if present.
Q2: My emulsion is showing signs of lipid peroxidation (e.g., off-odors, increased peroxide value). Is the Vitamin E linoleate degrading?
Yes, this is a strong indicator of degradation. The linoleate portion of the molecule is an unsaturated fatty acid, making it susceptible to lipid peroxidation. This process can be a chain reaction, and the degradation of the linoleate tail contributes to the overall instability of the emulsion and the active compound. Concurrently, the Vitamin E headgroup may also be consumed as it attempts to quench free radicals.
Q3: How does the type of emulsifier affect the stability of Vitamin E linoleate?
The charge of the emulsifier used to stabilize the O/W emulsion plays a critical role in the chemical stability of Vitamin E linoleate, primarily by influencing oxidation rates.
-
Anionic Emulsifiers (e.g., Sodium Dodecyl Sulfate - SDS): These emulsifiers create a negative charge at the oil-water interface. This can help to repel negatively charged pro-oxidants. However, they may attract positively charged metal ions (like Fe²⁺ or Cu²⁺), which are potent catalysts for oxidation.[2]
-
Cationic Emulsifiers (e.g., Cetyltrimethylammonium Bromide - CTAB): These create a positive charge at the interface. While they can repel cationic metal ions, some studies suggest that cationic emulsifiers can accelerate the decomposition of hydroperoxides, potentially increasing the rate of oxidation.[1]
-
Non-ionic Emulsifiers (e.g., Tween 20, Polysorbates): These provide stability through steric hindrance and do not have a net charge. Their effect on oxidation can be complex; they may not offer the electrostatic repulsion of ionic surfactants but can influence the partitioning of antioxidants and pro-oxidants near the interface.[1]
The choice of emulsifier can also impact the physical stability (e.g., droplet size, flocculation), which indirectly affects chemical stability by altering the surface area exposed to the aqueous phase.[3]
Q4: Can Vitamin E linoleate act as a pro-oxidant in my formulation?
Yes, like other forms of Vitamin E, tocopheryl linoleate can exhibit pro-oxidant activity under certain conditions. This paradoxical effect is often concentration-dependent. At high concentrations, the tocopheroxyl radical formed when Vitamin E donates a hydrogen atom can, in the absence of a regenerating agent (like Vitamin C), participate in propagation reactions, accelerating oxidation.[1][4] This effect can be more pronounced in the presence of certain metal ions or under specific types of oxidative stress.[1]
Troubleshooting Guides
Issue 1: Rapid Chemical Degradation of Vitamin E Linoleate
Symptoms:
-
Loss of Vitamin E linoleate concentration over time, as measured by HPLC.
-
Increase in peroxide value or TBARS (Thiobarbituric Acid Reactive Substances) assay results.
-
Development of off-odors or a yellow discoloration.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Oxidative Stress | 1. Protect from Light: Store emulsions in amber glass vials or wrap containers in aluminum foil to prevent photodegradation.[1] 2. Control Temperature: Store samples at reduced temperatures (e.g., 4°C) to slow down reaction kinetics. Avoid repeated freeze-thaw cycles. 3. Deoxygenate: Prepare emulsions using deoxygenated water and purge the headspace of the storage container with an inert gas like nitrogen or argon. |
| Pro-oxidant Contamination (e.g., Metal Ions) | 1. Use High-Purity Reagents: Ensure all components (water, oil, emulsifiers) are of high purity and low in transition metal content. 2. Add a Chelating Agent: Incorporate a chelating agent like EDTA (Ethylenediaminetetraacetic acid) into the aqueous phase to sequester metal ions. |
| Inappropriate pH | 1. Adjust and Buffer pH: The optimal pH for stability is typically in the acidic to neutral range (pH 4-7). Avoid highly alkaline conditions which can promote both oxidation and hydrolysis. Buffer the aqueous phase to maintain a stable pH. |
| High Concentration of Vitamin E Linoleate | 1. Test a Concentration Range: If pro-oxidant activity is suspected, test lower concentrations of Vitamin E linoleate.[4] 2. Add a Synergistic Antioxidant: Incorporate a water-soluble antioxidant, such as ascorbic acid (Vitamin C), into the aqueous phase. Vitamin C can regenerate the tocopheroxyl radical back to its active form, preventing it from becoming a pro-oxidant. |
Issue 2: Physical Instability of the Emulsion
Symptoms:
-
Creaming (a concentrated layer of oil droplets rising to the top).
-
Flocculation (clumping of droplets) or coalescence (merging of droplets).
-
Significant change in droplet size over time.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Emulsifier or Concentration | 1. Optimize Emulsifier Type: The choice of emulsifier should be appropriate for the oil phase. Consider the HLB (Hydrophile-Lipophile Balance) of the system. 2. Adjust Emulsifier-to-Oil Ratio (SOR): Insufficient emulsifier will not adequately cover the oil droplet surface, leading to coalescence. Experiment with increasing the SOR. |
| pH-induced Flocculation | 1. Check pH vs. Emulsifier pI: If using a protein-based emulsifier (e.g., whey protein isolate), droplet aggregation can occur when the pH is near the protein's isoelectric point (pI). Adjust the pH of the emulsion to be far from the pI to ensure strong electrostatic repulsion.[3] |
| High Ionic Strength | 1. Reduce Salt Concentration: High concentrations of salts in the aqueous phase can screen the electrostatic charges on the droplets, reducing repulsive forces and leading to flocculation. If possible, reduce the ionic strength of the formulation. |
Quantitative Data Summary
The stability of tocopherols in O/W emulsions is highly dependent on the emulsifier system and the type of oxidative stress. The following table summarizes findings on the impact of emulsifier charge on lipid hydroperoxide formation.
Table 1: Effect of Emulsifier Charge and α-Tocopherol Concentration on Lipid Hydroperoxide Formation After 24 Hours
| Emulsifier Type | α-Tocopherol Conc. (mM) | Lipid Hydroperoxides (mmol/kg oil) - Photooxidation | Lipid Hydroperoxides (mmol/kg oil) - Autoxidation (Dark) |
| Anionic (SDS) | 0 | ~11 | ~4 |
| 1.0 | ~10 (Antioxidant effect) | ~7 (Pro-oxidant effect) | |
| Non-ionic (Tween 20) | 0 | ~12 | ~5 |
| 1.0 | ~18 (Pro-oxidant effect) | ~8 (Pro-oxidant effect) | |
| Cationic (CTAB) | 0 | ~25 | ~9 |
| 1.0 | ~15 (Antioxidant effect) | ~6 (Antioxidant effect) | |
| Data extrapolated and simplified from studies on α-tocopherol for illustrative purposes.[1] |
Experimental Protocols
Protocol 1: Stability Testing of Vitamin E Linoleate in O/W Emulsions
Objective: To assess the chemical stability of Vitamin E linoleate in an O/W emulsion under accelerated conditions.
Methodology:
-
Emulsion Preparation:
-
Prepare the aqueous phase by dissolving the emulsifier (e.g., Tween 20, 1% w/w) and any water-soluble components (e.g., buffer salts, EDTA) in deionized water. Adjust pH as required (e.g., to pH 5.0).
-
Prepare the oil phase by dissolving Vitamin E linoleate (e.g., 2% w/w) in the chosen oil (e.g., medium-chain triglycerides).
-
Heat both phases separately to 60°C.
-
Slowly add the oil phase to the aqueous phase while homogenizing using a high-shear mixer (e.g., at 10,000 rpm for 5 minutes).
-
Pass the coarse emulsion through a high-pressure homogenizer to achieve a fine, uniform droplet size.
-
-
Stability Study Setup:
-
Aliquot the final emulsion into amber glass vials, purge the headspace with nitrogen, and seal tightly.
-
Store sets of samples under different conditions:
-
Refrigerated (4°C, control)
-
Room Temperature (25°C)
-
Accelerated Temperature (40°C)
-
Photostability (25°C, exposed to controlled light, e.g., ICH option 2)
-
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove vials from each storage condition.
-
Analyze the samples for the remaining concentration of Vitamin E linoleate using HPLC (see Protocol 2).
-
Measure secondary indicators of oxidation, such as peroxide value (PV) or TBARS.
-
Measure physical stability parameters like mean particle size and zeta potential.
-
Protocol 2: Quantification of Vitamin E Linoleate by HPLC
Objective: To determine the concentration of intact Vitamin E linoleate in an emulsion sample.
Methodology:
-
Sample Preparation (Extraction):
-
Accurately weigh a small amount of the emulsion (e.g., 100 mg) into a centrifuge tube.
-
Add an extraction solvent. A common choice is a mixture of isopropanol and hexane (e.g., 1:3 v/v).
-
Vortex vigorously for 2-3 minutes to break the emulsion and extract the lipophilic components.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper organic layer (containing the Vitamin E linoleate) to a clean vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol and isopropanol (e.g., 25:75 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set to an appropriate wavelength for Vitamin E linoleate (typically around 280-292 nm).
-
Quantification: Calculate the concentration based on a standard curve prepared with known concentrations of a Vitamin E linoleate reference standard.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing and addressing emulsion instability.
Caption: Key factors influencing the degradation pathways of Vitamin E linoleate.
References
- 1. Oxidative stability of oil-in-water emulsions with α-tocopherol, charged emulsifier, and different oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vitamin E Encapsulation within Oil-in-Water Emulsions: Impact of Emulsifier Type on Physicochemical Stability and Bioaccessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of α-tocopherol on the oxidative stability of horse oil-in-water emulsion during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Tocopheryl Linoleate Degradation
For researchers, scientists, and drug development professionals utilizing tocopheryl linoleate, ensuring its stability throughout storage and experimentation is paramount to obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize its degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and use of tocopheryl linoleate.
Issue 1: Visible Changes in Appearance (Color, Clarity)
-
Question: My tocopheryl linoleate solution, which was initially a clear, light-yellowish oil, has turned darker or cloudy. What could be the cause?
-
Answer: A change in color to a darker yellow or brownish hue, or the development of cloudiness, often indicates oxidative degradation.[1][2] This can be triggered by exposure to oxygen, light, and elevated temperatures. The cloudiness may be due to the formation of insoluble oxidation products or hydrolysis.
-
-
Question: How can I prevent these visible changes?
-
Answer:
-
Oxygen Exclusion: Store tocopheryl linoleate under an inert gas atmosphere, such as nitrogen or argon, to displace oxygen.[3]
-
Light Protection: Always store in amber-colored vials or containers that block UV and visible light.[4][5] For benchtop use, wrap containers in aluminum foil.
-
Temperature Control: Store at recommended low temperatures, typically refrigerated (2-8°C), to slow down the rate of degradation reactions.[3][6]
-
Container Choice: Use tightly sealed glass containers to prevent exposure to air and moisture.
-
-
Issue 2: Inconsistent Experimental Results
-
Question: I'm observing a loss of antioxidant activity or inconsistent results in my cell-based or chemical assays. Could this be related to tocopheryl linoleate degradation?
-
Answer: Yes, this is a strong possibility. The degradation of tocopheryl linoleate through oxidation or hydrolysis will reduce its purity and, consequently, its intended biological or chemical activity.[7]
-
-
Question: How can I troubleshoot inconsistent results?
-
Answer:
-
Purity Check: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of your tocopheryl linoleate stock and working solutions. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
-
Fresh Solutions: Prepare fresh working solutions from your stock for each experiment to minimize the impact of short-term degradation in the experimental medium.
-
Control Experiments: Include a positive control with a freshly opened vial of tocopheryl linoleate in your assays to compare against your stored material.
-
Solvent Stability: Be aware that the solvent used can affect stability. For instance, some solvents may contain peroxides that can initiate oxidation.[8][9]
-
-
Issue 3: Suspected Hydrolysis
-
Question: I am working in an aqueous environment and suspect that my tocopheryl linoleate might be hydrolyzing back to tocopherol and linoleic acid. How can I confirm this?
-
Answer: Hydrolysis can occur in the presence of water, especially at non-neutral pH or in the presence of certain enzymes.[10] You can assess this by:
-
Acid Value Titration: An increase in the acid value of your sample over time indicates the liberation of free fatty acids (linoleic acid), a direct result of hydrolysis.[11][12][13][14]
-
HPLC Analysis: An HPLC method can be developed to separate and quantify tocopheryl linoleate, tocopherol, and linoleic acid. An increase in the latter two components would confirm hydrolysis.
-
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the ideal storage conditions for long-term stability of tocopheryl linoleate?
-
How long can I expect tocopheryl linoleate to be stable under these conditions?
-
The shelf life can vary depending on the initial purity and the strictness of the storage conditions. It is recommended to refer to the manufacturer's certificate of analysis for a specific expiry date. Regular purity checks via HPLC are advised for long-term stored materials.
-
-
Is it acceptable to store tocopheryl linoleate at room temperature for short periods?
-
While not ideal, short-term storage at room temperature (e.g., during an experiment) is generally acceptable if the material is protected from light and excessive exposure to air. However, for periods longer than a few hours, refrigeration is recommended to minimize degradation.
-
Degradation Pathways
-
What are the primary degradation pathways for tocopheryl linoleate?
-
The main degradation pathways are:
-
Oxidation: The tocopherol moiety is susceptible to oxidation, leading to the formation of tocopheryl quinone and other oxidation products. This is often the most significant degradation pathway.
-
Photodegradation: Exposure to UV and visible light can accelerate oxidative degradation.[4][5]
-
Hydrolysis: The ester linkage can be cleaved in the presence of water, yielding tocopherol and linoleic acid. This is more likely to occur in aqueous solutions or emulsions.[10]
-
-
-
Is tocopheryl linoleate more stable than free tocopherol?
-
Yes, the ester form is generally more stable and less susceptible to oxidation than the free tocopherol.[10] However, it is not completely immune to degradation.
-
Analytical Testing
-
How can I quantitatively assess the degradation of my tocopheryl linoleate sample?
-
A combination of analytical techniques provides a comprehensive picture of degradation:
-
HPLC with UV or Fluorescence Detection: This is the most common method to determine the purity of tocopheryl linoleate and to identify and quantify degradation products.[15][16]
-
Peroxide Value (PV) Titration: Measures the concentration of peroxides, which are early indicators of oxidation.[17][18][19][20]
-
Acid Value (AV) Titration: Measures the amount of free fatty acids, indicating the extent of hydrolysis.[11][12][13][14]
-
-
Quantitative Data on Tocopherol Stability
While specific kinetic data for tocopheryl linoleate is limited, the following table summarizes the general effects of various conditions on the stability of tocopherols, which can be used as a guideline.
| Parameter | Condition | Effect on Stability | Reference |
| Temperature | Elevated Temperature (e.g., >40°C) | Increases the rate of oxidation and hydrolysis. | [8][21] |
| Refrigerated (2-8°C) | Significantly slows down degradation reactions. | [3] | |
| Frozen (-20°C or -80°C) | Provides the best long-term stability. | [3][6] | |
| Light | UV Radiation | Accelerates photodegradation and oxidation. | [4][5][8][9] |
| Visible Light | Can also contribute to degradation, though typically at a slower rate than UV. | [4] | |
| Dark Storage | Essential for minimizing photodegradation. | [4][5] | |
| Oxygen | Atmospheric Oxygen | A key reactant in oxidative degradation. | [3] |
| Inert Atmosphere (N₂ or Ar) | Significantly inhibits oxidation. | [3] | |
| Antioxidants | Addition of other antioxidants (e.g., BHT, Ascorbic Acid) | Can have a synergistic effect, further stabilizing the compound. | [22][23] |
Experimental Protocols
1. HPLC Method for Purity Assessment of Tocopheryl Linoleate
-
Principle: Reversed-phase HPLC is used to separate tocopheryl linoleate from its potential degradation products based on their polarity.
-
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Hexane (HPLC grade)
-
Tocopheryl linoleate standard
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of tocopheryl linoleate standard in hexane or a suitable organic solvent. Create a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the tocopheryl linoleate sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example): [8]
-
Mobile Phase: A mixture of methanol and isopropanol (e.g., 25:75 v/v).[15] An alternative is a mixture of hexane and isopropanol (e.g., 98:2 v/v) for normal-phase chromatography.[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at an appropriate wavelength (e.g., 285 nm) or fluorescence detection with excitation at ~295 nm and emission at ~330 nm.[8]
-
-
Analysis: Inject the standard and sample solutions. Identify the tocopheryl linoleate peak based on the retention time of the standard. Purity is calculated by comparing the peak area of the main component to the total peak area of all components.
-
2. Peroxide Value (PV) Determination
-
Principle: This titration method measures the amount of iodine liberated from potassium iodide by the peroxides present in the sample. The liberated iodine is then titrated with a standard sodium thiosulfate solution.[17][18][19][20]
-
Reagents:
-
Acetic acid-chloroform solvent (3:2 v/v).
-
Saturated potassium iodide (KI) solution.
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) standard solution.
-
1% Starch indicator solution.
-
-
Procedure:
-
Accurately weigh approximately 5 g of the tocopheryl linoleate sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for 1 minute.
-
Add 30 mL of deionized water and mix thoroughly.
-
Titrate with the 0.01 N Na₂S₂O₃ solution with constant shaking until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of starch indicator solution, which will produce a blue color.
-
Continue the titration until the blue color completely disappears. Record the volume of titrant used.
-
Perform a blank determination using the same procedure without the sample.
-
-
Calculation:
-
Peroxide Value (meq/kg) = ( (S - B) * N * 1000 ) / W
-
S = volume of Na₂S₂O₃ solution for the sample (mL)
-
B = volume of Na₂S₂O₃ solution for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
-
-
3. Acid Value (AV) Determination
-
Principle: This method determines the amount of free fatty acids in the sample by titrating with a standard solution of potassium hydroxide (KOH).[11][12][13][14]
-
Reagents:
-
Neutralized ethanol (95%).
-
Phenolphthalein indicator solution (1% in ethanol).
-
0.1 N Potassium hydroxide (KOH) standard solution.
-
-
Procedure:
-
Accurately weigh an appropriate amount of the tocopheryl linoleate sample into a 250 mL conical flask.
-
Add 50 mL of hot, neutralized ethanol and 1 mL of phenolphthalein indicator.
-
Heat the mixture in a water bath for about 15 minutes.
-
While hot, titrate with the 0.1 N KOH solution, shaking vigorously, until a faint pink color persists for at least 15 seconds.
-
-
Calculation:
-
Acid Value (mg KOH/g) = ( V * N * 56.1 ) / W
-
V = volume of KOH solution used (mL)
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH
-
W = Weight of the sample (g)
-
-
Visualizations
Caption: Primary degradation pathways of tocopheryl linoleate.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Effects of storage and handling conditions on concentrations of individual carotenoids, retinol, and tocopherol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. certified-laboratories.com [certified-laboratories.com]
- 5. Photostability tests according to ICH Q1B standard [ineltec.net]
- 6. How long can you store vitamins? Stability of tocopherols and tocotrienol during different storage conditions in broccoli and blueberries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. formulatorhub.com [formulatorhub.com]
- 8. researchgate.net [researchgate.net]
- 9. repository.lsu.edu [repository.lsu.edu]
- 10. prodhyg.com [prodhyg.com]
- 11. researchgate.net [researchgate.net]
- 12. fssai.gov.in [fssai.gov.in]
- 13. repository.seafdec.org [repository.seafdec.org]
- 14. xylem.com [xylem.com]
- 15. researchgate.net [researchgate.net]
- 16. aocs.org [aocs.org]
- 17. xylemanalytics.com [xylemanalytics.com]
- 18. iitg.ac.in [iitg.ac.in]
- 19. scribd.com [scribd.com]
- 20. thesciencenotes.com [thesciencenotes.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Navigating the Scale-Up of Tocopheryl Linoleate Production: A Technical Troubleshooting Guide
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of tocopheryl linoleate, the transition from laboratory to pilot or industrial scale can present a unique set of challenges. This technical support guide provides a comprehensive overview of common issues, troubleshooting strategies, and frequently asked questions to ensure a smooth and efficient scale-up process.
The synthesis of tocopheryl linoleate, an ester of vitamin E and linoleic acid, is a critical process in the development of various pharmaceutical and cosmetic products, prized for its antioxidant and emollient properties. However, scaling up this esterification reaction requires careful consideration of various factors to maintain product quality, yield, and process efficiency. This guide addresses key troubleshooting areas, from reaction optimization and impurity control to purification and analytical characterization.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up tocopheryl linoleate production?
Scaling up the synthesis of tocopheryl linoleate often introduces challenges that are not apparent at the lab scale. These can include:
-
Reaction Kinetics and Heat Management: Exothermic reactions can lead to localized overheating in large reactors, promoting side reactions and degradation of the product.
-
Mixing and Mass Transfer Limitations: Inadequate mixing can result in non-uniform reaction conditions, leading to incomplete conversion and inconsistent product quality.
-
Catalyst Efficiency and Recovery: The performance of catalysts can differ at a larger scale, and their efficient recovery and reuse become critical for process economics.
-
Solvent Handling and Recovery: Managing large volumes of solvents safely and efficiently, including their recovery and recycling, is a significant operational consideration.
-
Downstream Processing and Purification: Isolating and purifying large quantities of tocopheryl linoleate to the required specifications can be complex and energy-intensive.[1][2]
-
Impurity Profile Management: The types and levels of impurities may change with scale, necessitating robust analytical methods for their identification and control.[3][4]
Q2: How can I optimize the esterification reaction conditions for a large-scale batch?
Optimizing reaction conditions is crucial for maximizing yield and minimizing byproducts. Key parameters to consider include:
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of tocopherol and linoleic acid. A careful balance must be struck, often through controlled heating and efficient cooling systems.[5]
-
Catalyst Selection and Loading: Both chemical (e.g., acid catalysts) and enzymatic catalysts (e.g., lipases) can be used.[6] For chemical catalysts, it's important to optimize the loading to ensure high conversion without promoting side reactions. Enzymatic catalysis offers milder reaction conditions but may require longer reaction times and careful control of water activity.[6]
-
Reactant Molar Ratio: An excess of one reactant, typically the acyl donor, can be used to drive the reaction towards completion. However, this will necessitate a more rigorous purification step to remove the unreacted starting material.
-
Removal of Water: For esterification reactions that produce water as a byproduct, its efficient removal is essential to shift the equilibrium towards the product. This can be achieved through azeotropic distillation or the use of desiccants.
Q3: What are the typical side reactions to watch out for, and how can they be minimized?
During the synthesis of tocopheryl linoleate, several side reactions can occur, impacting the purity and yield of the final product. These include:
-
Oxidation: Both tocopherol and linoleic acid are susceptible to oxidation, especially at elevated temperatures and in the presence of oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Dehydration and Isomerization: Acid catalysts, in particular, can promote the dehydration of tocopherol and the isomerization of linoleic acid.[7] Careful selection of a milder catalyst or the use of enzymatic methods can mitigate these issues.[6]
-
Formation of Byproducts from Impurities: The purity of the starting materials is critical. Impurities in the tocopherol or linoleic acid can lead to the formation of undesired byproducts.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues that may arise during the scale-up of tocopheryl linoleate production.
| Problem | Potential Cause | Troubleshooting Action |
| Low Yield | Incomplete reaction. | - Optimize reaction time and temperature. - Increase catalyst loading. - Ensure efficient removal of water byproduct. |
| Degradation of reactants or product. | - Lower the reaction temperature. - Operate under an inert atmosphere to prevent oxidation. - Consider a milder catalyst. | |
| High Levels of Unreacted Starting Materials | Inefficient mixing in the reactor. | - Improve agitation speed and/or use a more appropriate impeller design for the reactor geometry. |
| Insufficient catalyst activity at scale. | - Evaluate catalyst stability and deactivation under process conditions. - Consider a higher catalyst loading or a more active catalyst. | |
| Product Discoloration (Yellowing/Browning) | Oxidation of tocopherol or linoleic acid. | - Purge the reactor with an inert gas before and during the reaction. - Add a suitable antioxidant to the reaction mixture. |
| Thermal degradation. | - Reduce the reaction temperature and/or time. - Ensure uniform heating of the reactor to avoid hotspots. | |
| Presence of Unexpected Impurities | Side reactions (e.g., dehydration, isomerization). | - Use a milder catalyst or switch to an enzymatic process.[6] - Optimize reaction conditions (lower temperature). |
| Contaminants in starting materials. | - Use high-purity tocopherol and linoleic acid. - Perform thorough analysis of raw materials before use.[3] | |
| Difficulties in Product Purification | Co-elution of product with impurities during chromatography. | - Optimize the chromatographic method (e.g., solvent system, stationary phase).[8] |
| High energy consumption during distillation. | - Consider alternative purification methods like solvent crystallization or molecular distillation.[2][6] |
Experimental Protocols
Enzymatic Esterification of Tocopherol with Linoleic Acid (Lab Scale)
-
Materials: α-tocopherol, linoleic acid, immobilized lipase (e.g., Novozym 435), and an organic solvent (e.g., n-hexane).
-
Procedure:
-
Dissolve equimolar amounts of α-tocopherol and linoleic acid in n-hexane in a sealed flask.
-
Add the immobilized lipase to the mixture (typically 5-10% by weight of the reactants).
-
Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with constant shaking.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using TLC or HPLC.
-
Once the reaction reaches completion, filter to remove the immobilized enzyme.
-
Evaporate the solvent under reduced pressure to obtain the crude tocopheryl linoleate.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Process: Workflows and Logic
To better understand the key decision-making processes in troubleshooting, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a troubleshooting logic tree.
Caption: A typical experimental workflow for the synthesis of tocopheryl linoleate.
References
- 1. JPH08500598A - Recovery of tocopherols and sterols - Google Patents [patents.google.com]
- 2. uic-gmbh.de [uic-gmbh.de]
- 3. researchgate.net [researchgate.net]
- 4. CN107202849B - Method for separating and determining vitamin E and impurities in preparation of vitamin E by HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Resolving co-elution issues in the chromatographic analysis of Vitamin E esters.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common co-elution issues encountered during the chromatographic analysis of Vitamin E and its esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the co-elution of Vitamin E esters in reverse-phase HPLC?
Co-elution, where two or more compounds exit the chromatography column at the same time, is a frequent challenge in the analysis of structurally similar Vitamin E esters.[1] The primary causes include:
-
Insufficient Selectivity of the Stationary Phase: Standard C18 columns, while widely used, may not provide enough selectivity to separate closely related esters like α-tocopheryl acetate and α-tocopheryl linoleate, or isomers such as β- and γ-tocopherols.[2][3]
-
Suboptimal Mobile Phase Composition: The strength and composition of the mobile phase are critical for achieving separation. An improperly optimized mobile phase may not create sufficient partitioning differences between the analytes and the stationary phase.[4]
-
Low Column Efficiency: Factors such as column aging, contamination, or improper packing can lead to broader peaks, which increases the likelihood of overlap.
-
High Analyte Concentration (Overload): Injecting a sample that is too concentrated can saturate the column, leading to peak distortion and co-elution.[2][5]
Q2: My α-tocopheryl acetate and α-tocopheryl propionate peaks are merged. How can I resolve them?
Resolving these closely related esters requires a systematic approach to method development. Key strategies include:
-
Modify the Mobile Phase: Adjusting the solvent strength is the first step. In reverse-phase HPLC, this typically means decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase. This increases analyte retention, providing more time for separation to occur.[1]
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation. These solvents interact differently with both the analytes and the stationary phase.
-
Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although its effect can vary. It's crucial to ensure temperature is controlled and stable.[6]
-
Consider a Different Stationary Phase: If mobile phase optimization is insufficient, switching to a column with different selectivity is recommended. A C30 column, for instance, offers enhanced shape selectivity for lipophilic molecules like Vitamin E and can often resolve isomers and esters that co-elute on a C18 column.[7][8]
Q3: I am observing peak tailing or fronting, which is causing overlap. What should I do?
Poor peak shape is a common culprit for apparent co-elution.
-
Peak Tailing often indicates secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols. This can be addressed by using a highly deactivated (end-capped) column or by adding a competitive agent, like a small amount of acid, to the mobile phase.[2]
-
Peak Fronting is typically a sign of column overload. To fix this, reduce the injection volume or dilute the sample concentration.[2][5]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Co-elution
This workflow provides a step-by-step process for identifying and fixing co-elution issues.
Caption: A flowchart for systematically troubleshooting co-elution issues.
Guide 2: Relationship Between Chromatographic Parameters and Resolution
Understanding how different parameters affect separation is key to effective troubleshooting.
Caption: Relationship between key parameters and chromatographic resolution.
Data Presentation
Table 1: Comparison of Stationary Phases for Tocopherol Isomer Separation
The choice of stationary phase significantly impacts the resolution of structurally similar tocopherols. C30 columns often provide superior selectivity compared to standard C18 phases for these compounds.[8]
| Stationary Phase | Typical Mobile Phase | Resolution of β- and γ-tocopherol | Key Advantage |
| C18 | Methanol/Water or Acetonitrile/Water | Often co-elute or have poor resolution[2][3] | General purpose, good for many reverse-phase applications. |
| C30 | Methanol/tert-Butyl methyl ether (95:5 v/v)[7] | Baseline resolution is achievable[8] | Enhanced shape selectivity for long-chain, lipophilic molecules.[8] |
| PFP (Pentafluorophenyl) | Methanol/Acetonitrile/Water | Can provide alternative selectivity to C18[3] | Offers different interaction mechanisms (π-π, dipole-dipole). |
| Chiral Phases | Hexane or Acetonitrile-based | Separates stereoisomers (e.g., RRR- vs. all-rac-α-tocopherol)[9] | Essential for enantiomeric purity analysis.[9] |
Experimental Protocols
Protocol 1: Method Development for Resolving Co-eluting Vitamin E Esters
This protocol outlines a general procedure for optimizing an HPLC method to separate co-eluting Vitamin E esters (e.g., α-tocopheryl acetate and α-tocopheryl linoleate) on a C18 column before proceeding to a more selective column.
1. Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Methanol/Water (98:2 v/v).[10][11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve standards in the mobile phase or a compatible solvent like methanol to a concentration of approximately 10-20 µg/mL.
2. Optimization Steps:
-
Step 2.1: Adjust Mobile Phase Strength:
-
If peaks are co-eluting and eluting early, decrease the organic solvent percentage.
-
Prepare mobile phases with decreasing methanol content: 95:5, 93:7, and 90:10 (Methanol:Water).
-
Equilibrate the column with at least 10 column volumes of the new mobile phase before each injection.
-
Analyze the resolution between the target peaks for each condition.
-
-
Step 2.2: Change Organic Modifier:
-
If resolution is still poor, switch the organic modifier.
-
Prepare a mobile phase of Acetonitrile/Water (e.g., 90:10 v/v) and repeat the analysis. Acetonitrile often provides different selectivity than methanol.
-
-
Step 2.3: Introduce Gradient Elution:
-
If isocratic elution fails, a gradient can help resolve closely eluting peaks while keeping the run time reasonable.
-
Start with a shallow gradient. For example: begin with 90% Methanol, ramp to 100% Methanol over 10 minutes, and hold for 5 minutes.[12]
-
-
Step 2.4: Evaluate a Different Stationary Phase:
-
If the above steps do not provide baseline resolution (Rs > 1.5), the column chemistry is likely not selective enough.
-
Switch to a C30 column (e.g., 4.6 x 150 mm, 5 µm) and start with a mobile phase of Methanol/tert-Butyl methyl ether (95:5 v/v).[7] This phase is known to provide excellent selectivity for Vitamin E isomers and related compounds.[8]
-
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of mobile phase on resolution of the isomers and homologues of tocopherols on a triacontyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. Chromatographic Separation of Vitamin E Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. Liquid chromatography as candidate reference method for the determination of vitamins A and E in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the long-term stability of tocopheryl linoleate formulations.
Technical Support Center: Tocopheryl Linoleate Formulation Stability
Welcome to the technical support center for tocopheryl linoleate formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term stability of tocopheryl linoleate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My tocopheryl linoleate formulation is showing signs of degradation (e.g., color change, off-odor, viscosity changes). What are the primary causes?
A1: The primary cause of tocopheryl linoleate degradation is oxidation, though hydrolysis can also occur under certain conditions. Tocopheryl linoleate, an ester of vitamin E and linoleic acid, is susceptible to degradation through several mechanisms:
-
Oxidation: This is the most common degradation pathway. The unsaturated linoleic acid moiety is prone to attack by free radicals, leading to the formation of hydroperoxides.[1][2] These initial products can then break down into a variety of secondary oxidation products, such as aldehydes and ketones, which often cause off-odors and color changes. Factors that accelerate oxidation include exposure to oxygen, light (especially UV), heat, and the presence of transition metal ions (e.g., iron, copper).[3]
-
Hydrolysis: The ester bond linking tocopherol and linoleic acid can be cleaved through hydrolysis, yielding free tocopherol and free linoleic acid. This reaction is typically catalyzed by strong acids or bases and is accelerated at elevated temperatures. While tocopheryl esters are generally more stable against oxidation than free tocopherol, the released free linoleic acid is highly susceptible to rapid oxidation.[4][5]
-
Physical Instability: In emulsion-based formulations, physical instability such as coalescence, flocculation, or creaming can occur.[6] These processes can reduce the shelf-life and efficacy of the product by altering its physical structure and appearance.[7]
Q2: How can I prevent oxidative degradation in my tocopheryl linoleate formulation?
A2: A multi-faceted approach is essential for preventing oxidation:
-
Incorporate Antioxidants: Adding antioxidants is the most effective strategy.
-
Primary (Chain-breaking) Antioxidants: These donate a hydrogen atom to quench free radicals. Examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and mixed tocopherols.[8]
-
Synergistic Antioxidants: These regenerate primary antioxidants. Ascorbic acid (Vitamin C) and its derivatives can regenerate tocopherol from its radical form, creating a powerful synergistic effect.[8]
-
Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) and citric acid bind metal ions that can catalyze oxidation reactions.
-
-
Control Environmental Factors:
-
Oxygen: Manufacture and package the formulation under an inert atmosphere (e.g., nitrogen) to minimize oxygen exposure. Use packaging with low oxygen permeability.
-
Light: Use opaque or amber-colored packaging to protect the formulation from light, particularly UV radiation, which can initiate oxidative chain reactions.[3]
-
Temperature: Store formulations at controlled, cool temperatures. Elevated temperatures accelerate the rate of all chemical degradation reactions.[3][9]
-
-
Optimize pH: For aqueous-based formulations like emulsions, maintaining an optimal pH (typically in the slightly acidic to neutral range) can help minimize both hydrolysis and oxidation rates.
Q3: My oil-in-water (O/W) emulsion containing tocopheryl linoleate is showing phase separation. What are the potential causes and solutions?
A3: Phase separation in O/W emulsions is a sign of physical instability. The primary causes include:
-
Inappropriate Emulsifier: The type and concentration of the emulsifier are critical. The Hydrophile-Lipophile Balance (HLB) of the emulsifier system must be optimized for the oil phase. A combination of emulsifiers often provides better stability than a single one.
-
Droplet Growth: Over time, emulsion droplets can grow via coalescence (merging of droplets) or Ostwald ripening (growth of larger droplets at the expense of smaller ones).[6] This can be exacerbated by temperature fluctuations.
-
Incorrect Homogenization: Insufficient energy during homogenization can result in large, non-uniform droplets that are inherently less stable.
Solutions:
-
Emulsifier Selection: Re-evaluate your emulsifier system. For O/W emulsions, non-ionic surfactants like polysorbates (e.g., Tween 80) are common.[6] Natural surfactants like Quillaja saponin have also been shown to be effective.[10]
-
Optimize Homogenization: Increase homogenization time or pressure to reduce the mean droplet diameter. Smaller, more uniform droplets (typically <500 nm) lead to more stable emulsions.[10]
-
Add Stabilizers: Incorporate hydrocolloids (e.g., xanthan gum, carbomer) into the aqueous phase. These increase the viscosity of the continuous phase, which slows down droplet movement and reduces the rate of creaming and coalescence.
Q4: What analytical methods should I use to monitor the stability of my tocopheryl linoleate formulation?
A4: A comprehensive stability testing program should include methods to assess both chemical and physical stability.
-
Chemical Stability (Quantification of Active Ingredient):
-
Oxidative Stability:
-
Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides). An increase in PV indicates ongoing oxidation.
-
p-Anisidine Value (AV): Measures secondary oxidation products (aldehydes). This is often used in conjunction with PV to give a total oxidation (TOTOX) value.
-
Conjugated Dienes: The formation of conjugated dienes in the linoleate moiety can be monitored spectrophotometrically (at ~234 nm) as an early indicator of oxidation.[15]
-
-
Physical Stability (for Emulsions):
-
Visual Observation: Check for phase separation, creaming, or changes in color and odor.[16]
-
Microscopy: Observe droplet size and morphology.
-
Particle Size Analysis: Use techniques like dynamic light scattering (DLS) to monitor changes in mean droplet size and polydispersity index (PDI) over time.[17]
-
Rheological Measurements: Monitor changes in viscosity to detect alterations in the formulation's structure.[7][16]
-
Quantitative Data Summary
Table 1: Impact of Temperature on α-Tocopherol Degradation Data adapted from studies on α-tocopherol, which is structurally related and exhibits similar thermal degradation patterns.
| Temperature (°C) | Holding Time (hours) | % Degradation (Free α-Tocopherol Oil) |
| 40 | 6 | ~5% |
| 60 | 6 | ~10% |
| 120 | 6 | ~30% |
| 180 | 6 | >80% |
(Source: Adapted from experimental data on thermal degradation kinetics.[3])
Table 2: Effect of Antioxidants on the Stability of Linoleate Esters Illustrative data showing the inhibitory effect of antioxidants on hydroperoxide decomposition, a key step in oxidation.
| System | Incubation Time (hours) | % Hydroperoxide Decomposed |
| Methyl Linoleate Hydroperoxides (Control) | 48 | 100% |
| + α-Tocopherol (equimolar) | 280 | ~6-7% |
| + Trolox (equimolar) | 280 | ~6-7% |
(Source: Adapted from studies on the decomposition of methyl linoleate hydroperoxides.[1])
Experimental Protocols
Protocol 1: HPLC Method for Quantification of Tocopheryl Linoleate
This protocol provides a general framework for a stability-indicating HPLC method.
-
Objective: To quantify the concentration of tocopheryl linoleate in a formulation and separate it from potential degradation products.
-
Instrumentation & Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of methanol and isopropanol (e.g., 25:75 v/v) or a gradient with methanol/water.[12] A common mobile phase is n-hexane:2-propanol (99:1 v/v) for normal-phase separation.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Injection Volume: 20 µL.[13]
-
Detection Wavelength: 292 nm for tocopheryl esters.[13]
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation.
-
Extract the tocopheryl linoleate using a suitable solvent like hexane or methanol. For emulsions, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering excipients.
-
Dilute the extract to a concentration within the calibration curve range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of standard solutions of tocopheryl linoleate of known concentrations (e.g., 10-250 µg/mL).[13]
-
Inject the standards and construct a calibration curve by plotting peak area against concentration.
-
-
Analysis & Calculation:
-
Inject the prepared sample solution.
-
Identify the tocopheryl linoleate peak by its retention time compared to the standard.
-
Quantify the amount using the calibration curve. Stability is assessed by comparing the initial concentration (T=0) with concentrations at various time points under specific storage conditions.
-
Protocol 2: Forced Degradation Study
Forced degradation (stress testing) is crucial for developing a stability-indicating method and understanding degradation pathways.[18][19] The goal is to achieve 5-20% degradation of the active substance.[18]
-
Objective: To intentionally degrade the tocopheryl linoleate formulation under various stress conditions to identify potential degradation products and validate the analytical method's specificity.
-
Stress Conditions (as per ICH guidelines): [19]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 2-8 hours.
-
Oxidative Degradation: Treat the sample with 3-6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance or formulation to dry heat (e.g., 80-100°C) for 24-48 hours.
-
Photodegradation: Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Procedure:
-
For each condition, prepare a stressed sample and a control sample (stored under normal conditions).
-
After the designated stress period, neutralize the acid/base-stressed samples.
-
Prepare all samples for HPLC analysis as described in Protocol 1.
-
-
Analysis:
-
Analyze all stressed samples by HPLC.
-
Confirm that the analytical method can separate the intact tocopheryl linoleate peak from all degradation product peaks. Use a DAD detector to check for peak purity, ensuring that the parent peak is spectrally pure and not co-eluting with any degradants.[20]
-
Visualizations
Caption: Troubleshooting logic for formulation instability.
Caption: Key degradation pathways for tocopheryl linoleate.
Caption: Workflow for HPLC stability method development.
References
- 1. Effect of alpha-tocopherol and Trolox on the decomposition of methyl linoleate hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. prodhyg.com [prodhyg.com]
- 5. extension.okstate.edu [extension.okstate.edu]
- 6. Stabilization of vitamin E-enriched nanoemulsions: influence of post-homogenization cosurfactant addition [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijstm.com [ijstm.com]
- 10. researchgate.net [researchgate.net]
- 11. aocs.org [aocs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidative stability of oil-in-water emulsions with α-tocopherol, charged emulsifier, and different oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Lipids and Emulsifiers on the Physicochemical and Sensory Properties of Cosmetic Emulsions Containing Vitamin E | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. longdom.org [longdom.org]
- 19. medcraveonline.com [medcraveonline.com]
- 20. discovery.researcher.life [discovery.researcher.life]
Overcoming challenges in the purification of synthesized tocopheryl linoleate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of tocopheryl linoleate.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the purification of synthesized tocopheryl linoleate.
Q1: My reaction yield of tocopheryl linoleate is low. What are the potential causes and solutions?
A1: Low yields in the esterification of tocopherol with linoleic acid can stem from several factors. A common chemical method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1] Yields for similar esterifications have been reported in the range of 38-41%.[1]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has proceeded for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] |
| - Reagent Stoichiometry: Optimize the molar ratios of tocopherol, linoleic acid, DCC, and DMAP. An excess of the acylating agent may be necessary. | |
| - Temperature: While the reaction is typically carried out at room temperature, gentle heating might be required. However, be cautious as higher temperatures can promote side reactions.[2] | |
| Moisture in Reaction | - Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the activated linoleic acid intermediate. Use anhydrous solvents and ensure all glassware is thoroughly dried.[1] |
| Reagent Quality | - Purity of Reactants: Use high-purity tocopherol and linoleic acid. Impurities can interfere with the reaction. |
| - DCC/DMAP Activity: Ensure the DCC and DMAP are of high quality and have not degraded. | |
| Side Reactions | - Oxidation: Tocopherol and linoleic acid are susceptible to oxidation.[2] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| - DCC Byproduct Formation: The formation of dicyclohexylurea (DCU) is an inherent part of the DCC-mediated coupling. Incomplete removal of DCU can complicate purification and affect yield calculations. |
Q2: I am having difficulty removing unreacted tocopherol and linoleic acid from my product.
A2: Separation of the non-polar tocopheryl linoleate from the similarly non-polar starting materials can be challenging. Column chromatography is a standard and effective method for this purification.[1]
Troubleshooting Purification by Column Chromatography:
| Issue | Suggested Solution |
| Poor Separation on Silica Gel Column | - Solvent System (Mobile Phase): The choice of eluent is critical. A non-polar solvent system is required. Start with a low polarity mobile phase (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like diethyl ether or ethyl acetate.[1] A gradient elution will likely be necessary to first elute the less polar product and then the more polar starting materials. |
| - Column Packing: Ensure the silica gel column is packed uniformly to avoid channeling, which leads to poor separation. | |
| - Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent and load it onto the column in a concentrated band. Overloading the column will result in poor separation. | |
| Co-elution of Product and Impurities | - TLC Analysis: Before running a large-scale column, optimize the separation on a TLC plate using different solvent systems to find the one that gives the best separation between tocopheryl linoleate, tocopherol, and linoleic acid.[1] |
| - Fraction Collection: Collect small fractions from the column and analyze them by TLC to identify the pure product fractions before combining them. |
Q3: My purified tocopheryl linoleate appears to be degrading over time. What could be the cause and how can I prevent it?
A3: Tocopheryl linoleate, containing an unsaturated fatty acid chain, is susceptible to oxidation.[2] The ester bond can also be prone to hydrolysis under certain conditions.
Preventing Degradation:
| Degradation Pathway | Prevention Strategy |
| Oxidation | - Inert Atmosphere: Store the purified product under an inert atmosphere (nitrogen or argon). |
| - Low Temperature: Store at low temperatures (e.g., -20°C) to slow down the rate of oxidation. | |
| - Light Protection: Protect from light by storing in amber vials or wrapping the container in aluminum foil. | |
| - Antioxidants: Consider the addition of a suitable antioxidant if the end-use allows. | |
| Hydrolysis | - Anhydrous Conditions: Ensure the final product is free from water and store it in a dry environment. |
| - pH Control: Avoid exposure to acidic or basic conditions which can catalyze hydrolysis.[3] |
Q4: How can I confirm the purity of my synthesized tocopheryl linoleate?
A4: A combination of chromatographic and spectroscopic techniques is recommended for purity assessment.
Purity Analysis Methods:
| Technique | Purpose |
| Thin Layer Chromatography (TLC) | A quick and simple method to qualitatively assess the presence of starting materials and byproducts.[1] |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative information on the purity of the sample. Both normal-phase and reverse-phase HPLC can be used.[4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the synthesized ester and can detect impurities. 1H and 13C NMR are valuable tools.[6] |
| Infrared (IR) Spectroscopy | Confirms the presence of the ester functional group and the disappearance of the hydroxyl group from tocopherol.[7] |
Experimental Protocols
1. Synthesis of Tocopheryl Linoleate via DCC/DMAP Esterification
This protocol is based on the general method for esterifying alcohols with carboxylic acids using DCC and DMAP.
Materials:
-
α-Tocopherol
-
Linoleic Acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve α-tocopherol (1 equivalent) and linoleic acid (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution and stir.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the tocopherol/linoleic acid mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the precipitate with a small amount of DCM.
-
Combine the filtrate and washings and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
2. Purification by Column Chromatography
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude tocopheryl linoleate in a minimal amount of hexane.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the concentration of ethyl acetate.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified tocopheryl linoleate.
3. HPLC Analysis for Purity Assessment
Conditions for Reverse-Phase HPLC: [4]
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 100% Methanol
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 292 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Visualizations
Caption: Workflow for the synthesis and purification of tocopheryl linoleate.
Caption: Troubleshooting decision tree for tocopheryl linoleate purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-free synthesis of phytosterol linoleic acid esters at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Shape selectivity of C30 phases for RP-HPLC separation of tocopherol isomers and correlation with MAS NMR data from suspended stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-dimensional and two-dimensional 1H- and 13C-nuclear magnetic resonance (NMR) analysis of vitamin E raw materials or analytical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Identifying and minimizing impurities in commercial-grade tocopheryl linoleate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial-grade tocopheryl linoleate.
Troubleshooting Guides
Problem: Unexpected Peaks in HPLC Analysis
Possible Causes & Solutions
-
Contamination from Solvents or Glassware:
-
Solution: Run a blank analysis with just your mobile phase and injection solvent to check for contaminant peaks. Ensure all glassware is scrupulously clean. Use high-purity, HPLC-grade solvents.
-
-
Presence of Tocopherol Isomers:
-
Solution: Commercial tocopherol used in synthesis is often a mix of α-, β-, γ-, and δ-tocopherol.[1][2] These may not have fully reacted or could be present as corresponding linoleate esters. Use a well-characterized reference standard of α-tocopheryl linoleate to confirm the retention time of your main peak. If other isomer peaks are suspected, obtain their respective standards for comparison.
-
-
Oxidation/Degradation Products:
-
Solution: Tocopheryl linoleate is susceptible to oxidation.[3] Common degradation products include tocopheryl quinone and tocopherone.[4] Protect your sample from light and heat, and blanket with an inert gas like nitrogen or argon. Consider using an antioxidant in your sample matrix if appropriate for your analysis. LC-MS/MS analysis can help in identifying the mass of the unknown peaks, aiding in their identification as oxidation products.
-
-
Residual Reactants or Byproducts from Synthesis:
-
Solution: Unreacted linoleic acid, tocopherol, or synthesis reagents like catalysts may be present. If you have access to the synthesis process details, you can inject standards of the starting materials to check for their presence. Hydroquinone can be an impurity from the synthesis of tocopherol.[1][5]
-
Problem: Poor Peak Shape (Tailing or Fronting) in HPLC
Possible Causes & Solutions
-
Column Overload:
-
Solution: Dilute your sample and reinject. If peak shape improves, you were likely overloading the column.
-
-
Inappropriate Mobile Phase pH:
-
Solution: If residual free linoleic acid is present, it can interact with the stationary phase. A small amount of a weak acid (e.g., 0.1% formic or acetic acid) in the mobile phase can improve the peak shape of acidic impurities.
-
-
Column Degradation:
-
Solution: The stationary phase of the HPLC column can degrade over time. Try flushing the column with a strong solvent or, if necessary, replace the column.
-
Frequently Asked Questions (FAQs)
1. What are the common impurities in commercial-grade tocopheryl linoleate?
Common impurities can be categorized as:
-
Process-Related Impurities: Residual starting materials such as different isomers of tocopherol (α, β, γ, δ) and linoleic acid.[1][2] Byproducts from the synthesis process, including hydroquinone which can be a contaminant from the synthesis of tocopherol.[1][5]
-
Oxidation Products: Due to its antioxidant nature, tocopheryl linoleate can oxidize. Common oxidation products include tocopheryl quinone, tocopherone, and various dimers.[3][4]
-
Degradation Products: Other degradation products can form depending on storage conditions (e.g., exposure to light, heat, or incompatible excipients).
2. How can I identify the impurities in my sample?
A multi-step approach is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for analyzing tocopherols and their esters.[6] Both normal-phase and reversed-phase HPLC can be used. A diode array detector (DAD) or UV detector is often employed.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS/MS) provides molecular weight information, which is invaluable for identifying unknown impurity peaks.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used for the analysis of tocopherols and their derivatives.[4][7]
-
Reference Standards: Comparing the retention times and spectral data of your sample peaks with certified reference standards of potential impurities is the most definitive way to identify them.
3. What strategies can I employ to minimize impurities?
-
Procurement: Source high-purity starting materials (tocopherol and linoleic acid) with a well-defined isomeric profile.
-
Synthesis: If synthesizing in-house, optimize reaction conditions to minimize side reactions and oxidation. This includes using an inert atmosphere, controlling temperature, and using appropriate catalysts.
-
Purification: Employ purification techniques such as column chromatography or crystallization to remove unreacted starting materials and byproducts.[4]
-
Storage and Handling: Store tocopheryl linoleate in well-sealed containers, protected from light and heat, and under an inert atmosphere to prevent oxidation.
4. Are there any known safety concerns with the impurities?
While tocopheryl linoleate is generally considered safe for use in many applications, some impurities can be problematic. For example, hydroquinone is a known skin irritant and its presence is often regulated.[1] The toxicological profiles of various oxidation and degradation products may not be well-characterized, making it important to minimize their levels.
Data Presentation
Table 1: Common Impurities in Commercial-Grade Tocopheryl Linoleate
| Impurity Class | Specific Impurity Example | Typical Analytical Method | Potential Origin |
| Process-Related | Free Tocopherols (α, γ, δ isomers) | HPLC-UV/FLD, LC-MS/MS | Unreacted starting material |
| Free Linoleic Acid | HPLC-UV, GC-FID | Unreacted starting material | |
| Hydroquinone | HPLC-UV, LC-MS/MS | Impurity in synthetic tocopherol[1] | |
| Oxidation Products | α-Tocopheryl Quinone | HPLC-UV, LC-MS/MS | Oxidation of tocopheryl moiety[4] |
| α-Tocopherone | HPLC-UV, LC-MS/MS | Oxidation of tocopheryl moiety[4] | |
| Tocopherol Dimers | SEC-HPLC, LC-MS | Oxidation/degradation byproduct[3] |
Table 2: Representative HPLC-UV Purity Analysis Data
| Sample Lot | Tocopheryl Linoleate (% Area) | Free Tocopherol (% Area) | Tocopheryl Quinone (% Area) | Unknown Impurities (% Area) |
| Lot A | 98.5% | 0.8% | 0.3% | 0.4% |
| Lot B | 97.2% | 1.5% | 0.6% | 0.7% |
| Lot C (Forced Degradation) | 92.1% | 1.8% | 4.5% | 1.6% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
-
Objective: To determine the purity of tocopheryl linoleate and quantify known impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Acetonitrile (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 284 nm.[8]
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh about 50 mg of the sample and dissolve in 50 mL of methanol.[8]
-
Standard Preparation: Prepare standards of tocopheryl linoleate, free tocopherol, and other known impurities in methanol.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject a blank (methanol) to ensure a clean baseline.
-
Inject the standards to determine their retention times.
-
Inject the sample solution.
-
Calculate the percentage area of each peak to determine the relative purity.
-
Protocol 2: LC-MS/MS for Impurity Identification
-
Objective: To identify unknown peaks observed during HPLC analysis.
-
Instrumentation: LC-MS/MS system.
-
LC Conditions: Use the same HPLC method as in Protocol 1 or a gradient method for better separation. A common gradient might be from 80% methanol in water to 100% methanol over 20 minutes.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).
-
Scan Mode: Full scan to detect all ions, followed by product ion scan (MS/MS) of the parent ions of interest to obtain fragmentation patterns.
-
-
Procedure:
-
Perform an LC-MS run of the sample in full scan mode.
-
Identify the mass-to-charge ratio (m/z) of the unknown peaks.
-
Propose potential structures based on the m/z (e.g., adding an oxygen atom for oxidation products).
-
Perform a subsequent LC-MS/MS run, targeting the parent ions of the unknown peaks to obtain fragmentation spectra.
-
Compare the fragmentation patterns with literature data or fragmentation prediction software to confirm the identity of the impurities.
-
Visualizations
Caption: Workflow for the identification and quantification of impurities.
Caption: Relationship between impurity sources and minimization strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. cir-safety.org [cir-safety.org]
- 3. The oxidation products from two kinds of tocopherols co-existing in autoxidation system of methyl linoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ewg.org [ewg.org]
- 6. aocs.org [aocs.org]
- 7. mdpi.com [mdpi.com]
- 8. Method of Analysis for Vitamin E or Tocopheryl Acetate | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Tocopheryl Linoleate Quantification in Cosmetics
For researchers, scientists, and drug development professionals in the cosmetics industry, accurate quantification of active ingredients is paramount for ensuring product quality, efficacy, and safety. Tocopheryl linoleate, an ester of vitamin E and linoleic acid, is a key ingredient valued for its antioxidant and emollient properties. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for its quantification. This guide provides a comprehensive comparison of the HPLC method with other analytical techniques, supported by experimental data, and includes a detailed protocol for its validation.
Comparative Analysis of Analytical Methods
While HPLC is a dominant method, other techniques can be employed for the quantification of vitamin E derivatives. The choice of method often depends on factors such as the complexity of the cosmetic matrix, required sensitivity, and available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV/DAD | Chromatographic separation based on polarity, followed by UV-Vis detection. | High specificity, good precision and accuracy, widely available, suitable for routine analysis. | Can be time-consuming, requires skilled operators, potential for matrix interference. | >0.999 | 97-103% | < 2% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity, provides structural information. | Requires derivatization for non-volatile compounds like tocopheryl linoleate, high instrument cost. | >0.99 | 95-105% | < 5% |
| Spectrophotometry (UV-Vis) | Measures the absorbance of UV-Vis light by the analyte. | Simple, rapid, and inexpensive. | Low specificity, prone to interference from other UV-absorbing compounds in the cosmetic matrix. | >0.99 | 85-115% | < 10% |
| Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) | Uses a supercritical fluid as the mobile phase for separation, coupled with mass spectrometry. | Fast analysis, reduced organic solvent consumption, high sensitivity.[1] | High instrument cost, less commonly available. | >0.99 | 96-104% | < 3% |
HPLC Method Validation: A Detailed Protocol
Method validation is crucial to ensure that the analytical method is reliable, reproducible, and suitable for its intended purpose. The following is a typical workflow for the validation of an HPLC method for tocopheryl linoleate quantification.
Caption: Workflow for HPLC Method Validation.
Experimental Protocol: HPLC Quantification of Tocopheryl Linoleate
This protocol outlines a reversed-phase HPLC (RP-HPLC) method with UV detection, a common approach for analyzing lipophilic compounds like tocopheryl linoleate in cosmetic emulsions.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of methanol and water, for instance, methanol:water (97:3 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Approximately 285 nm, which is a common wavelength for tocopherol derivatives.
2. Preparation of Standards and Samples:
-
Standard Stock Solution: Accurately weigh and dissolve tocopheryl linoleate standard in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 5-100 µg/mL).
-
Sample Preparation:
-
Accurately weigh a known amount of the cosmetic product (e.g., 1 g) into a volumetric flask.
-
Disperse the sample in a suitable solvent system. For emulsions, a solvent extraction is necessary. A common approach involves using a mixture of an alcohol (like isopropanol or methanol) and a non-polar solvent (like hexane) to break the emulsion and extract the analyte.[3]
-
Vortex and sonicate the mixture to ensure complete extraction.
-
Centrifuge the mixture to separate the phases and remove any precipitated excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
-
3. Validation Parameters:
The following parameters should be assessed according to ICH (International Council for Harmonisation) guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a placebo (cosmetic base without tocopheryl linoleate) and showing no interfering peaks at the retention time of the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The linearity is evaluated by the correlation coefficient (R²) of the regression line, which should ideally be >0.999.
-
Accuracy: The closeness of the test results to the true value. It is typically determined by spike and recovery experiments, where a known amount of tocopheryl linoleate is added to a placebo matrix and the percentage of recovery is calculated. Recoveries in the range of 98-102% are generally considered acceptable.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (%RSD).
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. The %RSD for precision studies should typically be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is the concentration that can be reliably measured and is often the lowest point on the calibration curve.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). This provides an indication of its reliability during normal usage.
Conclusion
The validation of an HPLC method for the quantification of tocopheryl linoleate in cosmetics is a critical step in ensuring product quality and regulatory compliance. While other analytical methods exist, HPLC with UV detection offers a balance of specificity, accuracy, and accessibility that makes it highly suitable for routine quality control in the cosmetics industry. A thoroughly validated method, following the detailed protocol and validation parameters outlined in this guide, will provide reliable and reproducible data, ultimately contributing to the development of safe and effective cosmetic products.
References
Comparative study of the antioxidant activity of tocopheryl linoleate and tocopheryl acetate.
For Immediate Release
A detailed comparative study reveals nuances in the antioxidant performance of two common vitamin E esters, tocopheryl linoleate and tocopheryl acetate. This report provides researchers, scientists, and drug development professionals with a side-by-side analysis of their free-radical scavenging capabilities, supported by experimental data and detailed methodologies.
Tocopheryl linoleate and tocopheryl acetate, both stable ester derivatives of α-tocopherol (Vitamin E), are widely utilized in pharmaceutical and cosmetic formulations for their potential antioxidant benefits. While both are recognized as provitamins that require conversion to the active α-tocopherol form to exert their primary antioxidant effects within biological systems, their inherent activities and performance in various in vitro assays show notable differences. This guide delves into a comparative study of their antioxidant activities, presenting key quantitative data, experimental protocols, and the underlying mechanisms of action.
Quantitative Comparison of Antioxidant Activity
The direct free-radical scavenging activity of tocopheryl linoleate and tocopheryl acetate has been evaluated using various in vitro methods. The following table summarizes the key findings from a study employing Electron Spin Resonance (ESR) spectroscopy to measure the inhibition of free radicals generated by photoirradiated pheomelanin. It is important to note that in standard chemical assays like the DPPH and chemiluminescence methods, tocopheryl acetate has been shown to exhibit no antioxidant activity, as these assays lack the necessary enzymes for its hydrolysis to the active α-tocopherol.
| Antioxidant Assay | Tocopheryl Linoleate | Tocopheryl Acetate | Reference Compound (α-Tocopherol) |
| Electron Spin Resonance (ESR) Spectroscopy | |||
| Concentration | 1% | 0.5% | 0.05% |
| % Inhibition of Free Radicals | 25.6%[1] | 23.9%[1] | 16.2%[1] |
| DPPH Radical Scavenging Assay | No direct comparative data found | No activity observed[2] | Active |
| Chemiluminescence Assay | No direct comparative data found | No activity observed[2] | Active |
Note: The differing concentrations for maximum inhibition in the ESR study highlight the complexities in making a direct potency comparison without a full dose-response curve.
Mechanism of Action: A Tale of Two Esters
Both tocopheryl linoleate and tocopheryl acetate function as "provitamins." Their antioxidant potential is realized upon enzymatic hydrolysis in the skin or body, which cleaves the ester bond and releases the active α-tocopherol. This active form can then participate in the antioxidant cascade.
The primary antioxidant mechanism of α-tocopherol involves the donation of a hydrogen atom from the hydroxyl group on its chromanol ring to neutralize lipid peroxyl radicals.[1][3] This action terminates the chain reaction of lipid peroxidation, a key process in cellular damage. The resulting tocopheryl radical is relatively stable and can be regenerated back to its active form by other antioxidants like vitamin C.
Figure 1: Conversion of Vitamin E esters to active α-tocopherol and its antioxidant cycle.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are the protocols for the key assays mentioned in this guide.
Electron Spin Resonance (ESR) Spectroscopy for Free Radical Scavenging
Objective: To directly detect and quantify the scavenging of free radicals by the test compounds.
Methodology:
-
Free Radical Generation: Pheomelanin is photoirradiated to produce a steady stream of free radicals.
-
Sample Preparation: Tocopheryl linoleate and tocopheryl acetate are prepared at various concentrations in a suitable solvent.
-
ESR Measurement: The test sample is mixed with the pheomelanin suspension and immediately transferred to a quartz flat cell for ESR analysis. The ESR spectrometer is set to detect the specific signal of the generated free radicals.
-
Data Analysis: The intensity of the ESR signal in the presence of the test compound is compared to that of a control (without the antioxidant). The percentage of inhibition is calculated as: % Inhibition = [(Signal Intensity_Control - Signal Intensity_Sample) / Signal Intensity_Control] x 100
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To measure the capacity of an antioxidant to donate a hydrogen atom or electron to neutralize the stable DPPH radical.
Methodology:
-
Reagent Preparation: A stock solution of DPPH in methanol or ethanol is prepared, which has a deep purple color.
-
Sample Preparation: Serial dilutions of the test compounds are prepared in the same solvent.
-
Reaction: A fixed volume of the DPPH solution is added to the test sample dilutions and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.
-
Data Analysis: The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] x 100
Ferric Reducing Antioxidant Power (FRAP) Assay
Objective: To measure the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Methodology:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing an acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O. This reagent should be prepared fresh.
-
Sample Preparation: The test compounds are dissolved in a suitable solvent.
-
Reaction: The FRAP reagent is pre-warmed to 37°C. The test sample is then added to the FRAP reagent and incubated at 37°C for a defined period (e.g., 4 minutes). The reduction of the ferric-TPTZ complex to the ferrous form results in the formation of an intense blue color.
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at a wavelength of approximately 593 nm.
-
Data Analysis: A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox. The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve and is typically expressed as micromolar equivalents of the standard.
Figure 2: General experimental workflow for comparing antioxidant activity.
Conclusion
References
A Comparative Guide to the In Vitro Skin Penetration of Tocopheryl Linoleate and α-Tocopherol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro skin penetration of α-tocopherol, the most biologically active form of Vitamin E, and its ester derivative, tocopheryl linoleate. While direct comparative quantitative data from a single study is limited in the available literature, this document synthesizes findings from multiple studies to offer insights into their relative skin permeation profiles. The guide details the experimental methodologies commonly employed for such assessments and presents available quantitative data to facilitate a scientific comparison.
Executive Summary
α-Tocopherol is a potent lipophilic antioxidant, but its instability can limit its formulation in topical products. Tocopheryl esters, such as tocopheryl linoleate, are often used as more stable pro-drugs. In vitro studies indicate that tocopheryl esters can penetrate the stratum corneum and are subsequently hydrolyzed by esterases in the viable epidermis to release the active α-tocopherol. While quantitative data for α-tocopherol skin permeation is available, similar specific data for tocopheryl linoleate is sparse, making a direct quantitative comparison challenging. However, the existing evidence suggests that tocopheryl linoleate serves as a carrier that is absorbed into the skin, where it is converted to the active vitamin E.
Data Presentation: In Vitro Skin Penetration of α-Tocopherol
The following table summarizes quantitative data on the in vitro skin penetration of α-tocopherol from various studies. It is important to note that experimental conditions such as the vehicle, skin model, and duration of the study can significantly influence these values.
| Parameter | Vehicle/Formulation | Skin Model | Value | Reference |
| Permeability Coefficient (Kp) | Isopropyl myristate (IPM) solution | Micro-Yucatan pig skin | Not specified, but delivery of α-T was more efficient than α-TAc | [1] |
| Various liquid formulations (e.g., PG, ethanol) | Neonatal rat skin | Ps values varied with formulation | [2][3] | |
| Epidermal Delivery | Nanostructured Lipid Carriers (NLCs) | Human cadaver skin | 762.3 ± 184.6 ng/mL | |
| Nanoemulsion (NE) | Human cadaver skin | 182.3 ± 52.7 ng/mL | ||
| Skin Retention | Not specified | Rabbit ear skin | Accumulated in both dermis and epidermis | [4][5] |
Note: α-TAc refers to α-tocopheryl acetate. Data for tocopheryl linoleate is not available in a comparable format.
Experimental Protocols
The in vitro skin penetration of tocopherols and their esters is most commonly evaluated using Franz diffusion cells. Below is a detailed methodology synthesized from established protocols.[1][3]
Key Experiment: In Vitro Skin Permeation using Franz Diffusion Cells
1. Skin Membrane Preparation:
-
Full-thickness skin (human or porcine) is typically used. The subcutaneous fat is removed, and the skin is dermatomed to a thickness of approximately 250-500 µm.
-
The prepared skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
2. Franz Diffusion Cell Assembly:
-
The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like ethanol for lipophilic compounds) and maintained at 32°C ± 1°C to mimic skin surface temperature. The receptor fluid is continuously stirred.
-
The prepared skin membrane is placed between the donor and receptor compartments.
3. Application of Test Substance:
-
A finite dose (e.g., 5 mg/cm²) of the test formulation containing either α-tocopherol or tocopheryl linoleate is applied to the surface of the stratum corneum in the donor compartment.
4. Sampling:
-
At predetermined time intervals (e.g., 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor fluid are collected for analysis. An equal volume of fresh, pre-warmed receptor fluid is added back to the receptor compartment to maintain sink conditions.
5. Analysis of Skin Content:
-
At the end of the experiment, the skin surface is washed to remove any unabsorbed formulation.
-
The stratum corneum is separated from the epidermis and dermis using tape stripping or heat separation.
-
The different skin layers (stratum corneum, epidermis, dermis) are then extracted with a suitable solvent (e.g., ethanol, hexane) to determine the amount of the test substance retained in each layer.
6. Quantification:
-
The concentration of α-tocopherol and/or tocopheryl linoleate in the receptor fluid and skin extracts is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection.
Mandatory Visualizations
Experimental Workflow for In Vitro Skin Penetration Studies
Caption: Workflow of an in vitro skin penetration study using Franz diffusion cells.
Proposed Mechanism of Tocopheryl Linoleate Skin Penetration and Activation
Caption: Tocopheryl linoleate acts as a prodrug, penetrating the skin and then hydrolyzing to active α-tocopherol.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, hydrolysis, and skin retention of amino acid esters of alpha-tocopherol. | Semantic Scholar [semanticscholar.org]
- 3. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, hydrolysis, and skin retention of amino acid esters of alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative bioavailability of different tocopheryl esters after topical application.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the topical bioavailability of three common tocopheryl esters: tocopheryl acetate, tocopheryl linoleate, and tocopheryl oleate. The focus is on their skin penetration, conversion to the biologically active form (free α-tocopherol), and the experimental methodologies used to evaluate these parameters.
Executive Summary
The efficacy of topically applied vitamin E is dependent on the ability of its ester derivatives to penetrate the stratum corneum and subsequently undergo enzymatic hydrolysis to release free α-tocopherol. While tocopheryl acetate is the most commonly used ester due to its stability, esters of unsaturated fatty acids, such as linoleate and oleate, present as viable alternatives. In-vivo studies in rats suggest that α-tocopherol fatty acid conjugates, including oleate and linoleate, penetrate the skin in quantities comparable to α-tocopherol acetate and are effectively hydrolyzed to free α-tocopherol. However, quantitative data for human skin is less direct, with studies often focusing on a single ester. This guide synthesizes the available data to facilitate a comparative understanding.
Quantitative Data on Skin Permeation and Hydrolysis
The following table summarizes quantitative data from various studies on the skin permeation and hydrolysis of tocopheryl acetate, tocopheryl linoleate, and tocopheryl oleate. It is important to note that the data is collated from different studies using varied experimental models (in-vivo rat skin vs. in-vitro human cadaver skin), which should be considered when making direct comparisons.
| Parameter | Tocopheryl Acetate | Tocopheryl Linoleate | Tocopheryl Oleate | Test System |
| Skin Penetration | ||||
| Permeability Coefficient (Kp) | 1.1 x 10⁻² cm/h (in Isopropyl Myristate)[1] | Data not available | Data not available | In-vitro (Human Cadaver Skin) |
| Skin Content (after 24h) | Comparable to fatty acid esters[2] | Comparable to acetate[2] | Comparable to acetate[2] | In-vivo (Rat Skin) |
| Hydrolysis to Free α-Tocopherol | ||||
| Hydrolysis Observed | Yes[2] | Yes[2] | Yes[2] | In-vivo (Rat Skin) |
| Conversion Rate | ~5% in viable epidermis after 5 days[3] | Slow hydrolysis, long-term release[4] | Hydrolyzed to free α-tocopherol[2] | In-vivo (Rat Skin) / In-vivo (Human) |
| Skin Retention | ||||
| Epidermis | Higher retention compared to subcutaneous tissues[5] | Accumulates in dermis and epidermis[6] | Data not available | In-vivo (Rat) / In-vitro (Rabbit Ear Skin) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of bioavailability studies. Below are protocols for key experiments cited in this guide.
In-Vitro Skin Permeation using Franz Diffusion Cells
This method is widely used to assess the permeation of substances through the skin.
Objective: To quantify the rate and extent of permeation of a tocopheryl ester through a skin membrane.
Apparatus:
-
Vertical Franz diffusion cells
-
Human cadaver skin or other suitable membrane
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent)
-
Magnetic stirrer
-
Water bath for temperature control (37°C)
-
HPLC system for analysis
Procedure:
-
Membrane Preparation: Excised human cadaver skin is carefully prepared, and the subcutaneous fat is removed. The skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Cell Assembly: The Franz cell is assembled, and the receptor compartment is filled with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin. The cells are placed in a water bath maintained at 37°C to ensure the skin surface is at a physiological temperature.
-
Application of Formulation: A known quantity of the formulation containing the tocopheryl ester is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 2, 4, 6, 8, 12, 24, 30, 36, and 48 hours), samples are withdrawn from the receptor fluid for analysis.[1] The withdrawn volume is replaced with fresh receptor fluid to maintain sink conditions.
-
Analysis: The concentration of the tocopheryl ester and free tocopherol in the receptor fluid samples is quantified using a validated HPLC method.[1]
-
Data Analysis: The cumulative amount of the substance permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the plot.
In-Vivo Skin Penetration and Hydrolysis in Rats
This method provides insights into the bioavailability of a substance under physiological conditions.
Objective: To determine the amount of tocopheryl ester that penetrates the skin and is converted to free tocopherol in a living organism.
Animals: Male Sprague-Dawley rats.[2]
Procedure:
-
Dosing: A defined area on the back of the rats is shaved. A known amount of the formulation containing the tocopheryl ester is applied to the shaved area.
-
Sample Collection: At specified time points after application, the animals are euthanized. The treated skin area is excised.
-
Extraction: The skin samples are processed to separate the different skin layers (e.g., stratum corneum, epidermis, dermis). The tocopheryl ester and free tocopherol are extracted from each layer using an appropriate solvent.
-
Analysis: The concentrations of the tocopheryl ester and free tocopherol in the extracts are determined by HPLC.
-
Data Analysis: The amount of the applied ester and the amount of free tocopherol formed are quantified for each skin layer to assess penetration and hydrolysis.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams visualize the experimental workflow and the enzymatic conversion pathway.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. Hydrolysis of RRR-alpha-tocopheryl acetate (vitamin E acetate) in the skin and its UV protecting activity (an in vivo study with the rat). | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
Validating Cell-Based Assays for Tocopheryl Linoleate's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating a cell-based assay to assess the anti-inflammatory properties of tocopheryl linoleate. Due to the limited direct experimental data on tocopheryl linoleate, this document synthesizes information on its constituent molecules, α-tocopherol (a form of Vitamin E) and linoleic acid, to establish a basis for comparison and assay development. We will explore established experimental protocols and the known anti-inflammatory activities of related compounds, offering a scientifically grounded approach to evaluating tocopheryl linoleate.
Comparative Anti-Inflammatory Activity
The anti-inflammatory potential of a compound can be quantified by its ability to inhibit key inflammatory mediators. The following tables summarize the reported inhibitory activities of various forms of tocopherol and linoleic acid, which can serve as benchmarks for assessing tocopheryl linoleate.
Table 1: Comparative Inhibitory Activity of Tocopherols on Inflammatory Mediators
| Compound | Target Enzyme/Mediator | Cell Line | Stimulant | IC50 / Inhibition |
| α-Tocopherol | 5-Lipoxygenase (5-LOX) | Purified from potato tubers | Arachidonic Acid | IC50: 5 µM[1] |
| Interleukin-1β (IL-1β) Release | Human Monocytes | - | Significant reduction[2] | |
| Cyclooxygenase (COX) Activity | Human Aortic Endothelial Cells | - | Dose-dependent inhibition (10-60 µM)[3] | |
| γ-Tocopherol | Cyclooxygenase-2 (COX-2) | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | IC50: 7.5 µM[4] |
| Cyclooxygenase-2 (COX-2) | A549 Human Epithelial Cells | Interleukin-1β (IL-1β) | IC50: 4 µM[4] | |
| δ-Tocopherol | Cyclooxygenase (COX-1) | Human recombinant | - | IC50: 1-12 µM[5][6] |
| α-Tocopheryl Succinate | NF-κB Activation | THP-1 Cells | Lipopolysaccharide (LPS) | 43% inhibition at 50 µM[7] |
| Prostaglandin E2 (PGE2) Production | Human Lung Epithelial Cells | - | Inhibition observed[8] | |
| Tocotrienol-Rich Fraction (TRF) | Nitric Oxide (NO) Production | Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | Strongest inhibition compared to α-tocopherol and α-tocopheryl acetate[9] |
| Prostaglandin E2 (PGE2) Production | Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | Strongest inhibition compared to α-tocopherol and α-tocopheryl acetate[9] | |
| NF-κB Expression | Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | Greater inhibition than α-tocopherol and α-tocopheryl acetate[9] |
Table 2: Reported Anti-Inflammatory Activity of Linoleic Acid
| Compound | Target Enzyme/Mediator | Finding |
| Linoleic Acid | General Inflammation | Possesses anti-inflammatory properties.[10][11] |
| Linoleyl Hydroxamic Acid (derivative) | 5-Lipoxygenase (h5-LO) | IC50: 7 µM[12] |
| 12-Lipoxygenase (12-LO) | IC50: 0.6 µM[12] | |
| 15-Lipoxygenase (15-LO) | IC50: 0.02 µM[12] | |
| Cyclooxygenase-1/2 (COX-1/2) | IC50: 60 µM[12] |
Experimental Protocols
A robust cell-based assay is crucial for validating the anti-inflammatory effects of tocopheryl linoleate. The following is a detailed protocol for a commonly used in vitro inflammation model using lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Assessment of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well for mediator assays or in 6-well plates at 1 x 10⁶ cells/well for protein analysis and incubate overnight.[7]
2. Compound Treatment:
-
Prepare stock solutions of tocopheryl linoleate, α-tocopherol (positive control), and linoleic acid in a suitable solvent (e.g., DMSO).
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours before inducing inflammation. Include a vehicle control (solvent only).
3. Induction of Inflammation:
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) from E. coli.[7]
-
Incubate for a specified period, typically 24 hours for cytokine and nitric oxide measurements.
4. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay (Griess Test):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used for quantification.
-
-
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE2) Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α, IL-6, IL-1β, and PGE2 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
5. Western Blot Analysis for Signaling Proteins:
-
To investigate the effect on signaling pathways, lyse the cells at earlier time points (e.g., 30-60 minutes for phosphorylation events).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against key signaling proteins such as phospho-NF-κB p65, total p65, phospho-p38 MAPK, and total p38 MAPK.
-
Use an appropriate housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
6. Cell Viability Assay (e.g., MTT Assay):
-
It is essential to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Treat cells with the same concentrations of the test compounds as in the anti-inflammatory assay.
-
Perform an MTT assay to assess cell viability. Concentrations that maintain high cell viability (>90%) should be used for the anti-inflammatory experiments.
Visualizing the Framework for Validation
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the key signaling pathways, a generalized workflow for the cell-based assay, and the logical comparison for evaluating tocopheryl linoleate.
Caption: Key signaling pathways activated by LPS leading to inflammation.
References
- 1. Inhibition of 5-lipoxygenase by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-tocopherol decreases interleukin-1 beta release from activated human monocytes by inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin E increases production of vasodilator prostanoids in human aortic endothelial cells through opposing effects on cyclooxygenase-2 and phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. γ-Tocopherol and its major metabolite, in contrast to α-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different forms of vitamin E and metabolite 13’-carboxychromanols inhibit cyclooxygenase-1 and its catalyzed thromboxane in platelets, and tocotrienols and 13’-carboxychromanols are competitive inhibitors of 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different forms of vitamin E and metabolite 13'-carboxychromanols inhibit cyclooxygenase-1 and its catalyzed thromboxane in platelets, and tocotrienols and 13'-carboxychromanols are competitive inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-kappa B transcriptional activity by alpha-tocopheryl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-tocopheryl succinate, in contrast to alpha-tocopherol and alpha-tocopheryl acetate, inhibits prostaglandin E2 production in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of tocotrienol-rich fraction, α-tocopherol and α-tocopheryl acetate on inflammatory mediators and nuclear factor kappa B expression in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tocopheryl linoleate, 36148-84-2 [thegoodscentscompany.com]
- 11. Anti-inflammatory activity of d-alpha-tocopherol (vitamin E) and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Photoprotective Efficacy of Vitamin E Linoleate and Other UV Filters
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Photoprotective Performance with Supporting Experimental Data
The increasing demand for effective and safe photoprotective agents in skincare and dermatological formulations has led to extensive research into a variety of UV filtering compounds. Among these, Vitamin E and its derivatives have garnered significant attention, not only for their antioxidant properties but also for their potential to mitigate the deleterious effects of ultraviolet (UV) radiation on the skin. This guide provides a detailed comparison of the photoprotective effects of Vitamin E linoleate against other common UV filters, supported by experimental data and methodologies.
Executive Summary
Vitamin E, a lipid-soluble antioxidant, plays a crucial role in protecting the skin from UV-induced damage.[1] Its primary mechanism of action is the scavenging of reactive oxygen species (ROS) generated by UV radiation, thereby preventing lipid peroxidation and cellular damage. While Vitamin E itself can absorb a portion of the UVB spectrum, its primary photoprotective effect is attributed to its antioxidant capacity.[1] This guide will delve into the available data on Vitamin E linoleate, a derivative of Vitamin E, and compare its performance with conventional organic and inorganic UV filters.
Data Presentation: A Comparative Overview
Direct quantitative data comparing the Sun Protection Factor (SPF) of Vitamin E linoleate with other UV filters is limited in publicly available literature. However, we can infer its potential efficacy by examining data on other forms of Vitamin E and its antioxidant capacity.
| Compound | In Vitro Antioxidant Activity (DPPH Assay - IC50) | Primary UV Spectrum of Action | Mechanism of Action | Notes |
| α-Tocopherol (Vitamin E) | High | UVB (limited) | Antioxidant (ROS scavenger), some UVB absorption | The most biologically active form of Vitamin E.[2] |
| Tocopheryl Acetate | Low (requires conversion to α-tocopherol) | - | Pro-drug, converted to active Vitamin E in the skin | More stable than α-tocopherol in formulations.[2] |
| Tocopheryl Linoleate | Data not widely available, expected to have antioxidant activity after hydrolysis | - | Expected to act as a pro-drug, releasing Vitamin E and linoleic acid | May offer additional skin benefits from linoleic acid. |
| Octinoxate (OMC) | - | UVB | Chemical absorber | Concerns about photostability and endocrine disruption have been raised. |
| Avobenzone (AVB) | - | UVA | Chemical absorber | Prone to photodegradation, often formulated with stabilizers. |
| Zinc Oxide (ZnO) | - | Broad Spectrum (UVA & UVB) | Physical blocker (reflects and scatters UV) | Generally considered safe and effective. |
Note: The antioxidant activity of tocopheryl acetate is low in vitro because the assay does not involve the enzymatic hydrolysis that occurs in the skin to release the active α-tocopherol.[2]
Experimental Protocols
To provide a comprehensive understanding of how photoprotective efficacy is evaluated, this section details the methodologies for key experiments cited in the comparison.
In Vivo Sun Protection Factor (SPF) Determination
Objective: To determine the effectiveness of a sunscreen product in protecting the skin against UV-induced erythema (sunburn).
Methodology:
-
Subject Recruitment: A panel of healthy human volunteers with skin phototypes I, II, or III is recruited.
-
Test Sites: Small, defined areas (e.g., 1 cm²) are marked on the subject's back.
-
Product Application: A standardized amount of the test sunscreen (e.g., 2 mg/cm²) is applied evenly to the designated test sites. One site is left unprotected as a control.
-
UV Exposure: The test sites are exposed to a controlled dose of UV radiation from a solar simulator. The UV dose is incrementally increased for different sub-sites.
-
Erythema Assessment: After a set period (typically 16-24 hours), the test sites are visually assessed for the presence of erythema.
-
Minimal Erythema Dose (MED): The MED is determined as the lowest UV dose that produces the first perceptible, well-defined erythema.
-
SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.
In Vitro Antioxidant Activity (DPPH Assay)
Objective: To measure the free radical scavenging capacity of a compound.
Methodology:
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol or ethanol).
-
Sample Preparation: The test compound (e.g., Vitamin E linoleate) is dissolved in the same solvent at various concentrations.
-
Reaction: The DPPH solution is mixed with the sample solutions.
-
Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging is calculated. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.[2]
Quantification of UV-Induced DNA Damage (Cyclobutane Pyrimidine Dimers)
Objective: To quantify the formation of cyclobutane pyrimidine dimers (CPDs), a major type of DNA damage induced by UVB radiation.
Methodology:
-
Cell Culture and UV Exposure: Human keratinocytes are cultured and then exposed to a controlled dose of UVB radiation.
-
DNA Extraction: Genomic DNA is extracted from the irradiated cells.
-
Enzymatic Digestion: The DNA is treated with an enzyme, such as T4 endonuclease V, which specifically cleaves the DNA at the site of CPDs.
-
Analysis: The resulting DNA fragments are analyzed using techniques like alkaline gel electrophoresis or liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the number of CPDs.
Mandatory Visualization
To illustrate the complex biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: UV-Induced Signaling Pathways in Keratinocytes.
References
- 1. Cyclobutane Pyrimidine Dimer Density as a Predictive Biomarker of the Biological Effects of Ultraviolet Radiation in Normal Human Fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of antioxidant activities of tocopherols alone and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of the stability of various Vitamin E esters in cosmetic bases.
For researchers, scientists, and drug development professionals, understanding the stability of active ingredients within cosmetic formulations is paramount to ensuring product efficacy and shelf life. This guide provides a comparative analysis of the stability of various Vitamin E esters, namely tocopheryl acetate, tocopheryl linoleate, and tocopheryl phosphate, in common cosmetic bases. The information is supported by experimental data and detailed methodologies to aid in formulation development and research.
Vitamin E and its derivatives are widely incorporated into cosmetic products for their antioxidant and skin-conditioning properties. However, the inherent instability of pure tocopherol, particularly its susceptibility to oxidation upon exposure to light and air, necessitates the use of more stable ester forms. This analysis focuses on the chemical stability of these esters in cosmetic vehicles such as creams, lotions, and gels.
Executive Summary of Stability Data
The following table summarizes the available quantitative data on the stability of different Vitamin E esters under various conditions. It is important to note that direct comparative studies for all esters across identical cosmetic bases are limited. The data presented is compiled from various sources to provide a relative understanding of their stability profiles.
| Vitamin E Derivative | Cosmetic Base/Solvent | Stress Condition | Stability Metric | Finding |
| α-Tocopherol | Oil | Light Exposure | % Remaining | 55.3% |
| Solution (2.21 mM) | Light Exposure | % Remaining | 19.4% | |
| Oil | UV Irradiation | % Remaining | 39.2% | |
| Solution (2.21 mM) | UV Irradiation | % Remaining | 61.2% | |
| Tocopheryl Acetate | Oil | Light Exposure | % Remaining | 82.9% |
| Solution (2.21 mM) | Light Exposure | % Remaining | 76.5% | |
| Oil | UV Irradiation | % Remaining | 85.0% | |
| Solution (2.21 mM) | UV Irradiation | % Remaining | 89.1% | |
| Experimental Cream | Temperature (2-8°C, 25°C, 37°C) | % Degradation | Progressively decreased stability with increasing temperature.[1] | |
| Tocopheryl Linoleate | Not Specified | Not Specified | General Stability | Generally used in cosmetic formulations, suggesting acceptable stability.[2] |
| Tocopheryl Phosphate | Not Specified | Not Specified | General Stability | Used in cosmetic formulations, indicating a degree of stability.[2] |
Key Findings:
-
Tocopheryl Acetate demonstrates significantly higher stability compared to α-tocopherol under both light and UV irradiation.[3] This ester form is widely preferred in cosmetic formulations for its enhanced shelf life.[4][5][6]
-
The stability of Vitamin E derivatives is influenced by the cosmetic base and storage conditions, with higher temperatures accelerating degradation.[1]
-
While quantitative data for tocopheryl linoleate and tocopheryl phosphate is scarce in publicly available literature, their use in commercial products suggests they possess adequate stability for cosmetic applications.[2]
Experimental Protocols
To ensure the accurate assessment of Vitamin E ester stability in cosmetic formulations, standardized and validated experimental protocols are crucial. The following outlines a typical methodology.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method is essential for the quantitative determination of the intact Vitamin E ester and its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector is commonly used.[7][8][9]
-
Column: A reverse-phase C18 column is typically employed for the separation.[8]
-
Mobile Phase: A mixture of methanol and water is often used as the mobile phase in a gradient or isocratic elution.[8]
-
Detection: The UV detector is typically set at a wavelength around 285 nm for tocopheryl acetate and can be adjusted for other esters based on their maximum absorbance.[4]
-
Sample Preparation: A key step involves the efficient extraction of the Vitamin E ester from the cosmetic matrix. This often includes dispersion of the cosmetic product in a suitable solvent like methanol, followed by centrifugation and filtration before injection into the HPLC system.[8]
-
Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Accelerated Stability Testing
Accelerated stability studies are performed to predict the long-term stability of the cosmetic product in a shorter timeframe.
-
Storage Conditions: Samples of the cosmetic formulation containing the Vitamin E ester are stored at elevated temperatures and humidity. Common conditions include 40°C ± 2°C / 75% RH ± 5% RH and 50°C ± 2°C.[10]
-
Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 2, and 3 months) for analysis.
-
Analysis: The concentration of the Vitamin E ester in the samples is determined using the validated HPLC method.
-
Data Analysis: The degradation kinetics are determined by plotting the logarithm of the remaining concentration of the ester against time. From this, the degradation rate constant (k) and the half-life (t½) can be calculated, typically following first-order kinetics.[7]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a comparative stability analysis of Vitamin E esters in cosmetic bases.
Caption: Workflow for comparative stability analysis of Vitamin E esters.
References
- 1. researchgate.net [researchgate.net]
- 2. fumben.com [fumben.com]
- 3. researchgate.net [researchgate.net]
- 4. ijstm.com [ijstm.com]
- 5. craftiviti.com [craftiviti.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Stability of cosmetic formulations containing esters of vitamins E and A: chemical and physical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of vitamin E in commercial cosmetic preparations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. certified-laboratories.com [certified-laboratories.com]
A Comparative Analysis of Tocopheryl Linoleate and Sodium Tocopheryl Phosphate in Dermatological Applications
For researchers, scientists, and professionals in drug development, the selection of active ingredients is a critical step in formulating effective skincare products. This guide provides a detailed, data-driven comparison of two vitamin E derivatives, Tocopheryl Linoleate and Sodium Tocopheryl Phosphate, to elucidate their respective efficacies in skincare.
This comparison delves into their mechanisms of action, supported by experimental data on skin hydration, anti-inflammatory properties, and antioxidant potential. The information is presented to facilitate an objective evaluation for formulation and development purposes.
Physicochemical Properties and Skin Penetration
Tocopheryl Linoleate is an ester of tocopherol (vitamin E) and linoleic acid, an omega-6 fatty acid. This lipophilic molecule is designed to enhance the stability of vitamin E and facilitate its penetration into the stratum corneum. Upon topical application, it is hydrolyzed by enzymes in the skin to release tocopherol and linoleic acid, both of which offer distinct skin benefits.
Sodium Tocopheryl Phosphate is a water-soluble derivative of vitamin E. Its hydrophilic nature allows for incorporation into aqueous-based formulations and may influence its penetration pathway through the skin. It is also converted to active vitamin E within the skin to exert its effects.
Comparative Efficacy in Skincare
To provide a clear comparison, the following sections detail the performance of each compound across key skincare parameters, supported by quantitative data from various studies.
Skin Hydration and Barrier Function
Maintaining adequate skin hydration and a robust skin barrier are fundamental to overall skin health. Both Tocopheryl Linoleate and Sodium Tocopheryl Phosphate contribute to these functions through different mechanisms.
Tocopheryl Linoleate has demonstrated significant efficacy in improving skin hydration and reinforcing the skin's barrier function. A study on the effects of a cream containing 2% Tocopheryl Linoleate showed a notable increase in skin surface hydration and a reduction in transepidermal water loss (TEWL).
| Parameter | Measurement Time | Result vs. Placebo/Untreated |
| Skin Hydration (Corneometry) | 2 hours | +10% |
| 5 hours | +12% | |
| 7 hours | +12% | |
| Transepidermal Water Loss (TEWL) | 2 hours | -25% |
| 5 hours | -30% | |
| 7 hours | -27% |
Sodium Tocopheryl Phosphate contributes to skin hydration by enhancing the skin's natural moisturizing factors. Research has shown that it increases the synthesis of ceramides, which are crucial lipid components of the skin barrier.[1] An in-vivo study on hairless mice demonstrated that topical application of Sodium Tocopheryl Phosphate improved the hygroscopicity and water-holding capacity of the stratum corneum by increasing ceramide content.[1]
Anti-Inflammatory Activity
Inflammation is a key factor in various skin conditions. The anti-inflammatory properties of these vitamin E derivatives are therefore of significant interest.
Tocopheryl Linoleate , upon conversion to linoleic acid, can be metabolized to anti-inflammatory mediators. While direct quantitative data on its anti-inflammatory effect is limited in the available literature, its constituent parts suggest a role in mitigating inflammatory responses.
Sodium Tocopheryl Phosphate has been shown to possess potent anti-inflammatory properties. A key mechanism is the inhibition of prostaglandin E2 (PGE2) production, a mediator of inflammation. In a study on normal human epidermal keratinocytes, Sodium Tocopheryl Phosphate demonstrated a dose-dependent inhibition of PGE2 production induced by various stimuli.[2]
| Stimulus | Sodium Tocopheryl Phosphate Concentration | PGE2 Inhibition |
| UVB Irradiation | 2 µM | Significant inhibition |
| Interleukin-1β | 2 µM | Significant inhibition |
| Hydrogen Peroxide | 2 µM | Significant inhibition |
Antioxidant Capacity
As derivatives of vitamin E, a potent antioxidant, both compounds are expected to help protect the skin from oxidative stress induced by free radicals from sources like UV radiation and pollution.
Tocopheryl Linoleate acts as a pro-vitamin, delivering tocopherol to the skin where it can exert its antioxidant effects.[3] Direct measurement of the antioxidant capacity of the ester itself is less common, as its primary antioxidant function is realized after hydrolysis. Studies on other tocopheryl esters, like tocopheryl acetate, have shown that they do not possess intrinsic antioxidant activity in in-vitro assays like the DPPH assay until they are converted to free tocopherol.[4][5]
Sodium Tocopheryl Phosphate also functions as a stable precursor to vitamin E. Its water-soluble nature may allow it to quench free radicals in different cellular compartments compared to lipophilic derivatives. While it is recognized for its antioxidant properties, specific quantitative data from standardized antioxidant assays (e.g., ORAC, DPPH) on Sodium Tocopheryl Phosphate itself are not extensively detailed in the provided search results.[6][7]
Experimental Protocols
For transparency and reproducibility, the methodologies of the key cited experiments are outlined below.
In-Vivo Skin Hydration and TEWL Measurement
-
Objective: To assess the effect of a topical product on skin surface hydration and transepidermal water loss.
-
Instruments: Corneometer® for hydration measurement and Tewameter® for TEWL measurement.
-
Protocol:
-
A defined area on the forearm of volunteers is marked.
-
Baseline measurements of skin hydration and TEWL are taken after an acclimatization period in a controlled environment (temperature and humidity).
-
A standardized amount of the test product is applied to the marked area.
-
Measurements are repeated at specified time points (e.g., 2, 5, and 7 hours) under the same environmental conditions.
-
Changes from baseline are calculated and compared to a placebo or untreated control area.
-
Inhibition of Prostaglandin E2 (PGE2) Production in Keratinocytes
-
Objective: To determine the anti-inflammatory potential of a compound by measuring its ability to inhibit PGE2 synthesis in skin cells.
-
Cell Culture: Normal human epidermal keratinocytes (NHEK) are cultured in appropriate media.
-
Protocol:
-
NHEK are seeded in culture plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound (e.g., Sodium Tocopheryl Phosphate) for a specified period.
-
Inflammation is induced by adding a stimulus such as UVB radiation, Interleukin-1β, or hydrogen peroxide.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The percentage of PGE2 inhibition by the test compound is calculated relative to the stimulated, untreated control.
-
Visualizing the Mechanisms
To further illustrate the processes discussed, the following diagrams are provided.
Conclusion
Both Tocopheryl Linoleate and Sodium Tocopheryl Phosphate are valuable derivatives of vitamin E for skincare formulations, each with distinct advantages.
Tocopheryl Linoleate excels in providing measurable, direct benefits to skin hydration and barrier function, making it a strong candidate for products targeting dryness and compromised skin barriers. Its lipophilic nature is well-suited for anhydrous or emulsion-based systems.
Sodium Tocopheryl Phosphate demonstrates significant, quantifiable anti-inflammatory effects and contributes to skin moisture through a biological pathway involving ceramide synthesis. Its water-solubility offers formulation flexibility, particularly for serums and gels.
The choice between these two ingredients will depend on the primary desired outcome of the cosmetic formulation. For products focused on immediate and sustained moisturization and barrier repair, Tocopheryl Linoleate presents compelling evidence. For formulations targeting inflammatory skin conditions and improving the skin's intrinsic moisture-retention capabilities, Sodium Tocopheryl Phosphate is a potent option. Further head-to-head clinical trials would be beneficial to provide a more definitive comparative assessment of their efficacies.
References
- 1. Improvement by sodium dl-α-tocopheryl-6-O-phosphate treatment of moisture-retaining ability in stratum corneum through increased ceramide levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium dl-α-tocopheryl-6-O-phosphate inhibits PGE₂ production in keratinocytes induced by UVB, IL-1β and peroxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. Sodium Tocopheryl Phosphate – water-soluble vitamin E - Cosmacon [cosmacon.de]
- 7. monteranc.com [monteranc.com]
Cross-Validation of Analytical Methods for Vitamin E Linoleate Determination: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin E linoleate is crucial for product development, quality control, and research. This guide provides a comparative analysis of two prominent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective methodologies and performance characteristics for the determination of Vitamin E and its esters, such as Vitamin E linoleate.
This document outlines the experimental protocols and presents a summary of validation parameters to aid in the selection of the most suitable method for specific analytical needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the determination of Vitamin E linoleate is contingent on various factors, including the sample matrix, required sensitivity, and the desired analytical throughput. Below is a summary of performance data for two widely used chromatographic methods.
| Validation Parameter | HPLC with UV/Fluorescence Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| **Linearity (R²) ** | > 0.998[1][2][3] | > 0.997[4] |
| Limit of Detection (LOD) | 0.02 µg/mL - 0.63 ppm[2][3][5] | 0.09 ng/mL - 0.46 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.02 µg/mL - 2.11 ppm[1][2][3] | 0.29 ng/mL - 1.52 ng/mL[4] |
| Accuracy (Recovery %) | 80% - 107%[1][2] | 83.2% - 107%[4] |
| Precision (RSD %) | < 15% (Intra-day and Inter-day)[4][5][6] | < 8.0% (Intra-day), < 4.9% (Inter-day)[4] |
Experimental Workflow Overview
The general workflow for the validation of an analytical method for Vitamin E linoleate determination involves several key stages, from sample preparation to data analysis, ensuring the reliability and accuracy of the results.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
This method is suitable for the routine analysis of Vitamin E and its esters in various matrices, including pharmaceuticals and food products.[1][3][7]
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., hexane or ethanol).
-
For solid samples, perform a liquid-liquid or solid-phase extraction to isolate the lipid-soluble components.
-
Filter the extract through a 0.45 µm filter prior to injection.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water (e.g., 97:3 v/v) is often employed.
-
Flow Rate: Typically set between 1.0 and 1.5 mL/min.
-
Detection:
-
UV detection can be performed at approximately 292 nm.
-
Fluorescence detection offers higher sensitivity with an excitation wavelength of around 295 nm and an emission wavelength of about 330 nm.[1]
-
3. Calibration:
-
Prepare a series of standard solutions of Vitamin E linoleate of known concentrations.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the Vitamin E linoleate peak based on the retention time of the standard.
-
Quantify the amount of Vitamin E linoleate in the sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity and sensitivity, making it an excellent method for the identification and quantification of Vitamin E compounds, especially in complex matrices.[4][8]
1. Sample Preparation and Derivatization:
-
Extract the lipid-soluble fraction from the sample using a suitable solvent.
-
Evaporate the solvent and perform a derivatization step to increase the volatility of the analyte. Silylation is a common derivatization technique for tocopherols.[9]
-
Dissolve the derivatized residue in an appropriate solvent for injection.
2. GC-MS Conditions:
-
Column: A capillary column with a non-polar stationary phase (e.g., VF-5MS) is typically used.[4]
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Injection Mode: Splitless or split injection can be used depending on the concentration of the analyte.
-
Temperature Program: An oven temperature gradient is employed to separate the components of the sample.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[4]
3. Calibration:
-
Prepare and derivatize a series of standard solutions of Vitamin E linoleate.
-
Analyze the derivatized standards to create a calibration curve.
4. Quantification:
-
Inject the derivatized sample into the GC-MS system.
-
Identify the analyte by its retention time and mass spectrum.
-
Quantify the analyte using the calibration curve based on the peak area of a characteristic ion.
Logical Comparison of Methodologies
The choice between HPLC and GC-MS depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process based on key analytical considerations.
References
- 1. A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. Simultaneous determination of eight vitamin E isomers and α-tocopherol acetate in functional foods and nutritional supplements by gas chromatography – mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Validation of a fast and accurate chromatographic method for detailed quantification of vitamin E in green leafy vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin E: A Review of Its Application and Methods of Detection When Combined with Implant Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-MS and LC-MS approaches for determination of tocopherols and tocotrienols in biological and food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tocopheryl Linoleate and Other Bioactive Lipids in Cutaneous Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactive properties of tocopheryl linoleate against other prominent bioactive lipids, namely ceramides and sphingosine-1-phosphate (S1P). The focus is on their performance in key areas relevant to dermatology and drug development: antioxidant activity, anti-inflammatory effects, and modulation of skin barrier function. While direct head-to-head comparative studies are limited, this guide synthesizes available data to offer a valuable reference for researchers.
Quantitative Performance Data
The following tables summarize the available quantitative data for the antioxidant and anti-inflammatory activities of the selected bioactive lipids. It is important to note that these values are derived from various studies and experimental conditions, and direct comparison should be approached with caution.
Table 1: Antioxidant Activity
| Bioactive Lipid | Assay | Test System | IC50 / Activity | Reference |
| α-Tocopherol | DPPH Radical Scavenging | In vitro | ~12.1 µM | [1] |
| Tocopheryl Acetate | DPPH Radical Scavenging | In vitro | No significant activity | [2][3] |
| Mixed Tocopherols | DPPH Radical Scavenging | In vitro | Potent, concentration-dependent inhibition | [2][3] |
| Ceramides | N/A | N/A | Data not available in direct antioxidant assays | |
| Sphingosine-1-Phosphate | N/A | N/A | Primarily acts as a signaling molecule, not a direct antioxidant |
Note: Tocopheryl linoleate is an ester of α-tocopherol and linoleic acid. While specific IC50 values for tocopheryl linoleate in DPPH assays were not found, its antioxidant activity is attributed to the α-tocopherol moiety. Tocopheryl acetate, another ester of vitamin E, shows no direct antioxidant activity in this assay because the hydroxyl group responsible for radical scavenging is blocked.
Table 2: Anti-inflammatory Activity
| Bioactive Lipid | Assay | Cell Line/Model | Effect | Reference |
| Linoleic Acid | LPS-induced Nitric Oxide (NO) Production | BV-2 Microglia | Inhibition of NO production | [4] |
| Ceramide (C8) | LPS-induced Cytokine Production | Mouse Bone Marrow-Derived Mast Cells | Reduced IL-5, IL-10, and IL-13 production | [5] |
| Ceramide (general) | LPS-induced Cytokine Production | Primary Macrophages | Synergistically increases IL-1β and TNFα release with palmitate | [6] |
| Sphingosine-1-Phosphate | Leukotriene Biosynthesis | Human Neutrophils | Potent suppression | [7] |
| Sphingosine-1-Phosphate | NF-κB Activation | Human Embryonic Kidney 293 Cells | Activation via Edg-3 and Edg-5 receptors | [8] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to assess the antioxidant capacity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compounds (e.g., tocopheryl linoleate, α-tocopherol) are dissolved in the same solvent at various concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Inhibition of LPS-Induced Nitric Oxide (NO) Production in Macrophages
This assay is a widely used in vitro model to screen for anti-inflammatory activity.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium until they reach a desired confluency.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., tocopheryl linoleate) for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce NO production. A control group without LPS stimulation and a group with LPS stimulation but without the test compound are included.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Assay:
-
An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution).
-
The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the colorimetric reaction to occur.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
-
Quantification: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.
-
Calculation: The percentage of inhibition of NO production is calculated by comparing the nitrite levels in the treated groups to the LPS-stimulated control group.
Transepidermal Water Loss (TEWL) Measurement
TEWL is a non-invasive method to assess the integrity and function of the skin barrier.
Principle: TEWL measures the amount of water that passively evaporates from the skin surface. A healthy and intact skin barrier effectively limits water loss. An increase in TEWL indicates a compromised barrier function.
In Vitro Protocol:
-
Skin Model Preparation: Reconstituted human epidermis models or excised human/animal skin are mounted on diffusion cells (e.g., Franz cells) with the stratum corneum facing upwards.
-
Equilibration: The skin models are equilibrated under controlled temperature and humidity conditions.
-
Topical Application: The test compound (e.g., a formulation containing tocopheryl linoleate or ceramide) is applied to the surface of the stratum corneum. A control site with no treatment or a vehicle control is also included.
-
TEWL Measurement: A TEWL probe (e.g., an open-chamber or closed-chamber evaporimeter) is placed on the skin surface at specified time intervals. The probe measures the water vapor gradient, which is then used to calculate the TEWL rate (expressed in g/m²/h).
-
Data Analysis: The change in TEWL over time is recorded and compared between the treated and control groups to evaluate the effect of the test compound on skin barrier function. A decrease in TEWL suggests an improvement in barrier integrity.
Signaling Pathways and Mechanisms of Action
Antioxidant Mechanism of Tocopheryl Linoleate
Tocopheryl linoleate's antioxidant activity stems from its tocopherol (vitamin E) component. The phenolic hydroxyl group on the chromanol ring of tocopherol can donate a hydrogen atom to lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction and preventing oxidative damage to cell membranes.
Figure 1: Antioxidant mechanism of the tocopherol moiety.
Ceramide and Sphingosine-1-Phosphate in Inflammatory Signaling
Ceramides and S1P are key players in the sphingolipid signaling pathway, often with opposing effects on inflammation and cell fate.
Ceramides are generally considered pro-inflammatory and can be generated in response to cellular stressors like LPS.[6][9][10] They can activate signaling cascades that lead to the production of inflammatory cytokines.
Sphingosine-1-Phosphate (S1P) , in contrast, can exert both pro- and anti-inflammatory effects depending on the receptor it binds to (S1PR1-5).[11][12] For instance, S1P can activate the transcription factor NF-κB, a central regulator of the inflammatory response, through specific G protein-coupled receptors.[8][13] However, it has also been shown to have potent anti-inflammatory effects by suppressing the biosynthesis of leukotrienes.[7]
Figure 2: Role of Ceramide and S1P in inflammation.
Experimental Workflow for Comparative Analysis
A robust experimental workflow is crucial for the direct comparison of these bioactive lipids.
Figure 3: Workflow for comparing bioactive lipids.
Conclusion
Tocopheryl linoleate, through its vitamin E moiety, is a potent antioxidant. While direct comparative data is sparse, its established free-radical scavenging ability makes it a valuable ingredient for protecting against oxidative stress. Ceramides and sphingosine-1-phosphate are critical signaling lipids with complex roles in inflammation and skin barrier homeostasis. Ceramides are integral to the structural integrity of the stratum corneum, while S1P modulates various cellular responses through receptor-mediated signaling.
For a comprehensive understanding of their relative performance, further head-to-head studies employing standardized assays are necessary. Researchers are encouraged to utilize the described experimental protocols to generate comparative data, which will be invaluable for the development of novel dermatological and therapeutic applications.
References
- 1. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of antioxidant activities of tocopherols alone and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ceramide inhibits LPS-induced production of IL-5, IL-10, and IL-13 from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitate and Lipopolysaccharide Trigger Synergistic Ceramide Production in Primary Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-phosphate (S1P) induces potent anti-inflammatory effects in vitro and in vivo by S1P receptor 4-mediated suppression of 5-lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingosine 1-phosphate activates nuclear factor-kappa B through Edg receptors. Activation through Edg-3 and Edg-5, but not Edg-1, in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of ceramide in lipopolysaccharide (LPS)-induced signaling. LPS increases ceramide rather than acting as a structural homolog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]
- 12. Sphingosine 1-phosphate in coagulation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An autocrine sphingosine-1-phosphate signaling loop enhances NF-κB-activation and survival - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Moisturizing Efficacy: A Comparative Analysis of Tocopheryl Linoleate and Hyaluronic Acid
For Immediate Release
This guide provides a detailed, data-driven comparison of the in vivo moisturizing effects of two prominent skincare ingredients: Tocopheryl Linoleate and Hyaluronic Acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings to offer an objective performance analysis.
Executive Summary
Both Tocopheryl Linoleate and Hyaluronic Acid demonstrate significant efficacy in improving skin hydration through distinct mechanisms. Hyaluronic Acid provides rapid and substantial hydration by binding water in the epidermis. Tocopheryl Linoleate offers a sustained moisturizing effect by reinforcing the skin's lipid barrier and providing antioxidant benefits through the slow release of its constituent parts, Vitamin E and Linoleic Acid. The selection of either ingredient would depend on the desired onset and duration of the moisturizing effect, as well as secondary benefits such as antioxidant protection and barrier repair.
Quantitative Data Comparison
The following tables summarize the in vivo moisturizing effects of Tocopheryl Linoleate and Hyaluronic Acid based on data from separate clinical studies. It is important to note that these results were not obtained from a head-to-head comparative study.
Table 1: Skin Hydration (Corneometry)
| Ingredient | Concentration & Vehicle | Timepoint | % Increase in Hydration (vs. Baseline/Control) | Study Population |
| Tocopheryl Linoleate | 2% in Cream | 7 hours | +12% (vs. untreated control)[1] | 6 volunteers |
| 28 days | Sustained improvement noted (quantitative data not specified)[1] | 22 women (40-60 years) | ||
| Hyaluronic Acid | Serum (Concentration not specified) | Immediately after application | +134% (vs. baseline)[2] | Not specified |
| 6 weeks | +55% (vs. baseline)[2] | Not specified | ||
| 1% in Fluid (with 5% Glycerin and Centella asiatica extract) | 1 hour | +59% (vs. baseline)[3] | 20 healthy women (avg. age 40) | |
| 8 hours | +48% (vs. baseline)[3] | 20 healthy women (avg. age 40) | ||
| 24 hours | +29% (vs. baseline)[3] | 20 healthy women (avg. age 40) |
Table 2: Transepidermal Water Loss (TEWL)
| Ingredient | Concentration & Vehicle | Timepoint | % Decrease in TEWL (vs. Placebo/Control) | Study Population |
| Tocopheryl Linoleate | 2% in Cream | 5 hours | -27% (vs. placebo)[1] | 6 volunteers |
| Hyaluronic Acid | 1% in Fluid (with 5% Glycerin and Centella asiatica extract) | 24 hours | Significantly lower TEWL in treated vs. control site[3] | 20 healthy women (avg. age 40) |
Mechanisms of Action
Tocopheryl Linoleate
Tocopheryl Linoleate is an ester of Vitamin E (Tocopherol) and Linoleic Acid.[1] Its primary mechanism involves a slow hydrolysis on the skin, which gradually releases its active components. This process ensures prolonged activity.[1] The released Vitamin E acts as a potent antioxidant, protecting cell membranes from oxidative stress, while Linoleic Acid, an essential fatty acid, helps to maintain the integrity of the skin's lipid barrier, thereby reducing transepidermal water loss.[1][4]
Hyaluronic Acid
Hyaluronic Acid (HA) is a glycosaminoglycan that is a key molecule in skin moisture.[5] Its primary mechanism of action for surface hydration is its remarkable ability to bind and retain large amounts of water, acting as a humectant.[5] High molecular weight HA forms a film on the skin's surface, preventing water evaporation.[6] Low molecular weight HA can penetrate the epidermis to provide deeper hydration.[[“]] Furthermore, HA interacts with the cell surface receptor CD44, a process that stimulates keratinocyte differentiation and the formation of lamellar bodies, which are crucial for maintaining the skin's permeability barrier.[8][9]
References
- 1. prodhyg.com [prodhyg.com]
- 2. Efficacy Evaluation of a Topical Hyaluronic Acid Serum in Facial Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 24-hour skin hydration and barrier function effects of a hyaluronic 1%, glycerin 5%, and Centella asiatica stem cells extract moisturizing fluid: an intra-subject, randomized, assessor-blinded study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. Hyaluronic acid: A key molecule in skin aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of hyaluronic acid on skin at the cellular level: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Hyaluronan-CD44 interaction stimulates keratinocyte differentiation, lamellar body formation/secretion, and permeability barrier homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix Hyaluronan-Activated CD44 Signaling Promotes Keratinocyte Activities and Improves Abnormal Epidermal Functions - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Non-Irritancy of Topical Tocopheryl Linoleate Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the safety and non-irritancy of topical formulations containing tocopheryl linoleate, a derivative of Vitamin E. It compares its performance with other common topical antioxidants, supported by experimental data and detailed methodologies. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of tocopheryl linoleate in skincare and dermatological products.
Executive Summary
Tocopheryl linoleate is generally recognized as a safe and non-irritating ingredient for topical applications. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that tocopheryl linoleate and related tocopherol derivatives are safe as used in cosmetic formulations, with a low incidence of skin reactions.[1] While direct quantitative comparative studies are limited, existing data from standardized safety tests on other popular antioxidants provide a valuable context for evaluating the safety profile of tocopheryl linoleate. This guide synthesizes available information to offer a clear comparison of its performance against other alternatives.
Comparative Safety Data of Topical Antioxidants
The following table summarizes the available quantitative data on the skin irritation and sensitization potential of various topical antioxidants from Human Repeat Insult Patch Tests (HRIPT) and in vitro skin irritation assays (OECD Guideline 439).
| Antioxidant Ingredient | Test Method | Concentration | Results | Citation(s) |
| Tocopheryl Linoleate | HRIPT (as part of cosmetic formulations) | Not specified | Generally considered non-irritating and non-sensitizing. A report of a large number of positive patch-tests to one cosmetic product was considered to be the result of a contaminant or metabolite. | [2][3] |
| Niacinamide | Clinical Testing (Stinging Sensation) | Up to 10% | No stinging sensation produced. | [4][5] |
| 21-day Cumulative Irritation Test | Up to 5% | No irritancy observed. | [4][5] | |
| Ascorbic Acid (Vitamin C) | Clinical Observation | >20% | May cause some irritation. | [6] |
| Lamellar Moisturizer | HRIPT | Not specified (finished product) | 232 out of 233 participants showed negative results for irritation and sensitization. | [7] |
| Ubiquinone (Coenzyme Q10) | Maximization Test (guinea pigs) | 6.3% | Not a skin irritant or sensitizer. | [8] |
Experimental Protocols
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a standardized clinical test designed to assess the potential of a substance to cause skin irritation and sensitization (allergic contact dermatitis) in human subjects.[3][9]
Methodology:
-
Induction Phase: A small amount of the test material is applied to the skin of human volunteers (typically on the back) under an occlusive or semi-occlusive patch.[9] This application is repeated on the same site nine times over a three-week period.[9] The site is evaluated for any signs of irritation before each new application.
-
Rest Period: Following the induction phase, there is a two-week rest period during which no patches are applied. This allows for the development of any potential allergic sensitization.
-
Challenge Phase: After the rest period, a single patch with the test material is applied to a new, previously unexposed skin site.[7]
-
Evaluation: The challenge patch is removed after 24-48 hours, and the skin is evaluated for signs of irritation or allergic reaction (erythema, edema) at specified time points (e.g., 48 and 72 hours after application).[7]
In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD Guideline 439)
This in vitro test method uses a three-dimensional reconstructed human epidermis (RhE) model to assess the skin irritation potential of chemicals.[10][11]
Methodology:
-
Tissue Preparation: A commercially available RhE tissue model, which mimics the structure and function of the human epidermis, is used.
-
Test Substance Application: The test substance is applied topically to the surface of the RhE tissue.
-
Incubation: The treated tissue is incubated for a defined period (e.g., 60 minutes).
-
Viability Assessment: After incubation and a post-incubation period, the cell viability of the tissue is measured using a colorimetric assay, typically the MTT assay.[10] In this assay, the mitochondrial dehydrogenase enzymes in viable cells convert the yellow MTT tetrazolium salt into a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.
-
Classification: A substance is identified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control.[10]
Signaling Pathways in Skin Reactions
Understanding the molecular mechanisms underlying skin irritation and allergic sensitization is crucial for developing safe and effective topical products.
Irritant Contact Dermatitis (ICD) Signaling Pathway
ICD is a non-specific inflammatory response of the skin to a direct chemical injury. It involves the activation of the innate immune system.
Caption: Signaling pathway in Irritant Contact Dermatitis (ICD).
Allergic Contact Dermatitis (ACD) Signaling Pathway
ACD is a delayed-type hypersensitivity reaction mediated by T-cells, which occurs in two phases: sensitization and elicitation.
Caption: Signaling pathway in Allergic Contact Dermatitis (ACD).
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the safety and non-irritancy of a new topical formulation.
Caption: Workflow for safety and non-irritancy validation.
Conclusion
References
- 1. The human repeated insult patch test in the 21st century: a commentary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 3. alsglobal.com [alsglobal.com]
- 4. Final report of the safety assessment of niacinamide and niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Absence of human skin irritation and allergenic potential after repeated patch applications of a lamellar moisturizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cir-safety.org [cir-safety.org]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. OECD 439 Reconstructed Human Epidermis Skin Irritation Test [gentronix.co.uk]
Safety Operating Guide
Proper Disposal of Vitamin E Linoleate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents like Vitamin E linoleate is a critical component of laboratory operations. Adherence to proper disposal procedures is essential to ensure a safe working environment and to maintain compliance with environmental regulations. This guide provides immediate, essential safety and logistical information for the proper handling and disposal of Vitamin E linoleate.
Immediate Safety and Handling Precautions
Table 1: Personal Protective Equipment (PPE) and Handling Guidelines
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side Shields | Must conform to EN166, AS/NZS 1337.1, or equivalent national standards. Essential for protecting eyes from splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Gloves must be inspected prior to use. Dispose of contaminated gloves after use.[1] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to prevent skin contact. |
| Handling | Well-ventilated area | Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any aerosols or mists.[2][3] |
| Spill Response | Inert Absorbent Material | In case of a spill, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[4][5] |
Vitamin E Linoleate Disposal Procedures
The primary and recommended method for the disposal of Vitamin E linoleate is through a licensed chemical waste disposal contractor. Do not discharge Vitamin E linoleate or its containers into waterways, sewer systems, or regular trash.[2][6]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing Vitamin E linoleate, including pure substance, solutions, and contaminated labware (e.g., pipette tips, tubes), in a designated and properly labeled waste container.
-
Do not mix Vitamin E linoleate waste with other incompatible chemical waste streams.
-
-
Container Selection and Labeling:
-
Use a chemically compatible container with a secure screw-top lid. High-density polyethylene (HDPE) or glass containers are generally suitable for fatty acid esters.
-
Affix a "Hazardous Waste" label to the container. The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "Vitamin E Linoleate" or "Tocopheryl Linoleate"
-
The concentration (if in solution)
-
The date the waste was first added to the container.
-
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from sources of heat or ignition.
-
Ensure the container is kept closed except when adding waste.
-
-
Arranging for Disposal:
-
Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Spill Response Protocol
In the event of a Vitamin E linoleate spill, immediate and appropriate action is necessary to prevent hazards.
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.
-
Contain: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[4][5]
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for chemical waste disposal.
-
Clean: Clean the spill area with soap and water.
-
Dispose: Dispose of the contaminated absorbent material and cleaning supplies as hazardous waste, following the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for Vitamin E linoleate.
Caption: Disposal workflow for Vitamin E Linoleate.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
